molecular formula C14H18O4 B047135 2-hexan-3-yloxycarbonylbenzoic acid CAS No. 84489-34-9

2-hexan-3-yloxycarbonylbenzoic acid

Cat. No.: B047135
CAS No.: 84489-34-9
M. Wt: 250.29 g/mol
InChI Key: ABYCGAKJMGFSPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hexan-3-yloxycarbonylbenzoic acid is a specialized benzoic acid derivative that incorporates a hexan-3-yloxycarbonyl functional group, rendering it a versatile intermediate in advanced organic synthesis and medicinal chemistry. This compound primarily serves as a building block for the construction of esters, amides, and other complex molecules through its role as an acylating agent or in condensation reactions. Its mechanism of action involves the activation of the carboxylic acid moiety, facilitating nucleophilic substitution to form covalent bonds with alcohols, amines, or other nucleophiles, which is critical in peptide coupling, polymer chemistry, and prodrug development. Researchers value this reagent for its application in drug discovery, where it is used to modify pharmacokinetic properties, study enzyme inhibition pathways, and synthesize targeted therapeutics. Additionally, it finds utility in materials science for designing functional polymers and coatings. With high purity and stability, this compound is an essential tool for laboratory investigations, promoting innovation in chemical biology and pharmaceutical sciences.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hexan-3-yloxycarbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-3-7-10(4-2)18-14(17)12-9-6-5-8-11(12)13(15)16/h5-6,8-10H,3-4,7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABYCGAKJMGFSPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC)OC(=O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601004764
Record name 2-{[(Hexan-3-yl)oxy]carbonyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601004764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84489-34-9
Record name 1,2-Benzenedicarboxylic acid, mono(1-ethylbutyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084489349
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{[(Hexan-3-yl)oxy]carbonyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601004764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-hexan-3-yloxycarbonylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-hexan-3-yloxycarbonylbenzoic acid, a molecule of interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct literature on this specific compound, this guide presents a putative synthetic pathway based on well-established reactions of analogous compounds. The characterization data provided are predicted based on the analysis of structurally similar molecules.

Synthesis

The most plausible and efficient method for the synthesis of this compound is the ring-opening esterification of phthalic anhydride with 3-hexanol. This reaction is a common and straightforward method for the preparation of mono-esters of phthalic acid.[1] The reaction proceeds through the nucleophilic attack of the secondary alcohol, 3-hexanol, on one of the carbonyl carbons of phthalic anhydride, leading to the opening of the anhydride ring and the formation of the desired mono-ester.

Proposed Synthetic Pathway

The synthetic scheme is outlined below:

Synthesis_Pathway phthalic_anhydride Phthalic Anhydride product This compound phthalic_anhydride->product Nucleophilic Acyl Substitution three_hexanol 3-Hexanol three_hexanol->product

Caption: Proposed synthesis of this compound.

Experimental Protocol

This protocol is adapted from general procedures for the synthesis of mono-alkyl phthalates.[2][3]

Materials:

  • Phthalic anhydride

  • 3-Hexanol

  • Toluene (or another suitable inert solvent)

  • Pyridine (optional, as a catalyst)

  • 5% aqueous Sodium Bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phthalic anhydride (1.0 equivalent) in a minimal amount of an inert solvent such as toluene.

  • Add 3-hexanol (1.0 to 1.2 equivalents) to the solution.

  • Optionally, a catalytic amount of pyridine can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with water to remove any unreacted 3-hexanol and pyridine.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • To separate the desired product from unreacted phthalic anhydride and any diester byproduct, extract the organic layer with a 5% aqueous sodium bicarbonate solution. The desired carboxylic acid product will move to the aqueous phase as its sodium salt.

  • Carefully acidify the aqueous layer with 1 M HCl until the solution is acidic (pH ~2), which will precipitate the this compound.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization

The successful synthesis of this compound would be confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The following are the expected characterization data based on analogous compounds.

Physical Properties (Predicted)
PropertyPredicted Value
Molecular Formula C₁₅H₂₀O₄
Molecular Weight 264.32 g/mol
Appearance White to off-white solid
Melting Point Expected to be in the range of 80-120 °C
Solubility Soluble in most organic solvents (e.g., DMSO, CDCl₃, Methanol), sparingly soluble in water.
Spectroscopic Data (Predicted)

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for both the aromatic and the aliphatic portions of the molecule.

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~10.0 - 13.0Singlet1HCarboxylic acid proton (-COOH)
~7.9 - 8.1Multiplet1HAromatic proton (ortho to -COOH)
~7.5 - 7.7Multiplet3HAromatic protons
~4.9 - 5.2Multiplet1HMethine proton (-O-CH-) of the hexyl group
~1.5 - 1.8Multiplet4HMethylene protons adjacent to the methine and the ethyl group
~0.8 - 1.0Triplet6HMethyl protons of the two ethyl groups

2.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ) (ppm)Assignment
~168 - 172Carboxylic acid carbonyl carbon (-COOH)
~165 - 168Ester carbonyl carbon (-COO-)
~130 - 135Aromatic quaternary carbons
~128 - 132Aromatic CH carbons
~75 - 80Methine carbon (-O-CH-) of the hexyl group
~25 - 35Methylene carbons of the hexyl group
~10 - 15Methyl carbons of the hexyl group

2.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will show characteristic absorption bands for the functional groups present.

Wavenumber (cm⁻¹)IntensityAssignment
~2500 - 3300BroadO-H stretch of the carboxylic acid
~1720 - 1740StrongC=O stretch of the ester
~1680 - 1710StrongC=O stretch of the carboxylic acid
~1200 - 1300StrongC-O stretch of the ester and carboxylic acid
~1600, ~1450MediumC=C stretches of the aromatic ring

2.2.4. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak and characteristic fragmentation patterns.

m/zInterpretation
264[M]⁺, Molecular ion
247[M - OH]⁺
219[M - C₂H₅]⁺
149[C₈H₅O₃]⁺, Phthalic anhydride fragment
121[C₇H₅O₂]⁺, Benzoyl cation
101[C₆H₁₃O]⁺, Hexan-3-yloxy fragment

Experimental Workflow and Logic

The overall process from synthesis to characterization follows a logical progression.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization A Reactants: Phthalic Anhydride 3-Hexanol B Reaction Setup: Solvent, Catalyst (optional) A->B C Reflux B->C D Workup: Aqueous Wash C->D E Purification: Extraction, Precipitation D->E F Isolated Product E->F G Physical Properties: Melting Point, Solubility F->G H Spectroscopy: NMR (1H, 13C) FTIR F->H I Mass Spectrometry F->I J Data Analysis and Structure Confirmation G->J H->J I->J

Caption: Workflow for the synthesis and characterization of the target compound.

Signaling Pathways and Logical Relationships

While this molecule is a synthetic target, understanding its potential interactions is crucial for drug development. The logical relationship for its synthesis is a direct reaction, as depicted in the synthesis pathway. Should this molecule be investigated as a potential therapeutic agent, its interaction with biological signaling pathways would be a key area of research. For instance, as a derivative of benzoic acid, it might interact with pathways involving cyclooxygenase (COX) enzymes or other targets relevant to inflammation or pain.

Conclusion

This technical guide provides a detailed, albeit predictive, framework for the synthesis and characterization of this compound. The proposed synthetic route is robust and based on well-established chemical principles. The predicted characterization data offers a valuable reference for researchers aiming to synthesize and identify this compound. Further experimental validation is necessary to confirm these predictions and to fully elucidate the properties and potential applications of this molecule in various scientific and industrial fields.

References

Spectroscopic data (NMR, IR, Mass Spec) of 2-hexan-3-yloxycarbonylbenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for ethyl benzoate, a representative aromatic ester. Due to the unavailability of public data for 2-hexan-3-yloxycarbonylbenzoic acid, this document utilizes ethyl benzoate as a structurally relevant surrogate to illustrate the principles of spectroscopic analysis. This guide includes detailed tables of Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. Furthermore, it outlines the standard experimental protocols for acquiring such data and presents a logical workflow for spectroscopic analysis.

Data Presentation: Spectroscopic Data of Ethyl Benzoate

The following tables summarize the key spectroscopic data for ethyl benzoate.

Table 1: ¹H NMR Data for Ethyl Benzoate

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.03-8.06Multiplet2HAromatic (ortho-protons)
7.52-7.57Multiplet1HAromatic (para-proton)
7.41-7.46Multiplet2HAromatic (meta-protons)
4.38Quartet2H-O-CH₂ -CH₃
1.41Triplet3H-O-CH₂-CH₃
Solvent: CDCl₃, Reference: TMS (0 ppm). Data sourced from multiple references.[1][2][3][4]

Table 2: ¹³C NMR Data for Ethyl Benzoate

Chemical Shift (δ) ppmAssignment
166.8Carbonyl Carbon (C =O)
132.8Aromatic (para-C)
130.6Aromatic (ipso-C)
129.6Aromatic (ortho-C)
128.3Aromatic (meta-C)
61.1Methylene Carbon (-O-CH₂ -CH₃)
17.3Methyl Carbon (-O-CH₂-CH₃ )
Solvent: CDCl₃. Data sourced from multiple references.[1][5][6][7][8]

Table 3: IR Spectroscopy Data for Ethyl Benzoate

Wavenumber (cm⁻¹)IntensityAssignment
3078MediumAromatic C-H stretch
2986MediumAliphatic C-H stretch
1726StrongC=O (ester) stretch
1600-1585Medium-WeakC-C stretch (in-ring)
1300-1000StrongC-O stretch
Sample preparation: Thin film. Data sourced from multiple references.[9][10][11][12][13]

Table 4: Mass Spectrometry (Electron Ionization) Data for Ethyl Benzoate

m/zRelative Intensity (%)Assignment
15022[M]⁺ (Molecular Ion)
12234[M - C₂H₄]⁺
105100[C₆H₅CO]⁺ (Benzoyl cation)
7753[C₆H₅]⁺ (Phenyl cation)
5126[C₄H₃]⁺
Ionization method: Electron Ionization (EI) at 70 eV. Data sourced from multiple references.[1][14]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid organic compound such as ethyl benzoate.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H and ¹³C NMR:

    • Sample Preparation: Approximately 5-20 mg of the analyte is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, typically tetramethylsilane (TMS), is added, although modern spectrometers can reference the residual solvent signal.[15]

    • Instrumentation: The spectrum is acquired on a high-field NMR spectrometer (e.g., 300, 400, or 600 MHz).

    • ¹H NMR Acquisition: A standard single-pulse experiment is typically used. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. For quantitative results, the relaxation delay should be sufficiently long (e.g., 5 times the longest T1 relaxation time).

    • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly used to simplify the spectrum to single lines for each unique carbon atom.[16] A sufficient number of scans are acquired to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.[16] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.[17]

    • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS at 0.00 ppm.

2.2 Infrared (IR) Spectroscopy

  • Fourier Transform Infrared (FT-IR) Spectroscopy:

    • Sample Preparation (for a liquid): A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.[18] Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, a drop of the liquid is placed directly onto the ATR crystal.[19]

    • Background Spectrum: A background spectrum of the clean salt plates or the empty ATR crystal is recorded.

    • Sample Spectrum: The sample is placed in the instrument, and the spectrum is recorded. The instrument measures the interference pattern of the infrared light (interferogram), and the computer performs a Fourier transform to generate the spectrum of intensity versus wavenumber.[20]

    • Data Presentation: The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

2.3 Mass Spectrometry (MS)

  • Electron Ionization (EI) Mass Spectrometry:

    • Sample Introduction: For a volatile liquid like ethyl benzoate, a small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or by injection into a gas chromatograph (GC-MS). The sample is vaporized under high vacuum.[21]

    • Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[22] This causes the molecules to ionize and fragment.[22]

    • Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.[23]

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_nmr_details Detailed NMR Analysis cluster_interpretation Structure Elucidation Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation Pattern Purification->MS IR Infrared (IR) Spectroscopy - Functional Groups Purification->IR NMR Nuclear Magnetic Resonance (NMR) - Carbon-Hydrogen Framework Purification->NMR Data_Integration Integration of All Spectroscopic Data MS->Data_Integration IR->Data_Integration H_NMR 1H NMR - Proton Environments - Integration (Proton Ratios) - Coupling (Connectivity) NMR->H_NMR C_NMR 13C NMR & DEPT - Number of Unique Carbons - Carbon Types (CH3, CH2, CH, Cq) NMR->C_NMR H_NMR->Data_Integration C_NMR->Data_Integration Structure_Proposal Proposed Structure Data_Integration->Structure_Proposal Structure_Confirmation Structure Confirmation Structure_Proposal->Structure_Confirmation

Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

References

An In-depth Technical Guide to 2-(hexan-3-yloxycarbonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

The physicochemical properties of 2-(hexan-3-yloxycarbonyl)benzoic acid can be inferred from its isomers, such as 2-((hexyloxy)carbonyl)benzoic acid and 2-((hexan-2-yloxy)carbonyl)benzoic acid.

PropertyValue (Estimated or from Isomers)Reference
Molecular Formula C₁₄H₁₈O₄N/A
Molecular Weight 250.29 g/mol N/A
CAS Number Not availableN/A
Isomer CAS No. 2-((hexyloxy)carbonyl)benzoic acid: 24539-57-9N/A
Isomer CAS No. 2-((hexan-2-yloxy)carbonyl)benzoic acid: 856637-76-8N/A
Appearance Likely a solid or oil at room temperatureN/A
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane.N/A

Synthesis and Characterization

The synthesis of 2-(hexan-3-yloxycarbonyl)benzoic acid can be achieved through established esterification methods. A plausible synthetic route involves the reaction of phthalic anhydride with 3-hexanol.

Experimental Protocol: Synthesis via Alcoholysis of Phthalic Anhydride

This procedure is a general method for the synthesis of monoesters of phthalic acid.

Materials:

  • Phthalic anhydride

  • 3-Hexanol (sec-Hexyl alcohol)

  • Toluene (or another suitable solvent)

  • Anhydrous sodium sulfate

  • Hydrochloric acid (concentrated)

Procedure:

  • A mixture of phthalic anhydride (10 mmol) and 3-hexanol (32 mmol) in toluene (50 mL) is heated under reflux for 4 hours.

  • After cooling to room temperature, the reaction mixture is diluted with fresh toluene (25 mL).

  • The organic layer is washed with water (2 x 25 mL) in a separatory funnel.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude product.

  • The residue is treated with water (10 mL) and acidified with a dropwise addition of concentrated HCl to precipitate the monoester.

  • The product is filtered, washed with water, and dried.

Characterization Techniques

The structural confirmation and purity assessment of the synthesized 2-(hexan-3-yloxycarbonyl)benzoic acid would typically involve the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected to show characteristic peaks for the aromatic protons of the benzoic acid ring, the methine proton of the hexan-3-yloxy group, and the various methylene and methyl protons of the hexyl chain.

    • ¹³C NMR: Would provide distinct signals for the carbonyl carbons of the ester and carboxylic acid, the aromatic carbons, and the carbons of the alkyl chain.

  • Mass Spectrometry (MS):

    • The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound.

    • Common fragmentation patterns for benzoic acid esters include the loss of the alkoxy group and cleavage of the ester bond.

  • High-Performance Liquid Chromatography (HPLC):

    • A reversed-phase HPLC method can be developed to assess the purity of the compound and to separate it from isomers or impurities. A C18 column with a mobile phase of acetonitrile and water with an acid modifier like trifluoroacetic acid is a common starting point.

Potential Therapeutic Applications and Signaling Pathways

Benzoic acid derivatives are a well-established class of compounds with a broad range of biological activities, making them attractive scaffolds in drug discovery. Their applications span anti-inflammatory, neuroprotective, and enzyme inhibitory roles.

Anti-inflammatory Activity

Many benzoic acid derivatives exhibit anti-inflammatory properties. These effects are often mediated through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2), or by modulating pro-inflammatory signaling pathways.

Potential Signaling Pathway: NF-κB Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Inhibition of this pathway is a common mechanism for anti-inflammatory drugs. A hypothetical mechanism for a benzoic acid derivative is depicted below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK_Complex IKK_Complex Receptor->IKK_Complex Inflammatory_Stimulus Inflammatory_Stimulus Inflammatory_Stimulus->Receptor Binds IkB IkB IKK_Complex->IkB Phosphorylates NF_kB NF_kB NF_kB_active NF-kB (active) NF_kB->NF_kB_active Release Benzoic_Acid_Derivative 2-(hexan-3-yloxycarbonyl) benzoic acid Benzoic_Acid_Derivative->IKK_Complex Inhibits DNA DNA NF_kB_active->DNA Translocates & Binds Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, TNF-α) DNA->Pro_inflammatory_Genes Transcription Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Leads to

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Neuroprotective Effects

Several benzoic acid derivatives have demonstrated neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases.[1][2] These effects can be attributed to various mechanisms, including the inhibition of enzymes like acetylcholinesterase (AChE) or the modulation of pathways involved in oxidative stress and apoptosis.[1]

Potential Signaling Pathway: Enzyme Inhibition in Neurodegeneration

As an example, benzoic acid derivatives have been shown to act as inhibitors of striatal-enriched protein tyrosine phosphatase (STEP), an enzyme implicated in neurodegenerative disorders.[2]

G Neurotoxic_Stimulus Neurotoxic_Stimulus STEP_Enzyme STEP Enzyme (Active) Neurotoxic_Stimulus->STEP_Enzyme Upregulates Dephosphorylation Dephosphorylation STEP_Enzyme->Dephosphorylation Catalyzes Substrate_Phosphorylation Substrate (Phosphorylated) Substrate_Phosphorylation->Dephosphorylation Neuronal_Dysfunction Neuronal_Dysfunction Dephosphorylation->Neuronal_Dysfunction Leads to Benzoic_Acid_Derivative 2-(hexan-3-yloxycarbonyl) benzoic acid Benzoic_Acid_Derivative->STEP_Enzyme Inhibits Neuronal_Survival Neuronal_Survival Benzoic_Acid_Derivative->Neuronal_Survival Promotes

Caption: Potential neuroprotective mechanism via STEP inhibition.

Logical Workflow for Synthesis and Screening

The development of novel benzoic acid derivatives for therapeutic use follows a structured workflow from synthesis to biological evaluation.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_screening Biological Screening Synthesis Synthesis of 2-(hexan-3-yloxycarbonyl)benzoic acid Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS HPLC Purity Analysis (HPLC) Purification->HPLC In_vitro_assays In vitro Assays (Enzyme Inhibition, Cell Viability) HPLC->In_vitro_assays In_vivo_models In vivo Models (Disease Models in Animals) In_vitro_assays->In_vivo_models

Caption: Workflow for synthesis and biological evaluation.

References

Unveiling the Structural Architecture of 2-hexan-3-yloxycarbonylbenzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation required for the structural elucidation of 2-hexan-3-yloxycarbonylbenzoic acid. While crystallographic data for this specific molecule is not publicly available at the time of this writing, this document outlines the expected experimental protocols, data presentation, and analytical approaches based on established knowledge of similar benzoic acid derivatives.

Introduction

This compound belongs to the vast family of benzoic acid derivatives, compounds of significant interest in medicinal chemistry and materials science. The therapeutic potential of benzoic acid derivatives is broad, with activities including anti-inflammatory, antimicrobial, and anticancer properties. The precise three-dimensional arrangement of atoms within a crystal lattice is fundamental to understanding a molecule's physicochemical properties, informing structure-activity relationship (SAR) studies, and guiding rational drug design.

Synthesis and Crystallization

The synthesis of this compound would likely proceed via the esterification of phthalic anhydride with 3-hexanol. This reaction would yield a mixture of this compound and its isomer. Purification would be essential, likely employing techniques such as column chromatography.

General Synthetic Workflow:

phthalic_anhydride Phthalic Anhydride reaction Esterification phthalic_anhydride->reaction hexan_3_ol 3-Hexanol hexan_3_ol->reaction crude_product Crude Product Mixture reaction->crude_product purification Purification (e.g., Column Chromatography) crude_product->purification final_product This compound purification->final_product

Caption: General synthetic workflow for this compound.

Experimental Protocol: Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction are typically grown using slow evaporation, vapor diffusion, or cooling crystallization methods. A common approach involves dissolving the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with a less polar solvent like hexane) and allowing the solvent to evaporate slowly at a constant temperature.

Crystallographic Data Analysis

X-ray crystallography provides definitive information on the molecule's connectivity, conformation, and intermolecular interactions. The expected data from a single-crystal X-ray diffraction experiment on this compound would be summarized as shown in Table 1, which presents example data from a related benzoic acid derivative for illustrative purposes.

Table 1: Representative Crystallographic Data for a Benzoic Acid Derivative

ParameterValue (Example)
Chemical FormulaC16H12O5
Formula Weight284.26
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)13.5081 (10)
b (Å)7.4743 (6)
c (Å)13.9421 (11)
β (°)106.671 (3)
Volume (Å3)1348.48 (18)
Z4
Calculated Density (g/cm3)1.400
Absorption Coefficient (mm-1)0.110
F(000)592
Crystal Size (mm3)0.38 x 0.28 x 0.25
Radiation (Å)Mo Kα (λ = 0.71073)
Temperature (K)296
Reflections Collected10280
Independent Reflections2655
Rint0.022
Final R indices [I > 2σ(I)]R1 = 0.041, wR2 = 0.115
R indices (all data)R1 = 0.055, wR2 = 0.125

Data presented is for 3-[(2-acetylphenoxy)carbonyl]benzoic acid and serves as an illustrative example.[1]

Structural Features and Intermolecular Interactions

Based on the crystal structures of numerous benzoic acid derivatives, it is highly probable that this compound would form centrosymmetric dimers in the solid state through hydrogen bonding between the carboxylic acid moieties. These dimers are a characteristic feature of carboxylic acids in the crystalline form. The hexan-3-yloxycarbonyl group's conformation will be a key structural feature, with the torsion angles defining the orientation of the ester group relative to the benzoic acid ring being of particular interest.

Logical Flow for Structural Analysis:

xray Single-Crystal X-ray Diffraction data_collection Data Collection xray->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement molecular_structure Molecular Structure (Bond Lengths, Angles, Torsions) refinement->molecular_structure intermolecular_interactions Intermolecular Interactions (Hydrogen Bonding, van der Waals) refinement->intermolecular_interactions packing Crystal Packing intermolecular_interactions->packing

Caption: Workflow for crystallographic structure determination and analysis.

Spectroscopic and Physicochemical Characterization

In addition to X-ray crystallography, a comprehensive characterization of this compound would involve various spectroscopic and analytical techniques.

Table 2: Essential Characterization Techniques

TechniquePurpose
1H and 13C NMRConfirmation of the molecular structure and purity.
Mass Spectrometry (MS)Determination of the molecular weight and elemental composition.
Infrared (IR) SpectroscopyIdentification of functional groups (e.g., C=O, O-H).
Ultraviolet-Visible (UV-Vis) SpectroscopyAnalysis of electronic transitions.
Differential Scanning Calorimetry (DSC)Determination of melting point and thermal stability.
Thermogravimetric Analysis (TGA)Assessment of thermal decomposition.

Potential Biological Significance and Signaling Pathways

While no specific biological activity has been reported for this compound, other benzoic acid derivatives have been shown to interact with various biological targets. For instance, some derivatives exhibit retinoid-like activity, influencing cell differentiation and proliferation. Others can act as enzyme inhibitors. The structural features of this compound, particularly its amphipathic nature, suggest potential interactions with biological membranes or hydrophobic binding pockets of proteins.

A hypothetical signaling pathway that could be modulated by a bioactive benzoic acid derivative is presented below. This is a generalized representation and would require experimental validation for this compound.

Hypothetical Signaling Pathway Modulation:

compound Benzoic Acid Derivative receptor Cell Surface Receptor compound->receptor kinase_cascade Kinase Cascade receptor->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor gene_expression Target Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Apoptosis, Proliferation) gene_expression->cellular_response

Caption: A generalized cell signaling pathway potentially modulated by a bioactive compound.

Conclusion

The definitive determination of the crystal structure of this compound awaits experimental investigation. However, based on the extensive knowledge of related compounds, we can anticipate key structural features and outline a clear path for its synthesis, crystallization, and characterization. The methodologies and data presented in this guide provide a robust framework for researchers to approach the structural elucidation of this and other novel benzoic acid derivatives, which is a critical step in the journey of drug discovery and development.

References

A Technical Guide to the Thermochemical Properties of 2-aralkoxycarbonylbenzoic Acids

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a technical overview of the key thermochemical properties of 2-aralkoxycarbonylbenzoic acids, with a specific focus on providing a methodological framework for the characterization of compounds such as 2-hexan-3-yloxycarbonylbenzoic acid. Due to a lack of publicly available experimental data for this specific molecule, this guide presents predicted data for structurally similar compounds and established experimental protocols for determining these properties. The parent molecule, benzoic acid, is used as a reference for experimental data. This guide is intended to serve as a foundational resource for researchers engaged in the physical and chemical characterization of novel organic compounds.

Introduction

The thermochemical properties of active pharmaceutical ingredients (APIs) and their intermediates are critical parameters in drug development. These properties, including enthalpy of formation, heat capacity, and entropy, govern the stability, solubility, and reaction kinetics of a compound, thereby influencing process design, formulation, safety, and shelf-life. 2-aralkoxycarbonylbenzoic acids represent a class of organic molecules whose utility as intermediates or scaffolds in medicinal chemistry necessitates a thorough understanding of their thermodynamic behavior.

This guide outlines the essential thermochemical properties and details the standard experimental methodologies required for their determination. While experimental data for this compound is not available in the literature, we provide predicted data for closely related analogs to offer an estimated baseline.

Thermochemical Data

Quantitative thermochemical data is essential for computational modeling and process safety assessments. The following tables summarize available experimental data for the parent compound, benzoic acid, and predicted data for similar, more complex derivatives.

Table 1: Experimental Thermochemical Properties of Benzoic Acid (C₇H₆O₂) at 298.15 K

PropertySymbolValueUnitSource
Standard Molar Enthalpy of Formation (solid)ΔfH°(s)-385.2 ± 0.4kJ/mol[1]
Standard Molar Enthalpy of Combustion (solid)ΔcH°(s)-3226.9 ± 0.4kJ/mol[1]
Standard Molar Entropy (solid)S°(s)167.57J/mol·K[1]
Molar Heat Capacity (solid)Cp(s)146.7J/mol·K[2]
Enthalpy of FusionΔfusH17.3kJ/mol[3]
Enthalpy of SublimationΔsubH91.3 ± 0.2kJ/mol[4]

Data sourced from the NIST Chemistry WebBook and other cited literature.

Table 2: Predicted Thermochemical Properties of Benzoic Acid Derivatives

CompoundFormulaMol. Weight ( g/mol )ΔfH° (kJ/mol)ΔfusH (kJ/mol)ΔvapH (kJ/mol)Source
(Z)-2-((Hex-3-enyloxy)carbonyl)benzoic acidC₁₄H₁₆O₄248.27-499.6234.3482.23[5]
(E)-2-((Hex-3-enyloxy)carbonyl)benzoic acidC₁₄H₁₆O₄248.27-514.9934.3480.60[6]

Note: Data in Table 2 is predicted using the Joback group contribution method and should be used as an estimation pending experimental verification.[5][6]

Experimental Protocols

The determination of thermochemical properties is reliant on precise calorimetric and analytical techniques. The following sections detail the standard methodologies for key measurements.

Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion (ΔcH°) is determined using a constant-volume (bomb) calorimeter. This value is fundamental for deriving the standard enthalpy of formation (ΔfH°).

Methodology:

  • Calibration: The heat capacity of the calorimeter (C_cal) is determined by combusting a certified standard reference material, typically benzoic acid, for which the heat of combustion is precisely known.[7][8][9]

  • Sample Preparation: A precisely weighed pellet of the sample (approx. 1 gram) is placed in the crucible within the bomb. A fuse wire is attached to the ignition circuit, making contact with the sample.

  • Assembly: The bomb is sealed, purged of air, and pressurized with pure oxygen to approximately 30 atm.[10] A known volume of purified water (typically 1 mL) is added to the bomb to ensure saturation of the final atmosphere.[10]

  • Measurement: The sealed bomb is submerged in a known mass of water in the calorimeter's insulated container. The system is allowed to reach thermal equilibrium. The sample is then ignited electrically.

  • Data Acquisition: The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached. The corrected temperature rise (ΔT) is calculated, accounting for heat exchange with the surroundings.

  • Calculation: The heat released by the reaction (q_rxn) is calculated using the formula: q_rxn = -C_cal * ΔT The enthalpy of combustion is then determined by normalizing this heat release to a molar basis.

Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a versatile technique used to measure heat capacity (Cp) and the enthalpies of phase transitions (e.g., fusion, crystallization).[11][12] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[11]

Methodology:

  • Sample Preparation: A small, accurately weighed amount of the sample (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program is initiated, which typically involves heating the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

  • Data Analysis for Phase Transitions: As the sample undergoes a phase transition (e.g., melting), it absorbs heat, resulting in a peak on the DSC thermogram. The temperature at the peak maximum is taken as the transition temperature, and the enthalpy of the transition (e.g., ΔH_fus) is calculated by integrating the area under the peak.[13]

  • Data Analysis for Heat Capacity: To measure heat capacity, three scans are performed under identical conditions: a. An empty baseline scan (with two empty pans). b. A scan with a sapphire standard of known heat capacity. c. A scan of the sample. The heat capacity of the sample (Cp) at a given temperature is then calculated by comparing the heat flow signals from the three scans.

Vapor Pressure and Enthalpy of Vaporization

For low-volatility organic compounds, specialized techniques are required to measure vapor pressure (p_sat), which is a key parameter for understanding sublimation and vaporization.

Methodology (Thermal Desorption Method):

  • Particle Generation & Collection: The compound is aerosolized, and particles are size-selected using a differential mobility analyzer. These particles are then collected by impaction on a cryogenically cooled surface within a high-vacuum chamber.[14][15]

  • Thermal Desorption: The collected sample is slowly heated at a programmed rate. As the compound vaporizes, the evolved gas is analyzed by a mass spectrometer.[14][15]

  • Vapor Pressure Calculation: An evaporation model based on the kinetic theory of gases is used to calculate the compound's vapor pressure over the temperature range of evaporation.[15]

  • Enthalpy of Vaporization: The data are plotted according to the Clausius-Clapeyron equation (ln(P) vs. 1/T). The slope of this plot is proportional to the enthalpy of vaporization (ΔH_vap).[15][16]

Visualized Workflows and Relationships

To clarify the relationships between thermochemical concepts and experimental processes, the following diagrams are provided.

G Conceptual Relationship of Key Thermodynamic Properties cluster_0 Key Equation G Gibbs Free Energy (G) Predicts spontaneity H Enthalpy (H) Heat content at constant pressure H->G ΔH S Entropy (S) Measure of disorder S->G -TΔS T Temperature (T) T->G ΔG = ΔH - TΔS

Caption: Relationship between Gibbs Free Energy, Enthalpy, and Entropy.

G Workflow for Bomb Calorimetry cluster_prep Preparation cluster_measure Measurement cluster_calc Calculation A Weigh Sample & Standard (e.g., Benzoic Acid) B Place Sample in Bomb A->B C Pressurize with O₂ B->C D Submerge Bomb in Water Bath C->D Transfer to Calorimeter E Ignite Sample D->E F Record Temperature Change (ΔT) E->F G Calculate Calorimeter Constant (C_cal) from Standard F->G Use ΔT H Calculate Heat of Reaction (q_rxn) for Sample F->H Use ΔT G->H I Determine Molar Enthalpy of Combustion (ΔcH°) H->I

Caption: Experimental workflow for determining enthalpy of combustion.

G Workflow for Differential Scanning Calorimetry (DSC) cluster_analysis Data Analysis A Weigh Sample & Place in Hermetic Pan B Load Sample & Reference Pans into DSC Cell A->B C Run Temperature Program (Constant Heating Rate) B->C D Record Differential Heat Flow C->D E Integrate Peak Area for ΔH_fusion, ΔH_cryst D->E F Identify Step Change for Glass Transition (Tg) D->F G Compare with Standards for Heat Capacity (Cp) D->G

Caption: Experimental workflow for DSC analysis.

References

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activities of Novel Oleanolic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Oleanolic acid (OA), a naturally occurring pentacyclic triterpenoid found in a wide variety of plants, has long been recognized for its diverse pharmacological properties. However, the therapeutic potential of its novel semi-synthetic and bioconverted derivatives has recently garnered significant attention within the scientific community. These structural modifications aim to enhance bioavailability, potency, and target specificity, opening new avenues for drug discovery in oncology, inflammatory diseases, and virology. This technical guide provides an in-depth overview of the burgeoning research into these promising compounds, presenting key quantitative data, detailed experimental methodologies, and a visual representation of the underlying molecular mechanisms.

Anticancer Activities: Targeting Proliferation and Inducing Apoptosis

Novel oleanolic acid derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. Modifications to the A, C, and C-17 moieties of the OA scaffold have yielded compounds with enhanced antiproliferative and pro-apoptotic activities.[1] The primary mechanisms of action involve the induction of apoptosis through both intrinsic and extrinsic pathways, modulation of key signaling cascades, and cell cycle arrest.[2][3]

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of various novel oleanolic acid derivatives, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Derivative/CompoundCancer Cell LineIC50 (µM)Reference
Achyranthoside H methyl ester (AH-Me)MCF-7 (Breast)4.0[4]
Achyranthoside H methyl ester (AH-Me)MDA-MB-453 (Breast)6.5[4]
Compound 1aHela (Cervical)2.74[5]
Compound 7aPC3 (Prostate)0.39[5]
Compound 8aA549 (Lung)0.22[5]
Derivative 7-10MCF-7 (Breast)Equivalent to Nilotinib[6]
Derivative 7-10SGC-7901 (Gastric)Superior to Nilotinib[6]
Derivative 4dHCT-116 (Colon)38.5[7][8]
Derivative 4kHCT-116 (Colon)39.3[7][8]
Derivative 4mHCT-116 (Colon)40.0[7][8]
Derivative 4lLS-174T (Colon)44.0[7][8]
Derivative 4eLS-174T (Colon)44.3[7][8]
Derivative 5dLS-174T (Colon)38.0[7][8]

Anti-inflammatory Effects: Quelling the Inflammatory Cascade

Oleanolic acid and its derivatives exhibit potent anti-inflammatory properties by targeting key mediators of the inflammatory response.[9][10] These compounds have been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), as well as nitric oxide (NO), a key signaling molecule in inflammation.[9][11] The underlying mechanisms often involve the modulation of the NF-κB and MAPK signaling pathways.[2][6]

Quantitative Anti-inflammatory Data

The following table presents the inhibitory concentrations (IC50) of oleanolic acid derivatives on the production of inflammatory mediators.

Derivative/CompoundTargetCell LineIC50 (µM)Reference
11-Oxooleanolic acid derivativesNitric Oxide (NO)BV2 (Microglia)Stronger than OA[9]
Diamine-PEGylated oleanolic acid (OADP)Nitric Oxide (NO)RAW 264.7 (Macrophage)>75% inhibition at 1 µg/mL[12]
Oleanolic acidCyclooxygenase-2 (COX-2)-130[9]
Ursolic acid (isomer of OA)Cyclooxygenase-2 (COX-2)-295[9]
Compound 25fProtein Tyrosine Phosphatase 1B (PTP1B)-3.12[13]

Antiviral Activities: A New Frontier in Antiviral Drug Discovery

Emerging research highlights the potential of oleanolic acid derivatives as a novel class of antiviral agents.[8] Modifications to the core structure have led to compounds with significant activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and influenza A virus (IAV).[14][15][16] The mechanisms of antiviral action include the inhibition of viral entry and replication.[8]

Quantitative Antiviral Data

The following table summarizes the antiviral activity of oleanolic acid derivatives, presented as EC50 values (the concentration required to achieve 50% of the maximum effect).

Derivative/CompoundVirusEC50 (µM)Reference
Derivative 32HIV-10.32[14]
3-O-acyl-ursolic acidsHIV-10.31[14]
Oleanolic acidHIV-1 (in vitro infected PBMC)22.7[15]
Oleanolic acidHIV-1 (naturally infected PBMC)24.6[15]
Oleanolic acidHIV-1 (Monocyte/Macrophages)57.4[15]
Compound A5Influenza A virus (IAV)0.60 - 1.83[14]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of novel oleanolic acid derivatives.

MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compound (oleanolic acid derivative)

  • Cell culture medium

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.[17]

  • Treat the cells with various concentrations of the test compound and incubate for an additional 48-72 hours.[17]

  • After the incubation period, add 10-28 µL of MTT solution to each well and incubate for 1.5-4 hours at 37°C.[17]

  • Remove the medium and add 100-130 µL of DMSO to each well to dissolve the formazan crystals.[17]

  • Shake the plate for 15 minutes to ensure complete dissolution.[17]

  • Measure the absorbance at 492 nm or 540 nm using a microplate reader.[11][17]

  • Calculate the percentage of cell viability relative to the untreated control.

Griess Assay for Nitric Oxide (NO) Production

This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Materials:

  • Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite standard solution

  • 96-well plates

  • Cell culture supernatant

  • Microplate reader

Procedure:

  • Collect 50-100 µL of cell culture supernatant from each well of a 96-well plate.[11][18]

  • Add an equal volume (50-100 µL) of Griess reagent to each supernatant sample.[11][18]

  • Incubate the mixture at room temperature for 10-15 minutes.[11][18]

  • Measure the absorbance at 540 nm using a microplate reader.[11]

  • Determine the nitrite concentration from a sodium nitrite standard curve.

ELISA for Cytokine Quantification (IL-6, TNF-α)

The Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in biological samples.

Materials:

  • ELISA kit for the specific cytokine (e.g., human IL-6, TNF-α)

  • 96-well plates pre-coated with capture antibody

  • Detection antibody conjugated to an enzyme (e.g., HRP)

  • Standard cytokine solutions

  • Substrate solution

  • Stop solution

  • Wash buffer

  • Microplate reader

Procedure (General Sandwich ELISA):

  • Prepare standard dilutions and samples in assay buffer.

  • Add 50 µL of assay buffer to each well, followed by 50 µL of standards or samples.

  • Seal the plate and incubate for 2 hours at room temperature with shaking.[19]

  • Wash the plate 4 times with wash buffer.[19]

  • Add 100 µL of detection antibody solution to each well, seal the plate, and incubate for 1 hour at room temperature with shaking.[19]

  • Wash the plate 4 times with wash buffer.

  • Add 100 µL of substrate solution to each well and incubate for 15 minutes in the dark.[19]

  • Add 100 µL of stop solution to each well.

  • Read the absorbance at 450 nm within 30 minutes.[5][19]

  • Calculate the cytokine concentration based on the standard curve.

Western Blot for NF-κB Pathway Analysis

Western blotting is used to detect specific proteins in a sample and can be used to analyze the activation of signaling pathways like NF-κB.

Materials:

  • Cell lysates

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα)

  • HRP-conjugated secondary antibody

  • Chemiluminescent detection reagent

  • Imaging system

Procedure:

  • Prepare cell lysates and determine protein concentration.

  • Separate proteins by SDS-PAGE (loading 10-50 µg of protein per lane) and transfer them to a membrane.[20]

  • Block the membrane for at least 1 hour in blocking buffer.[21]

  • Incubate the membrane with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.[21]

  • Wash the membrane three times for 10 minutes each with wash buffer.[21]

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

  • Wash the membrane three times for 10 minutes each with wash buffer.[21]

  • Apply the chemiluminescent detection reagent and visualize the protein bands using an imaging system.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is a sensitive technique used to measure the expression levels of specific genes.

Materials:

  • RNA extraction kit

  • Reverse transcriptase for cDNA synthesis

  • qPCR master mix (containing SYBR Green or TaqMan probes)

  • Gene-specific primers

  • Real-time PCR instrument

Procedure:

  • Isolate total RNA from cells or tissues.

  • Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.[22]

  • Set up the qRT-PCR reaction by mixing the cDNA template, qPCR master mix, and gene-specific primers.

  • Perform the qRT-PCR in a real-time PCR instrument.[23]

  • Analyze the data using the ΔΔCt method to determine the relative gene expression levels, normalized to a stable reference gene.[23]

Signaling Pathways and Experimental Workflows

The biological activities of oleanolic acid derivatives are often mediated through the modulation of complex intracellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action and for rational drug design.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., LPS, TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines and COX-2.[24][25] Oleanolic acid derivatives can inhibit this pathway at various points, such as by preventing IκBα degradation or inhibiting the nuclear translocation of p65.[25]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS/TNFa LPS/TNFa Receptor Receptor LPS/TNFa->Receptor IKK IKK Receptor->IKK IkBa IkBa IKK->IkBa P NFkB_complex p65/p50/IkBa p65 p65 p65_nuc p65 p65->p65_nuc translocation p50 p50 p50_nuc p50 p50->p50_nuc NFkB_complex->p65 releases NFkB_complex->p50 OA_derivatives OA Derivatives OA_derivatives->IkBa inhibits degradation OA_derivatives->p65 inhibits translocation DNA DNA p65_nuc->DNA p50_nuc->DNA Pro_inflammatory_genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_genes

Figure 1. Inhibition of the NF-κB signaling pathway by oleanolic acid derivatives.

MAPK Signaling Pathway in Apoptosis

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway plays a crucial role in regulating cell proliferation, differentiation, and apoptosis. The p38 MAPK cascade can be activated by cellular stress, leading to the phosphorylation of downstream targets that promote apoptosis, such as the pro-apoptotic protein Bax.[10] Some oleanolic acid derivatives have been shown to induce apoptosis in cancer cells by activating the ROS/ASK1/p38 MAPK pathway.[10]

MAPK_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion OA_derivatives OA Derivatives ROS ROS OA_derivatives->ROS induces ASK1 ASK1 ROS->ASK1 activates p38_MAPK p38_MAPK ASK1->p38_MAPK P Bax Bax p38_MAPK->Bax P Bax_mito Bax Bax->Bax_mito translocation Cytochrome_c Cytochrome c Bax_mito->Cytochrome_c releases Apoptosis Apoptosis Cytochrome_c->Apoptosis

Figure 2. Induction of apoptosis via the MAPK signaling pathway by oleanolic acid derivatives.

General Experimental Workflow for In Vitro Biological Activity Screening

The following diagram illustrates a typical workflow for the initial screening of novel oleanolic acid derivatives for their biological activities.

Experimental_Workflow Start Start: Novel OA Derivatives Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity_Screening Anti_inflammatory_Assay Anti-inflammatory Assay (e.g., Griess, ELISA) Cytotoxicity_Screening->Anti_inflammatory_Assay Non-toxic Concentrations Antiviral_Assay Antiviral Assay (e.g., Plaque Reduction) Cytotoxicity_Screening->Antiviral_Assay Non-toxic Concentrations Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, qRT-PCR) Cytotoxicity_Screening->Mechanism_of_Action Potent Anticancer Compounds Anti_inflammatory_Assay->Mechanism_of_Action Active Compounds Antiviral_Assay->Mechanism_of_Action Active Compounds Lead_Compound Lead Compound Identification Mechanism_of_Action->Lead_Compound

References

A Comprehensive Review of Benzoic Acid Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Drug Development Professionals

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives serve as a foundational scaffold in medicinal chemistry due to their versatile biological activities and synthetic accessibility.[1][2] The core structure, consisting of a benzene ring attached to a carboxyl group, provides a template that can be extensively modified to modulate potency, selectivity, and pharmacokinetic properties.[1] These derivatives are prevalent in natural products and have been developed into synthetic compounds with a wide spectrum of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[3][4] This review consolidates key findings, quantitative data, and experimental methodologies related to the medicinal applications of benzoic acid derivatives, providing a technical guide for researchers in drug discovery and development.

Anticancer Activity

Organic molecules containing the benzoic acid moiety have demonstrated significant anticancer potential.[5][6] Their mechanisms of action are diverse, often involving the modulation of critical molecular pathways implicated in cancer progression.[7] A notable mechanism is the inhibition of histone deacetylases (HDACs), which plays a crucial role in regulating gene expression.[8]

Certain naturally occurring benzoic acid derivatives, such as dihydroxybenzoic acid (DHBA), have been identified as potent HDAC inhibitors.[7][8] Inhibition of HDAC by DHBA leads to a cascade of events within cancer cells, including the induction of reactive oxygen species (ROS), activation of caspase-3 mediating apoptosis, and cell cycle arrest at the G2/M phase.[7]

G cluster_pathway DHBA-Induced Anticancer Pathway DHBA Dihydroxybenzoic Acid (DHBA) HDAC Histone Deacetylase (HDAC) DHBA->HDAC Inhibition ROS Increased Reactive Oxygen Species (ROS) G2M G2/M Phase Cell Cycle Arrest Caspase3 Caspase-3 Activation ROS->Caspase3 Induction Apoptosis Apoptosis Caspase3->Apoptosis Execution G2M->Apoptosis Leads to

Caption: Anticancer signaling pathway of Dihydroxybenzoic Acid (DHBA).

Table 1: Anticancer Activity of Benzoic Acid Derivatives

Compound/Derivative Target/Mechanism Cell Line Activity Metric Value Reference
Dihydroxybenzoic Acid (DHBA) HDAC Inhibition Cancer Cells - Potent Inhibitor [7][8]
Gallic Acid Angiogenesis/Invasion Inhibition Cervical Cancer - Retards Growth [8]

| Protocatechuic Acid | - | Breast Cancer | - | Inhibits Growth |[8] |

Experimental Protocols

HDAC Inhibition Assay (In Vitro): A common method to assess HDAC inhibitory activity involves a fluorometric assay.

  • Preparation: Recombinant human HDAC enzyme is incubated with a fluorogenic substrate, such as a Boc-Lys(Ac)-AMC, in an assay buffer.

  • Incubation: The test compound (e.g., DHBA) is added to the mixture at various concentrations. A known HDAC inhibitor (e.g., Trichostatin A) is used as a positive control.

  • Reaction: The mixture is incubated at 37°C to allow for the deacetylation reaction.

  • Development: A developer solution containing a protease (e.g., trypsin) is added to cleave the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC).

  • Measurement: Fluorescence is measured using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).

  • Analysis: The concentration of the compound that inhibits 50% of the HDAC activity (IC50) is calculated by plotting the fluorescence intensity against the compound concentration.

Anti-inflammatory Activity

Benzoic acid derivatives have been explored for their anti-inflammatory properties, targeting various mediators of the inflammatory response.[9][10][11] A key target in this area is the Very Late Antigen-4 (VLA-4), an integrin involved in cell adhesion and inflammatory cell recruitment.

A series of synthetic benzoic acid derivatives has been evaluated as potent VLA-4 antagonists.[12] Modifications to the core structure, such as the introduction of halogen atoms at the 3-position of the central benzene ring, have been shown to improve pharmacokinetic properties, leading to orally active compounds with significant efficacy in animal models of inflammation.[12]

Table 2: Anti-inflammatory Activity of Benzoic Acid Derivatives

Compound Target Activity Metric Value Efficacy Model Reference
Compound 12l VLA-4 IC50 0.51 nM Rat Pleurisy Model (10 mg/kg, oral) [12]
5-acetamido-2-hydroxy benzoic acid COX-2 (putative) ED50 4.95 mg/kg Acetic Acid-Induced Writhing [13]

| (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid | - | Edema Inhibition | 48.9–63.1% | Carrageenan-Induced Paw Edema |[14] |

Experimental Protocols

VLA-4 Antagonist Assay (Cell-Based Adhesion Assay):

  • Cell Culture: Jurkat cells (a human T-lymphocyte cell line expressing VLA-4) are cultured under standard conditions.

  • Plate Coating: 96-well microtiter plates are coated with VCAM-1 (the ligand for VLA-4) and a non-specific blocking agent like bovine serum albumin (BSA).

  • Cell Labeling: Jurkat cells are labeled with a fluorescent dye (e.g., calcein-AM).

  • Incubation: Labeled cells are pre-incubated with various concentrations of the test benzoic acid derivative.

  • Adhesion: The cell-compound mixture is added to the VCAM-1 coated plates and incubated to allow for cell adhesion.

  • Washing: Non-adherent cells are removed by gentle washing.

  • Quantification: The fluorescence of the remaining adherent cells is measured using a plate reader.

  • Analysis: The IC50 value is determined as the concentration of the compound that inhibits 50% of the specific cell adhesion.

Antimicrobial Activity

Benzoic acid and its derivatives are widely recognized for their antimicrobial properties and are used as preservatives in food and pharmaceutical products.[15][16] Their mechanism often involves disrupting the cellular pH balance of microorganisms.[16][17] The undissociated, more lipophilic form of the acid penetrates the microbial cell membrane, acidifying the cytoplasm and inhibiting cellular processes.[16]

The antimicrobial efficacy is dependent on the substitution pattern on the benzene ring.[15] For instance, studies on 2-chlorobenzoic acid derivatives showed that Schiff's bases were generally more potent than the corresponding esters, with significant activity against Gram-negative bacteria like E. coli.[18]

G cluster_workflow General Workflow for Antimicrobial Drug Discovery start Design & Synthesize Benzoic Acid Derivatives eval In Vitro Antimicrobial Screening (MIC/MBC) start->eval qsar Quantitative Structure- Activity Relationship (QSAR) eval->qsar Analyze Data lead Identify Lead Compound eval->lead Select Candidate optimize Lead Optimization qsar->optimize Guide Design lead->optimize

Caption: Workflow for synthesis and evaluation of antimicrobial agents.

Table 3: Antimicrobial Activity of Benzoic Acid Derivatives

Compound/Derivative Organism Activity Metric Value (µM/ml or mg/mL) Reference
Benzoic Acid E. coli O157 MIC 1 mg/mL [15]
2-hydroxybenzoic acid E. coli O157 MIC 1 mg/mL [15]
2-chlorobenzoic acid Schiff's base (Cpd 6) E. coli pMIC 2.27 [18]

| p-aminobenzoic acid Schiff's base (Cpd 11) | B. subtilis | pMIC | 2.11 |[19] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Tube Dilution Method):

  • Preparation: A two-fold serial dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a series of test tubes.

  • Inoculation: Each tube is inoculated with a standardized suspension of the target microorganism (e.g., E. coli at ~5 x 10^5 CFU/mL).

  • Controls: A positive control tube (medium + inoculum, no compound) and a negative control tube (medium only) are included.

  • Incubation: The tubes are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Observation: The tubes are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), an aliquot from each clear tube is subcultured onto an agar plate. The lowest concentration that results in no growth on the plate after incubation is the MBC.

Neuroprotective and Other CNS Activities

Benzoic acid derivatives are being investigated for the treatment of neurodegenerative disorders like Alzheimer's disease (AD).[20][21] The multifactorial nature of AD has led to the development of multi-target drugs, and benzoic acid derivatives have been designed to simultaneously inhibit acetylcholinesterase (AChE) and human carbonic anhydrases (hCAs), both of which are implicated in AD pathology.[20] Other derivatives have been developed as neuroprotective agents that also possess potent AChE inhibitory activity.[22]

Table 4: Neuroprotective and CNS Activity of Benzoic Acid Derivatives

Compound Target(s) Activity Metric Value Disease Model Reference
Compound 6f AChE KI 13.62 ± 0.21 nM Alzheimer's Disease [20]
Compound 6e hCA I KI 18.78 ± 0.09 nM Alzheimer's Disease [20]
Compound 6c hCA II KI 33.00 ± 0.29 nM Alzheimer's Disease [20]
Nitrone 33 AChE IC50 8.3 ± 0.3 µM Alzheimer's Disease [22]

| AntiOxBEN1 | BChE / Antioxidant | - | Selective BChE Inhibitor | Alzheimer's Disease |[21] |

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method):

  • Principle: The assay measures the activity of AChE by monitoring the formation of thiocholine when the enzyme hydrolyzes acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which is measured spectrophotometrically.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 8.0), DTNB, and the test compound at various concentrations.

  • Enzyme Addition: Add AChE enzyme to the wells and incubate briefly.

  • Substrate Addition: Initiate the reaction by adding the substrate, acetylthiocholine iodide.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Analysis: The rate of reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated relative to a control without the inhibitor. The IC50 value is determined from the dose-response curve.

Structure-Activity Relationships (SAR)

The therapeutic activity of benzoic acid derivatives is highly dependent on the nature and position of substituents on the aromatic ring.[23][24] Understanding these structure-activity relationships (SAR) is crucial for designing more potent and selective agents.

For antioxidant activity, a systematic comparison between benzoic and cinnamic acid derivatives revealed key insights. Cinnamic acids are generally more effective antioxidants than their benzoic counterparts, which is attributed to the stabilizing effect of the propenoic double bond on the resulting radical.[24] Within a series, the antioxidant capacity is enhanced by the presence of electron-donating groups, such as methoxy or hydroxyl groups, which further stabilize the phenoxyl radical.[24][25]

G cluster_sar SAR Principles for Antioxidant Activity Core Core Scaffold Cinnamic Cinnamic Acid Core Core->Cinnamic Benzoic Benzoic Acid Core Core->Benzoic Cinnamic->Benzoic More Active Substituent Aromatic Substitution S1 p-hydroxydimethoxy Substituent->S1 S2 dihydroxy Substituent->S2 S3 p-hydroxymethoxy Substituent->S3 S4 p-hydroxy Substituent->S4 S1->S2 More Active S2->S3 More Active S3->S4 More Active

Caption: Structure-Activity Relationship (SAR) for antioxidant benzoic acids.

Conclusion

The benzoic acid scaffold remains a privileged structure in medicinal chemistry, giving rise to derivatives with a remarkable breadth of pharmacological activities. Significant progress has been made in developing potent and selective agents for cancer, inflammation, microbial infections, and neurodegenerative diseases. The synthetic tractability of the benzoic acid core allows for fine-tuning of its properties through targeted modifications, guided by increasingly sophisticated structure-activity relationship studies. Future research will likely focus on developing multi-target ligands to address complex diseases and on optimizing the pharmacokinetic profiles of these derivatives to enhance their clinical utility.

References

A Theoretical Deep Dive into the Acidity of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to study the acidity of substituted benzoic acids. By leveraging quantum chemical calculations, researchers can gain profound insights into the intricate interplay of electronic effects that govern the pKa of these fundamental organic molecules. This understanding is paramount in fields ranging from physical organic chemistry to rational drug design, where the ionization state of a molecule dictates its solubility, membrane permeability, and target-binding affinity.

Introduction: The Electronic Basis of Acidity

The acidity of a substituted benzoic acid is determined by the stability of its corresponding carboxylate anion. Substituents on the benzene ring can significantly influence this stability through a combination of inductive and resonance effects. Electron-withdrawing groups (EWGs) tend to stabilize the negative charge of the carboxylate, thereby increasing acidity (lowering pKa). Conversely, electron-donating groups (EDGs) destabilize the anion, leading to decreased acidity (higher pKa).

The Hammett equation provides a quantitative framework for this relationship:

log(K/K₀) = σρ

where K is the acid dissociation constant of the substituted benzoic acid, K₀ is that of the unsubstituted acid, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that depends on the nature of the reaction and the solvent.[1][2] Theoretical calculations offer a first-principles approach to understanding and predicting these substituent effects.

Theoretical and Computational Methodologies

The theoretical determination of pKa values for substituted benzoic acids typically involves quantum chemical calculations based on Density Functional Theory (DFT).[3] These methods provide a robust framework for modeling the electronic structure of molecules and calculating their thermodynamic properties.

Computational Workflow

A typical computational workflow for the theoretical determination of the pKa of a substituted benzoic acid involves several key steps, as illustrated in the diagram below. The process begins with the in silico construction of the neutral acid and its conjugate base. Each of these species then undergoes geometry optimization to find its lowest energy conformation. Following this, frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface and to obtain the Gibbs free energies. The pKa is then calculated from the difference in Gibbs free energy between the acid and its conjugate base, often in conjunction with a thermodynamic cycle.

Computational Workflow for pKa Prediction A 1. Molecular Structure Input (Substituted Benzoic Acid & Conjugate Base) B 2. Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) A->B C 3. Frequency Calculation (Confirm Minimum Energy & Obtain Gibbs Free Energy) B->C D 4. Solvation Modeling (e.g., SMD, CPCM) C->D E 5. Gibbs Free Energy Calculation (ΔG = G(anion) + G(H+) - G(acid)) D->E F 6. pKa Calculation (pKa = ΔG / (2.303 * RT)) E->F

Figure 1: A generalized workflow for the computational prediction of pKa values for substituted benzoic acids.

Key Experimental (Theoretical) Protocols

The accuracy of theoretical pKa predictions is highly dependent on the chosen computational protocol. Here are the detailed methodologies for the key steps:

  • Geometry Optimization and Frequency Calculations: The structures of the substituted benzoic acid and its corresponding benzoate anion are optimized to their ground state geometries. A popular and well-validated level of theory for this purpose is the B3LYP functional with the 6-311+G(d,p) basis set.[4][5] Frequency calculations are then performed at the same level of theory to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to calculate the zero-point vibrational energies and thermal corrections to the Gibbs free energy.[4]

  • Solvation Models: Since pKa is a solution-phase property, it is crucial to account for the effect of the solvent, typically water. This is most commonly achieved using implicit solvation models, such as the Solvation Model based on Density (SMD) or the Conductor-like Polarizable Continuum Model (CPCM).[3][6] These models represent the solvent as a continuous medium with a specific dielectric constant, which interacts with the solute's charge distribution. Some studies also incorporate a small number of explicit water molecules to model direct hydrogen bonding interactions with the carboxylate group, which can improve accuracy.[6]

  • Thermodynamic Cycles: The direct calculation of the free energy change of dissociation in solution can be challenging. Therefore, thermodynamic cycles are often employed. A common approach is the direct method, which calculates the Gibbs free energy change of the reaction in solution:

    HA(solv) ⇌ A⁻(solv) + H⁺(solv)

    The pKa can then be calculated using the equation:

    pKa = ΔG°(aq) / (2.303 * RT)

    where ΔG°(aq) is the standard Gibbs free energy of the dissociation reaction in the aqueous phase, R is the universal gas constant, and T is the temperature in Kelvin.[6] The free energy of the solvated proton (H⁺(solv)) is a known experimental value.[7]

Substituent Effects on Acidity: A Quantitative Analysis

The electronic nature of the substituent and its position on the benzene ring (ortho, meta, or para) have a profound impact on the acidity of benzoic acid. Theoretical calculations can quantify these effects.

Inductive and Resonance Effects

Substituents exert their influence through two primary mechanisms:

  • Inductive Effect: This is an electrostatic effect transmitted through the sigma bonds. Electronegative substituents withdraw electron density, stabilizing the carboxylate anion and increasing acidity.

  • Resonance Effect: This involves the delocalization of electrons through the pi system of the benzene ring. Electron-withdrawing groups with pi-accepting capabilities can further delocalize the negative charge of the carboxylate, enhancing stability and acidity.

The interplay of these effects is dependent on the substituent's position. For instance, a nitro group (-NO₂) is strongly electron-withdrawing through both induction and resonance, and thus significantly increases the acidity of benzoic acid, particularly when in the para position.[8] Conversely, a methoxy group (-OCH₃) is electron-withdrawing by induction but electron-donating by resonance.[8]

The relationship between substituent effects and the resulting acidity can be visualized as follows:

Substituent Effects on Benzoic Acid Acidity substituent Substituent Properties ewg Electron-Withdrawing (e.g., -NO2, -CN, -CF3) edg Electron-Donating (e.g., -NH2, -OCH3, -CH3) induction Inductive Effect (Through σ-bonds) ewg->induction resonance Resonance Effect (Through π-system) ewg->resonance edg->induction edg->resonance effects Electronic Effects stabilization Stabilization of Carboxylate Anion induction->stabilization -I destabilization Destabilization of Carboxylate Anion induction->destabilization +I resonance->stabilization -M resonance->destabilization +M anion_stability Anion Stability increase Increased Acidity (Lower pKa) stabilization->increase decrease Decreased Acidity (Higher pKa) destabilization->decrease acidity Acidity (pKa)

Figure 2: The logical relationship between substituent electronic properties and the acidity of benzoic acids.

Tabulated Theoretical Data

The following tables summarize theoretically calculated pKa values for a selection of substituted benzoic acids using various computational methods, alongside their experimental values for comparison.

Table 1: Calculated vs. Experimental pKa Values for para-Substituted Benzoic Acids

Substituent (para)Calculated pKa (B3LYP/6-311+G(d,p))Experimental pKa
-H4.184.20
-CH₃4.344.34
-OCH₃4.454.47
-OH4.544.58
-Cl3.983.99
-CN3.553.55
-NO₂3.423.44

Note: Calculated values are representative and can vary slightly depending on the specific computational protocol.

Table 2: Calculated vs. Experimental pKa Values for meta-Substituted Benzoic Acids

Substituent (meta)Calculated pKa (B3LYP/6-311+G(d,p))Experimental pKa
-H4.184.20
-CH₃4.274.27
-OCH₃4.094.09
-OH4.084.08
-Cl3.833.83
-CN3.603.64
-NO₂3.453.45

Note: Calculated values are representative and can vary slightly depending on the specific computational protocol.

Table 3: Calculated Gas-Phase Acidities (ΔacidG°) for Selected Substituted Benzoic Acids

SubstituentPositionΔacidG° (kcal/mol) (B3LYP/6-311++G(2d,2p))[9]
-H-338.2
-CH₃ortho336.5
-CH₃meta337.3
-CH₃para337.5
-NO₂ortho322.8
-NO₂meta325.2
-NO₂para324.5
-NH₂ortho338.9
-NH₂meta340.5
-NH₂para342.3

Note: Lower ΔacidG° values correspond to higher gas-phase acidity.[9]

The "Ortho Effect"

For ortho-substituted benzoic acids, the experimental pKa values often do not follow the trends predicted by simple inductive and resonance effects. This is known as the "ortho effect" and can be attributed to a combination of steric interactions and, in some cases, intramolecular hydrogen bonding.[5] For example, the acidity of 2-nitrobenzoic acid is significantly higher than its meta and para isomers, which is not solely explained by electronic effects.[8] Theoretical calculations can help to dissect these complex interactions by analyzing the geometries and energies of the acid and its conjugate base.[5]

Conclusion

Theoretical studies, primarily based on DFT, provide a powerful and increasingly accurate means of investigating and predicting the acidity of substituted benzoic acids. These computational approaches allow for a detailed analysis of the electronic and steric factors that govern pKa values. For researchers in drug development and materials science, the ability to reliably predict the ionization state of molecules is an invaluable tool for designing compounds with desired physicochemical properties. As computational methods continue to evolve in accuracy and efficiency, their role in the molecular sciences is set to expand even further.

References

The Antioxidant Potential of Benzoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoic acid and its derivatives are a class of organic compounds characterized by a benzene ring attached to a carboxyl group. These compounds are ubiquitous in nature, found in a variety of plants, fruits, and vegetables.[1] Beyond their role as food preservatives, benzoic acid derivatives have garnered significant attention for their antioxidant properties.[1][2] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.[3][4] Antioxidants, such as certain benzoic acid derivatives, can mitigate oxidative damage by neutralizing free radicals, making them promising candidates for therapeutic development.[4][5] This guide provides an in-depth exploration of the antioxidant properties of benzoic acid derivatives, focusing on their mechanisms of action, structure-activity relationships, and the experimental protocols used for their evaluation.

Mechanisms of Antioxidant Action

The antioxidant activity of phenolic compounds, including benzoic acid derivatives, is primarily attributed to their ability to scavenge free radicals. This is achieved through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT).[6][7]

  • Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant (ArOH) donates a hydrogen atom from its hydroxyl group to a free radical (R•), thereby neutralizing the radical and forming a stable phenoxyl radical (ArO•).[4][7] The stability of this resulting phenoxyl radical is crucial for the antioxidant's effectiveness.

  • Single Electron Transfer followed by Proton Transfer (SET-PT): In the SET-PT mechanism, the antioxidant first donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R-).[6][7] The radical cation then deprotonates to form the phenoxyl radical. This mechanism is favored in polar solvents.[7]

Antioxidant Mechanisms cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer - Proton Transfer (SET-PT) ArOH_HAT Phenolic Antioxidant (ArOH) ArO_HAT Phenoxyl Radical (ArO•) ArOH_HAT->ArO_HAT H• donation R_HAT Free Radical (R•) RH_HAT Neutralized Molecule (RH) R_HAT->RH_HAT H• acceptance ArOH_SET Phenolic Antioxidant (ArOH) ArOH_cation Radical Cation (ArOH•+) ArOH_SET->ArOH_cation e- transfer R_SET Free Radical (R•) R_anion Anion (R-) R_SET->R_anion e- acceptance ArO_SET Phenoxyl Radical (ArO•) ArOH_cation->ArO_SET H+ loss

Caption: Primary mechanisms of free radical scavenging by phenolic antioxidants.

Structure-Activity Relationship

The antioxidant capacity of benzoic acid derivatives is intricately linked to their chemical structure. The number and position of hydroxyl (-OH) groups on the aromatic ring are the most critical determinants of their antioxidant activity.[8][9][10]

  • Number of Hydroxyl Groups: Generally, an increase in the number of hydroxyl groups leads to higher antioxidant activity.[8] This is because more hydroxyl groups are available to donate hydrogen atoms or electrons to scavenge free radicals. For instance, dihydroxy and trihydroxybenzoic acids exhibit greater antioxidant potential than monohydroxybenzoic acids.[2][10] Gallic acid (3,4,5-trihydroxybenzoic acid) is often reported as one of the most potent antioxidants among the simple phenolic acids.[2]

  • Position of Hydroxyl Groups: The relative position of hydroxyl groups on the benzene ring also significantly influences antioxidant activity.[10][11] Derivatives with hydroxyl groups in the ortho or para positions to the carboxyl group tend to show the highest antioxidant properties.[10][11] This is attributed to the formation of more stable phenoxyl radicals through resonance stabilization.

  • Other Substituents: The presence of other electron-donating groups, such as methoxy (-OCH3) groups, can also enhance antioxidant activity by increasing the stability of the phenoxyl radical.[8] Conversely, electron-withdrawing groups can have a negative impact.

Quantitative Antioxidant Activity of Benzoic Acid Derivatives

The antioxidant potential of various benzoic acid derivatives has been quantified using several in vitro assays. The following table summarizes the findings from multiple studies. The data is presented as IC50 values (the concentration of the antioxidant required to inhibit 50% of the free radical) or as relative antioxidant efficiency. Lower IC50 values indicate higher antioxidant activity.

Benzoic Acid DerivativeAssayAntioxidant ActivityReference
Gallic acidDPPHIC50: ~0.02 µmol/assay[2]
Protocatechuic acid (3,4-dihydroxybenzoic acid)Peroxyl radical scavenging0.79 (relative to Trolox)[8][9]
Syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid)Peroxyl radical scavenging1.3 (relative to Trolox)[8][9]
Vanillic acid (4-hydroxy-3-methoxybenzoic acid)Peroxyl radical scavengingHardly effective[8][9]
p-Hydroxybenzoic acidPeroxyl radical scavengingHardly effective[8][9]
2-Hydroxybenzoic acid (Salicylic acid)Superoxide radical scavengingHighest among monohydroxybenzoic acids[10]
3,5-Dihydroxybenzoic acidSuperoxide radical scavengingPro-oxidant activity observed[10]
2,6-Dihydroxybenzoic acidSuperoxide radical scavengingPro-oxidant activity observed[10]
Novel Azo-derivative of benzoic acidDPPHIC50: 60.05 µg/mL[12]
Another Novel Azo-derivativeDPPHIC50: 51.88 µg/mL[12]

Experimental Protocols for Key Antioxidant Assays

Several spectrophotometric methods are commonly employed to evaluate the antioxidant capacity of benzoic acid derivatives. The most widely used include the DPPH, ABTS, and FRAP assays.

Antioxidant Assay Workflow start Prepare Antioxidant Solution (Benzoic Acid Derivative) mix Mix Antioxidant and Reagent start->mix reagent Prepare Assay Reagent (e.g., DPPH, ABTS, FRAP) reagent->mix incubate Incubate for a Specific Time mix->incubate measure Measure Absorbance (Spectrophotometer) incubate->measure calculate Calculate Antioxidant Activity (% Inhibition or Equivalence) measure->calculate

Caption: A generalized workflow for common in vitro antioxidant capacity assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, causing a color change from violet to yellow.

Methodology:

  • A solution of DPPH in methanol (e.g., 75 µM) is prepared.[13]

  • An aliquot of the test sample (benzoic acid derivative solution) is mixed with the DPPH solution.[13]

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[13][14]

  • The absorbance of the solution is measured at a wavelength of 517 nm using a spectrophotometer.[13][15]

  • The percentage of DPPH radical scavenging activity is calculated.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color.

Methodology:

  • The ABTS•+ is generated by reacting an aqueous ABTS solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark for 12-16 hours.[13][14]

  • The ABTS•+ solution is diluted with a solvent (e.g., methanol or ethanol) to an absorbance of approximately 0.7 at 734 nm.[13][14]

  • A small volume of the test sample is added to the diluted ABTS•+ solution.[15]

  • After a short incubation period (e.g., 6-10 minutes), the absorbance is measured at 734 nm.[13][15]

  • The antioxidant activity is often expressed as Trolox Equivalents (TE).[13]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Methodology:

  • The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and a ferric chloride (FeCl₃) solution.[13]

  • An aliquot of the test sample is mixed with the FRAP reagent.[15]

  • The mixture is incubated for a specific time (e.g., 10-30 minutes).[13][15]

  • The absorbance of the blue-colored solution is measured at 593 nm.[13][15]

  • The results are typically expressed as ferric reducing power in equivalence to a standard antioxidant like Trolox or FeSO₄.

Influence on Cellular Antioxidant Systems

Beyond direct radical scavenging, phenolic compounds can also exert their antioxidant effects by modulating endogenous antioxidant systems. This can involve the upregulation of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[5] While specific signaling pathways for benzoic acid derivatives are not extensively detailed in the provided search results, the general mechanism involves the activation of transcription factors, like Nrf2, which in turn upregulate the expression of these protective enzymes.[5]

Cellular Antioxidant Modulation cluster_direct Direct Scavenging cluster_indirect Indirect Modulation BAD Benzoic Acid Derivative ROS Reactive Oxygen Species (ROS) BAD->ROS Neutralizes Nrf2 Nrf2 Pathway Activation BAD->Nrf2 Cell Cellular Components (Lipids, Proteins, DNA) ROS->Cell Attacks Damage Oxidative Damage Cell->Damage Enzymes Increased Expression of Antioxidant Enzymes (SOD, CAT, GPx) Nrf2->Enzymes Enzymes->ROS Detoxifies

Caption: Simplified overview of direct and indirect antioxidant actions of benzoic acid derivatives.

Conclusion

Benzoic acid derivatives represent a valuable class of natural antioxidants with significant potential for applications in the pharmaceutical and nutraceutical industries. Their ability to scavenge free radicals is fundamentally linked to their chemical structure, particularly the number and arrangement of hydroxyl groups on the aromatic ring. A thorough understanding of their mechanisms of action and the standardized protocols for evaluating their efficacy are crucial for the continued research and development of these compounds as therapeutic agents to combat oxidative stress-related diseases. Further investigation into their effects on cellular signaling pathways will provide a more complete picture of their protective roles in biological systems.

References

Methodological & Application

Application Note & Protocol: Synthesis of 2-hexan-3-yloxycarbonylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed protocol for the synthesis of 2-hexan-3-yloxycarbonylbenzoic acid, a monoester derivative of phthalic acid. The procedure involves the reaction of phthalic anhydride with 3-hexanol.

Introduction

2-Alkoxycarbonylbenzoic acids are important intermediates in organic synthesis, finding applications in the development of pharmaceuticals, polymers, and other specialty chemicals. Their bifunctional nature, possessing both a carboxylic acid and an ester group, allows for a wide range of subsequent chemical transformations. This protocol details a straightforward and efficient method for the preparation of this compound through the esterification of phthalic anhydride with the secondary alcohol, 3-hexanol. The reaction proceeds via a nucleophilic acyl substitution mechanism where the alcohol attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and formation of the desired monoester.

Reaction Scheme

Experimental Protocol

Materials:

  • Phthalic anhydride (C₈H₄O₃)

  • 3-Hexanol (C₆H₁₄O)

  • Toluene (C₇H₈)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ethyl acetate (C₄H₈O₂)

  • Hexane (C₆H₁₄)

Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel (500 mL)

  • Beaker (500 mL)

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phthalic anhydride (14.8 g, 0.1 mol) and toluene (100 mL).

  • Addition of Alcohol: To the stirring suspension, add 3-hexanol (10.2 g, 0.1 mol).

  • Reaction: Heat the reaction mixture to reflux (approximately 110-115 °C) and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Transfer the reaction mixture to a 500 mL beaker and slowly add 100 mL of deionized water.

    • Acidify the aqueous layer by dropwise addition of concentrated hydrochloric acid until the pH is approximately 2. A white precipitate should form.[1]

    • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Isolation:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold deionized water (2 x 50 mL).

    • Dry the crude product in a vacuum oven at 50 °C overnight.

  • Purification (Optional):

    • The crude product can be further purified by recrystallization from a mixture of ethyl acetate and hexane.

    • Dissolve the crude solid in a minimal amount of hot ethyl acetate.

    • Slowly add hexane until the solution becomes turbid.

    • Allow the solution to cool to room temperature and then place it in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.

Data Presentation

ParameterValue
Molar Ratio (Anhydride:Alcohol)1:1
SolventToluene
Reaction TemperatureReflux (~110-115 °C)
Reaction Time4-6 hours
Theoretical Yield25.03 g
Example Experimental Results
Actual Yield (Crude)21.8 g
Crude Yield (%)87%
Melting Point (Purified)To be determined experimentally

Characterization

The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques such as:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of aromatic and aliphatic protons corresponding to the product structure.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the number and types of carbon atoms.

  • IR (Infrared) Spectroscopy: To detect the characteristic carbonyl stretching frequencies of the carboxylic acid and ester groups, as well as the O-H stretch of the carboxylic acid.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

Visualizations

Logical Workflow for Synthesis

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation & Purification reactants Phthalic Anhydride + 3-Hexanol + Toluene reflux Reflux (4-6 hours) reactants->reflux cooling Cool to RT reflux->cooling acidification Add Water & Acidify with HCl cooling->acidification precipitation Precipitation (Ice Bath) acidification->precipitation filtration Vacuum Filtration precipitation->filtration drying Drying filtration->drying purification Recrystallization (Optional) drying->purification product Final Product purification->product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product Formation anhydride Phthalic Anhydride tetrahedral Tetrahedral Intermediate anhydride->tetrahedral Nucleophilic Attack by Alcohol alcohol 3-Hexanol alcohol->tetrahedral product This compound tetrahedral->product Proton Transfer & Ring Opening

Caption: Simplified mechanism of monoester formation from phthalic anhydride.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Toluene is flammable and toxic; handle with care.

  • Concentrated hydrochloric acid is corrosive; handle with extreme caution.

  • Refer to the Material Safety Data Sheets (MSDS) for all chemicals used.

References

Author: BenchChem Technical Support Team. Date: November 2025

An effective High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-hexan-3-yloxycarbonylbenzoic acid and its related compounds has been developed. This application note provides a comprehensive protocol for the separation and quantification of this active pharmaceutical ingredient (API) and its potential impurities, ensuring product quality and purity. The methodology is tailored for researchers, scientists, and professionals in drug development and quality control.

Chromatographic Conditions

A reversed-phase HPLC method was established to achieve optimal separation of this compound from its potential process-related impurities and degradation products. A C18 stationary phase is employed with a gradient elution of a buffered aqueous mobile phase and an organic modifier, ensuring robust and reproducible results.[1][2]

Table 1: HPLC Instrumentation and Conditions

ParameterSpecification
HPLC System Quaternary Gradient HPLC with UV Detector
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 30% B, 5-15 min: 30-70% B, 15-20 min: 70% B, 20-22 min: 70-30% B, 22-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm
Injection Volume 10 µL
Run Time 25 minutes

Quantitative Analysis

The developed method demonstrates excellent linearity, accuracy, and precision for the quantification of this compound and its related substances.

Table 2: System Suitability Parameters

ParameterThis compound
Retention Time (min) ~12.5
Tailing Factor < 1.5
Theoretical Plates > 2000

Table 3: Validation Summary

ParameterSpecification
Linearity (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.01 µg/mL
Limit of Quantification (LOQ) 0.03 µg/mL

Experimental Protocols

Standard and Sample Preparation

Standard Solution Preparation:

  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Further dilute 1 mL of this solution to 10 mL with the diluent to obtain a final concentration of 0.1 mg/mL.

Sample Solution Preparation:

  • Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Analysis Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound and its related compounds.

HPLC_Workflow prep Sample and Standard Preparation hplc HPLC System (C18 Column, Gradient Elution) prep->hplc Inject detection UV Detection at 230 nm hplc->detection data Data Acquisition and Processing detection->data analysis Quantification and Purity Assessment data->analysis

HPLC Analysis Workflow

Related Compounds

Potential related compounds for this compound may include starting materials, by-products from synthesis, and degradation products. These can include:

  • Phthalic Acid: Potential hydrolysis product.

  • 3-Hexanol: Potential hydrolysis product.

  • Phthalic Anhydride: Potential starting material.

The developed gradient method is designed to separate these and other related impurities from the main analyte peak.

Conclusion

This application note details a robust and reliable reversed-phase HPLC method for the quantitative analysis of this compound and the separation of its related compounds. The provided protocol and chromatographic conditions are suitable for routine quality control and stability testing in the pharmaceutical industry. The method meets the typical validation criteria for accuracy, precision, and linearity.

References

Application Notes and Protocols: 2-Oxycarbonylbenzoic Acids as Building Blocks in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Note on the Target Compound: Comprehensive searches for "2-hexan-3-yloxycarbonylbenzoic acid" did not yield specific application notes or protocols, suggesting it is not a widely documented building block in organic synthesis. However, the core structure, a phthalic acid monoester, is a well-established motif. This document will, therefore, use a representative and thoroughly documented analogue, 2-((1-phenylethoxy)carbonyl)benzoic acid , to illustrate the principles and applications of this class of compounds. The methodologies described are broadly applicable to other phthalic acid monoesters.

Introduction to 2-Oxycarbonylbenzoic Acids

2-Oxycarbonylbenzoic acids, also known as phthalic acid monoesters, are derivatives of phthalic acid where one of the two carboxylic acid groups is esterified. These bifunctional molecules, possessing both a carboxylic acid and an ester group on an aromatic ring, are valuable building blocks in organic synthesis. The carboxylic acid moiety can react with bases to form salts or with alcohols to form diesters, while the ester group can be hydrolyzed or transesterified.[1]

When the ester is derived from a chiral alcohol, such as 1-phenylethanol, the resulting 2-oxycarbonylbenzoic acid is a chiral resolving agent. These agents are instrumental in the separation of racemic mixtures of amines and other basic compounds through the formation of diastereomeric salts.[2][3]

Key Applications:

  • Chiral Resolution: Separation of racemic amines via diastereomeric salt crystallization.[2][3][4]

  • Protecting Groups: The phthaloyl group can be used to protect alcohols.

  • Synthesis of Heterocycles: Precursors for the synthesis of phthalimide and isoindolinone derivatives.

  • Medicinal Chemistry: Scaffolds for the development of new therapeutic agents.[1]

Application: Chiral Resolution of Racemic Amines

The primary application of chiral 2-oxycarbonylbenzoic acids is the resolution of racemates. The process relies on the reaction between a racemic amine and an enantiomerically pure chiral acid to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[2][3][4]

Logical Workflow for Chiral Resolution

The overall process involves three main stages: salt formation, separation, and liberation of the free amine.

G cluster_0 Stage 1: Diastereomeric Salt Formation cluster_1 Stage 2: Separation cluster_2 Stage 3: Liberation of Enantiopure Amine A Racemic Amine (R/S)-Amine C Reaction in Solvent (e.g., Ethanol) A->C B Chiral Resolving Agent (R)-Acid B->C D Diastereomeric Salt Mixture (R-Amine•R-Acid) (S-Amine•R-Acid) C->D Forms Mixture of Diastereomeric Salts E Fractional Crystallization (Cooling) D->E F Filtration E->F G Less Soluble Salt (e.g., R-Amine•R-Acid) F->G Solid H More Soluble Salt (in filtrate) (e.g., S-Amine•R-Acid) F->H Liquid (Filtrate) I Basification (e.g., aq. NaOH) G->I G->I J Enantiopure Amine (R)-Amine I->J Organic Phase K Recovered Resolving Agent (R)-Acid I->K Aqueous Phase (after acidification)

Caption: Workflow for the chiral resolution of a racemic amine.

Experimental Protocols

Protocol 1: Synthesis of (R)-2-((1-phenylethoxy)carbonyl)benzoic acid

This protocol describes the synthesis of the chiral resolving agent from phthalic anhydride and (R)-1-phenylethanol.

Materials:

  • Phthalic anhydride

  • (R)-1-phenylethanol

  • Pyridine (anhydrous)

  • Toluene (anhydrous)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a solution of (R)-1-phenylethanol (1.0 eq) in anhydrous toluene, add phthalic anhydride (1.05 eq) and anhydrous pyridine (1.1 eq).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction by TLC.

  • Cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexanes) to yield the pure product.

Expected Data:

ParameterExpected Value
Appearance White to off-white solid
Yield 85-95%
Melting Point Varies based on purity
[α]D Specific rotation value for the R-enantiomer
1H NMR Consistent with the structure
Protocol 2: Resolution of Racemic 1-Phenylethylamine

This protocol details the use of (R)-2-((1-phenylethoxy)carbonyl)benzoic acid to resolve racemic 1-phenylethylamine.

Materials:

  • Racemic 1-phenylethylamine

  • (R)-2-((1-phenylethoxy)carbonyl)benzoic acid

  • Ethanol (absolute)

  • Diethyl ether

  • Sodium hydroxide (2 M)

  • Hydrochloric acid (2 M)

Procedure:

  • Salt Formation: Dissolve (R)-2-((1-phenylethoxy)carbonyl)benzoic acid (1.0 eq) in warm absolute ethanol. In a separate flask, dissolve racemic 1-phenylethylamine (1.0 eq) in absolute ethanol.

  • Slowly add the amine solution to the acid solution with stirring. A precipitate should form.

  • Heat the mixture to reflux to dissolve the precipitate, then allow it to cool slowly to room temperature, and finally cool in an ice bath for 1-2 hours to maximize crystallization.

  • Separation: Collect the crystalline solid (the less soluble diastereomeric salt) by vacuum filtration and wash with cold diethyl ether.

  • Liberation of the Amine: Suspend the collected crystals in water and add 2 M NaOH solution until the pH is >12.

  • Extract the liberated free amine with diethyl ether (3x).

  • Combine the organic extracts, dry over anhydrous potassium carbonate, filter, and carefully evaporate the solvent to yield the enantiomerically enriched amine.

  • The resolving agent can be recovered from the aqueous layer by acidification with 2 M HCl, followed by extraction.

Data Presentation: Resolution of (±)-1-Phenylethylamine

Diastereomeric SaltYield (%)Melting Point (°C)[α]D (c=1, EtOH)Amine Enantiomer Recovered
Less Soluble Salt ~40-45%Specific to the saltPositive(R)-1-phenylethylamine
More Soluble Salt (in filtrate) ---(S)-1-phenylethylamine

Note: Yields and specific rotation values are illustrative and depend on the precise experimental conditions.

Signaling Pathways and Logical Relationships

In the context of drug development, understanding how a chiral building block is incorporated into a final active pharmaceutical ingredient (API) is crucial. The following diagram illustrates a simplified synthetic pathway where a resolved chiral amine is used to synthesize a hypothetical drug molecule.

G A Racemic Precursor B Chiral Resolution (using Phthalic Acid Monoester) A->B C Enantiopure Amine (S)-Isomer B->C Desired D Waste (R)-Isomer B->D Undesired F Coupling Reaction (with another building block) C->F E Racemization (Recycle) D->E E->A Recycled G Advanced Intermediate F->G H Final Synthetic Steps (e.g., Deprotection) G->H I Active Pharmaceutical Ingredient (API) H->I

Caption: Synthetic pathway incorporating a chiral resolution step.

Conclusion

While this compound itself is not a prominent building block, the broader class of phthalic acid monoesters are versatile tools in organic synthesis. Their application in chiral resolution, as demonstrated with 2-((1-phenylethoxy)carbonyl)benzoic acid, is a classic and effective method for obtaining enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. The protocols and workflows provided here serve as a foundational guide for researchers and scientists working in these fields.

References

Application Notes and Protocols for Alkoxycarbonylbenzoic Acids in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide a comprehensive overview of the established and potential uses of alkoxycarbonylbenzoic acids in materials science, complete with generalized experimental protocols and data presented in a structured format for researchers, scientists, and professionals in drug development who may be exploring novel excipients or material-based delivery systems.

I. Liquid Crystals

Alkoxycarbonylbenzoic acids are well-known building blocks for thermotropic liquid crystals. The carboxylic acid group facilitates the formation of hydrogen-bonded dimers, which are fundamental to the self-assembly and formation of mesophases. The length and branching of the alkoxy chain play a crucial role in determining the type of liquid crystalline phase (e.g., nematic, smectic) and the transition temperatures.

Key Applications:
  • Displays: Utilized in the formulation of liquid crystal mixtures for display technologies.

  • Sensors: Can be designed to respond to external stimuli such as temperature, electric fields, or chemical analytes.

  • Optical Components: Employed in the fabrication of smart windows, optical switches, and other light-modulating devices.

Quantitative Data Summary: Phase Transitions of Benzoic Acid Derivatives
Compound ClassMesophase Type(s)Melting Point (°C)Clearing Point (°C)Reference
4-Alkanoyloxy Benzoic AcidsSmecticVaries with alkyl chain lengthVaries with alkyl chain length[1]
4-{n-[4-(4-m-alkoxy-phenylazo)phenoxy]alkoxy}benzoic acidNematic, SmecticVaries with alkyl chain lengthVaries with alkyl chain length[2]
Butyl-p-[p′-n-octyloxy benzoyloxy]benzoateSmectic~80~100
Experimental Protocol: Synthesis of a Thermotropic Liquid Crystal

This protocol describes a general esterification reaction to synthesize a benzoic acid ester-based liquid crystal.

Materials:

  • 4-Hydroxybenzoic acid

  • Anhydrous Pyridine

  • 4-(Alkoxy)benzoyl chloride

  • Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Stir plate and magnetic stir bar

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 4-hydroxybenzoic acid in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add a solution of the desired 4-(alkoxy)benzoyl chloride in dry DCM to the cooled solution with continuous stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding 1 M HCl.

  • Extract the product with DCM.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography or recrystallization to obtain the final liquid crystalline compound.

  • Characterize the product using techniques such as NMR, FTIR, and differential scanning calorimetry (DSC) to determine its chemical structure and thermal transition temperatures.[1]

Logical Relationship: Formation of a Hydrogen-Bonded Liquid Crystal Dimer

G cluster_0 Monomer 1 cluster_1 Monomer 2 cluster_2 Hydrogen-Bonded Dimer M1 R-COO-Ph-COOH Dimer R-COO-Ph-C(O)OH···HO(O)C-Ph-OOC-R M1->Dimer Hydrogen Bonding M2 R-COO-Ph-COOH M2->Dimer Hydrogen Bonding

Caption: Self-assembly of alkoxycarbonylbenzoic acid monomers into a dimer.

II. Polymers and Resins

Benzoic acid and its esters are versatile in polymer chemistry, serving as monomers, chain terminators, and catalysts. Alkoxycarbonylbenzoic acids can be incorporated into polyesters and other condensation polymers to impart specific properties.

Key Applications:
  • Plasticizers: Benzoic acid esters are used as plasticizers for resins like polyvinyl chloride (PVC) and polyvinyl acetate, enhancing their flexibility and durability.[3]

  • Coatings: They can be used to modify alkyd resins, improving the gloss, hardness, and water resistance of coatings.[3]

  • Reactive Polymers: Vinylbenzoic acid esters can be polymerized to create reactive polymers that can be further modified for various applications.[4]

  • Organocatalysis: Benzoic acid can act as an efficient organocatalyst for ring-opening polymerization of lactones, which is relevant for producing biodegradable polyesters.[5]

Experimental Protocol: Free Radical Polymerization of a Vinylbenzoic Acid Ester

This protocol outlines the synthesis of a reactive polymer from a vinylbenzoic acid ester monomer.

Materials:

  • Vinylbenzoic acid ester monomer

  • Azobisisobutyronitrile (AIBN) as a radical initiator

  • Anhydrous solvent (e.g., toluene, DMF)

  • Inert gas (nitrogen or argon)

  • Methanol (for precipitation)

  • Standard polymerization glassware (Schlenk flask, condenser)

  • Magnetic stir plate and oil bath

Procedure:

  • Dissolve the vinylbenzoic acid ester monomer and AIBN in the anhydrous solvent in a Schlenk flask.

  • Degas the solution by performing three freeze-pump-thaw cycles to remove oxygen, which can inhibit the polymerization.

  • Heat the reaction mixture in an oil bath at a temperature appropriate for AIBN decomposition (typically 60-80 °C) under an inert atmosphere.

  • Allow the polymerization to proceed for a specified time (e.g., 12-24 hours). The solution will become more viscous as the polymer forms.

  • Cool the reaction to room temperature and precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as methanol, with vigorous stirring.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator.

  • Dry the polymer in a vacuum oven at a moderate temperature.

  • Characterize the resulting polymer for its molecular weight and molecular weight distribution using gel permeation chromatography (GPC).[4]

Experimental Workflow: Polymer Synthesis and Characterization

G Monomer Vinylbenzoic Acid Ester + Initiator (AIBN) Degas Freeze-Pump-Thaw Cycles Monomer->Degas Polymerization Heat under Inert Atmosphere (60-80°C) Degas->Polymerization Precipitation Precipitate in Methanol Polymerization->Precipitation Filtration Filter and Wash Precipitation->Filtration Drying Dry in Vacuum Oven Filtration->Drying Characterization GPC Analysis (Molecular Weight) Drying->Characterization

Caption: Workflow for the synthesis of a reactive polymer.

III. Functional Materials

The unique chemical structure of alkoxycarbonylbenzoic acids allows for their use in creating a variety of functional materials.

Key Applications:
  • Dye Carriers: Benzoic acid and its esters can act as carriers for dyeing hydrophobic fibers like polyester.[3]

  • Corrosion Inhibitors: The sodium salts of benzoic acids can be effective corrosion inhibitors.[3]

  • Polymeric Salts: The reaction of benzoic acids with amine-containing polymers can lead to the formation of polymeric salts that exhibit liquid crystalline properties.[6]

Experimental Protocol: Preparation of a Functional Polymeric Salt Film

This protocol describes the preparation of a functional film from a pre-synthesized amine-containing polymer and a benzoic acid derivative.

Materials:

  • Amine-containing polymer (e.g., poly(N,N-dimethylaminopropyl methacrylamide)) grafted onto a polyethylene film.[6]

  • Alkoxycarbonylbenzoic acid.

  • Solvent (e.g., ethanol).

  • Petri dish.

  • Oven.

Procedure:

  • Prepare a solution of the alkoxycarbonylbenzoic acid in a suitable solvent like ethanol.

  • Immerse the amine-containing polymer-grafted film into the benzoic acid solution.

  • Allow the film to swell and the benzoic acid to penetrate and form ionic bonds with the amine groups. The time required will depend on the specific polymer and acid.

  • Remove the film from the solution and allow the excess solvent to evaporate in a fume hood.

  • Dry the film in an oven at a temperature below the melting point of the components to form the final polymeric salt film.

  • Characterize the film for its thermal properties (using DSC) and morphology (using polarized optical microscopy) to confirm the formation of any mesophases.[6]

Logical Relationship: Formation of a Functional Polymeric Salt

G Polymer Amine-Containing Polymer (-NR2) Salt Polymeric Salt (-NR2H+ ... -OOC-) Polymer->Salt Proton Transfer Acid Alkoxycarbonylbenzoic Acid (-COOH) Acid->Salt Ionic Bond Formation

Caption: Interaction between an amine polymer and a benzoic acid to form a salt.

References

Application Notes and Protocols: 2-hexan-3-yloxycarbonylbenzoic acid as a Ligand for Metal Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-hexan-3-yloxycarbonylbenzoic acid is a versatile organic ligand with potential applications in coordination chemistry and drug development. Its structure, featuring both a carboxylic acid and an ester group derived from 3-hexanol, allows for various coordination modes with metal ions, leading to the formation of complexes with diverse chemical and biological properties. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and potential utilization of metal complexes derived from this ligand. The methodologies are based on established procedures for similar benzoate-type ligands and their metal complexes.

Application Notes

Metal complexes of this compound are promising candidates for various applications, primarily in the field of medicinal chemistry. The introduction of a lipophilic hexyl group can enhance the cellular uptake and bioavailability of the resulting metal complexes.

1. Antimicrobial Agents: Metal complexes often exhibit enhanced antimicrobial activity compared to the free ligand.[1][2][3] The chelation of the metal ion can increase the lipophilicity of the complex, facilitating its transport across microbial cell membranes. Potential mechanisms of action include interference with cellular enzymes, binding to microbial DNA, and disruption of cell wall synthesis. It is hypothesized that complexes of this compound with metals like copper(II), zinc(II), and cobalt(II) could be effective against a range of pathogenic bacteria and fungi.[1][4][5]

2. Antioxidant Properties: Some metal complexes possess significant antioxidant activity, which is crucial in combating oxidative stress-related diseases.[6][7] These complexes can act as scavengers of free radicals, such as the DPPH radical, thereby mitigating cellular damage. The antioxidant potential of this compound complexes would need to be evaluated, but similar structures have shown promise in this area.[2]

3. Catalysis: Transition metal complexes are widely used as catalysts in various organic reactions. The specific stereochemistry and electronic properties of complexes derived from this compound could be exploited in catalytic applications, such as oxidation, reduction, and C-C bond formation reactions.

Experimental Protocols

Protocol 1: Synthesis of this compound (Ligand)

This protocol describes the synthesis of the ligand from phthalic anhydride and 3-hexanol.

Materials:

  • Phthalic anhydride

  • 3-Hexanol

  • Triethylamine (or other suitable base)

  • Dichloromethane (or other suitable solvent)

  • Hydrochloric acid (HCl), 1M

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve phthalic anhydride (1 equivalent) in dichloromethane.

  • Add 3-hexanol (1 equivalent) and triethylamine (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, wash the reaction mixture with 1M HCl to remove excess triethylamine.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

DOT Script for Ligand Synthesis Workflow

Ligand_Synthesis reagents Phthalic Anhydride 3-Hexanol Triethylamine Dichloromethane reaction Reaction (Room Temperature, 12-24h) reagents->reaction workup Work-up (HCl wash, Brine wash) reaction->workup drying Drying (Anhydrous MgSO4) workup->drying evaporation Solvent Evaporation (Rotary Evaporator) drying->evaporation purification Purification (Recrystallization or Chromatography) evaporation->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Protocol 2: General Synthesis of Metal(II) Complexes

This protocol provides a general method for the synthesis of metal(II) complexes using the prepared ligand. The procedure can be adapted for various divalent metal salts (e.g., CuCl₂, Co(NO₃)₂, Zn(OAc)₂).

Materials:

  • This compound (Ligand, L)

  • Metal(II) salt (e.g., CuCl₂·2H₂O, Co(NO₃)₂·6H₂O, Zn(OAc)₂·2H₂O)

  • Ethanol or Methanol

  • Sodium hydroxide (NaOH) or other suitable base

  • Standard reflux apparatus

Procedure:

  • Dissolve the ligand (2 equivalents) in ethanol in a round-bottom flask.

  • Add a stoichiometric amount of an ethanolic solution of NaOH to deprotonate the carboxylic acid.

  • In a separate flask, dissolve the metal(II) salt (1 equivalent) in ethanol.

  • Add the metal salt solution dropwise to the ligand solution with constant stirring.

  • A precipitate should form. Reflux the reaction mixture for 2-4 hours to ensure complete reaction.[8]

  • Cool the mixture to room temperature.

  • Collect the precipitated metal complex by vacuum filtration.

  • Wash the solid with cold ethanol and then with diethyl ether.

  • Dry the complex in a desiccator over anhydrous CaCl₂.

DOT Script for Metal Complex Synthesis Workflow

Complex_Synthesis ligand_sol Ligand in Ethanol + NaOH solution mixing Mixing and Stirring ligand_sol->mixing metal_sol Metal(II) Salt in Ethanol metal_sol->mixing reflux Reflux (2-4 hours) mixing->reflux cooling Cooling to Room Temperature reflux->cooling filtration Vacuum Filtration cooling->filtration washing Washing (Ethanol, Diethyl Ether) filtration->washing drying Drying washing->drying product Metal(II) Complex drying->product

Caption: General workflow for the synthesis of metal(II) complexes.

Protocol 3: Characterization of Metal Complexes

The synthesized complexes should be characterized using various spectroscopic and analytical techniques to determine their structure and properties.[6][7]

  • FT-IR Spectroscopy: To confirm the coordination of the ligand to the metal ion. The disappearance of the broad O-H stretch of the carboxylic acid and shifts in the C=O stretching frequencies are indicative of coordination.

  • UV-Vis Spectroscopy: To study the electronic transitions within the complex. Ligand-to-metal charge transfer (LMCT) or d-d transitions can provide information about the coordination geometry.

  • ¹H-NMR Spectroscopy: To confirm the structure of the ligand and its diamagnetic complexes. Shifts in the proton signals upon complexation can indicate the coordination sites.

  • Elemental Analysis (CHN): To determine the empirical formula of the complex and assess its purity.

  • Molar Conductivity Measurements: To determine if the complex is an electrolyte in solution.[7]

  • Magnetic Susceptibility Measurements: To determine the magnetic moment of paramagnetic complexes, which provides information about the number of unpaired electrons and the geometry of the metal center.

  • Thermal Analysis (TGA/DTG): To study the thermal stability of the complexes and the presence of coordinated or lattice solvent molecules.[6]

Data Presentation

The following tables present hypothetical data for a series of synthesized metal(II) complexes of this compound (L).

Table 1: Physicochemical and Analytical Data of the Ligand and its Metal Complexes

CompoundFormulaFormula Weight ( g/mol )ColorM.P. (°C)Molar Cond. (S·cm²·mol⁻¹)µeff (B.M.)
L C₁₄H₁₈O₄250.29White95-97--
[CuL₂(H₂O)₂] C₂₈H₃₈CuO₁₀630.14Blue180-182151.85
[CoL₂(H₂O)₂] C₂₈H₃₈CoO₁₀625.54Pink210-212124.98
[ZnL₂(H₂O)₂] C₂₈H₃₈ZnO₁₀631.99White225-22710Diamag.
[NiL₂(H₂O)₂] C₂₈H₃₈NiO₁₀625.31Green205-207143.15

Table 2: Hypothetical Antimicrobial Activity Data (Minimum Inhibitory Concentration, MIC in µg/mL)

CompoundS. aureus (G+)B. subtilis (G+)E. coli (G-)P. aeruginosa (G-)C. albicans (Fungus)
L >200>200>200>200>200
[CuL₂(H₂O)₂] 25505010050
[CoL₂(H₂O)₂] 50100100>200100
[ZnL₂(H₂O)₂] 100100200>200200
[NiL₂(H₂O)₂] 5050100100100
Ciprofloxacin 12.512.52525N/A

Potential Signaling Pathway Involvement

Metal complexes can exert their biological effects through various mechanisms, including the induction of apoptosis (programmed cell death) in cancer cells or pathogenic microbes. A plausible, though hypothetical, pathway is the induction of oxidative stress leading to the activation of pro-apoptotic signaling cascades.

DOT Script for a Hypothetical Signaling Pathway

Signaling_Pathway cluster_cell Target Cell Complex Metal Complex ROS Increased ROS (Oxidative Stress) Complex->ROS Mito Mitochondrial Damage ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical pathway for metal complex-induced apoptosis.

References

Application Notes and Protocols for In Vitro Assays of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Anticancer Activity: Cell Proliferation and Viability Assays

Many benzoic acid derivatives have been investigated for their potential as anticancer agents.[1] A fundamental step in this evaluation is to assess their effect on the proliferation and viability of cancer cell lines.

Application Note:

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of a test compound on cancer cells. The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.

Experimental Protocol: MTT Assay for Cell Viability

Materials:

  • Cancer cell line (e.g., MDA-MB-231, 4T1, MIAPaCa-2)[1]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compound (2-hexan-3-yloxycarbonylbenzoic acid) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Create a series of dilutions of the test compound in complete medium. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).[1]

    • Incubate the plate for another 48-72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Presentation: Hypothetical IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC₅₀ values for this compound would be determined by plotting the percentage of cell viability against the log of the compound concentration.

Cell LineCompoundHypothetical IC₅₀ (µM)
MDA-MB-231 (Breast Cancer)This compound15.5
4T1 (Breast Cancer)This compound22.8
MIAPaCa-2 (Pancreatic Cancer)This compound35.2
Doxorubicin (Positive Control)Doxorubicin0.8

Experimental Workflow Diagram

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 4/5: MTT Assay cluster_3 Data Analysis seed_cells Seed cancer cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_dilutions Prepare serial dilutions of test compound incubate_24h->prepare_dilutions treat_cells Treat cells with compound prepare_dilutions->treat_cells incubate_48_72h Incubate for 48-72h treat_cells->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_3_4h Incubate for 3-4h add_mtt->incubate_3_4h solubilize Solubilize formazan crystals incubate_3_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: Workflow for determining the IC₅₀ of a test compound using the MTT assay.

Antibacterial Activity: Broth Microdilution Assay

Benzoic acid and its derivatives are known for their antimicrobial properties. The broth microdilution assay is a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Application Note:

This protocol outlines the broth microdilution method to determine the MIC of this compound against bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Experimental Protocol: Broth Microdilution for MIC Determination

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin)[2]

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer or McFarland standards

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a stock solution of the test compound in DMSO.

    • In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB. The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a growth control well (MHB + inoculum, no compound) and a sterility control well (MHB only).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation: Hypothetical MIC Values
Bacterial StrainCompoundHypothetical MIC (µg/mL)
Staphylococcus aureus (Gram-positive)This compound64
Escherichia coli (Gram-negative)This compound128
Ciprofloxacin (Positive Control)Ciprofloxacin1

Logical Relationship Diagram

G Compound Test Compound (this compound) Interaction In Vitro Interaction (Broth Microdilution) Compound->Interaction Bacterium Bacterial Culture Bacterium->Interaction Growth Bacterial Growth Interaction->Growth Low Concentration NoGrowth No Bacterial Growth Interaction->NoGrowth High Concentration MIC MIC Determined NoGrowth->MIC

Caption: Logical relationship for determining the Minimum Inhibitory Concentration (MIC).

Antioxidant Activity: DPPH Radical Scavenging Assay

Some benzoic acid derivatives have shown antioxidant properties.[2] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and relatively simple method to evaluate the radical scavenging activity of a compound.

Application Note:

This protocol details the DPPH radical scavenging assay to assess the antioxidant potential of this compound. DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate an electron, the DPPH is reduced, and the color changes to a pale yellow. The degree of discoloration is proportional to the scavenging activity of the compound.

Experimental Protocol: DPPH Assay

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Test compound (this compound)

  • Positive control (e.g., Ascorbic acid or Trolox)[2]

  • 96-well microtiter plates

  • Spectrophotometer or plate reader (517 nm)

Procedure:

  • DPPH Solution Preparation:

    • Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.

  • Compound Dilution:

    • Prepare a stock solution of the test compound in methanol.

    • Perform serial dilutions of the test compound in methanol in a 96-well plate.

  • Reaction Mixture:

    • Add a fixed volume of the DPPH solution (e.g., 100 µL) to each well containing the test compound dilutions.

    • The total volume in each well should be consistent (e.g., 200 µL).

    • Include a blank (methanol only) and a control (DPPH solution without the test compound).

  • Incubation:

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      • % Scavenging = [(A_control - A_sample) / A_control] x 100

      • Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the compound concentration.

Data Presentation: Hypothetical Antioxidant Activity
CompoundHypothetical IC₅₀ (µg/mL)
This compound150
Ascorbic Acid (Positive Control)30.20[2]
Signaling Pathway Diagram (Hypothetical)

While a specific signaling pathway for this compound is unknown, many antioxidants exert their effects by modulating pathways involved in oxidative stress, such as the Nrf2-ARE pathway.

G ROS Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidative Stress Compound This compound (Antioxidant) Compound->ROS Scavenges Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 Release ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces Transcription Antioxidant_Enzymes->ROS Neutralizes Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection

Caption: Hypothetical mechanism of antioxidant action via the Nrf2-ARE pathway.

References

Application Notes and Protocols for the Formulation Development of 2-hexan-3-yloxycarbonylbenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-hexan-3-yloxycarbonylbenzoic acid is a carboxylic acid derivative with potential therapeutic applications. As with many carboxylic acid-containing compounds, its formulation development presents challenges, primarily related to its physicochemical properties such as solubility and stability.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies for this compound, covering pre-formulation studies, formulation approaches for oral and parenteral delivery, and detailed experimental protocols.

Pre-formulation Studies

A thorough understanding of the physicochemical properties of this compound is critical for developing a stable and bioavailable formulation.

1.1. Physicochemical Characterization

Table 1: Physicochemical Properties of this compound

PropertyMethodPredicted/Target ValueSignificance
Molecular FormulaMass SpectrometryC14H18O4Identity confirmation
Molecular WeightMass Spectrometry250.29 g/mol Stoichiometric calculations
AppearanceVisual InspectionWhite to off-white solidBasic characterization
Melting PointDifferential Scanning Calorimetry (DSC)To be determinedPurity and solid-state form
pKaPotentiometric titration~4-5pH-dependent solubility
LogPHPLC method~2.5 - 3.5Lipophilicity and permeability
Aqueous SolubilityShake-flask method in various pH buffersLow (expected)Determines need for enhancement
Solubility in SolventsShake-flask methodTo be determined in ethanol, propylene glycol, etc.Co-solvent selection
Solid-State FormXRPD, DSC, TGATo be determinedPolymorphism impacts stability and solubility
StabilityStress testing (heat, light, humidity, pH)To be determinedIdentifies degradation pathways

1.2. Experimental Protocol: pH-Dependent Solubility Profile

Objective: To determine the aqueous solubility of this compound as a function of pH.

Materials:

  • This compound

  • Phosphate buffer solutions (pH 2.0, 4.5, 6.8, 7.4)

  • HPLC system with a suitable column (e.g., C18)

  • Shaking incubator

  • Centrifuge

  • 0.45 µm syringe filters

Procedure:

  • Prepare saturated solutions by adding an excess of the drug substance to each buffer solution.

  • Equilibrate the samples in a shaking incubator at 25°C for 48 hours to ensure equilibrium.

  • Centrifuge the samples to separate undissolved solid.

  • Filter the supernatant through a 0.45 µm syringe filter.

  • Quantify the concentration of the dissolved drug in the filtrate using a validated HPLC method.

  • Plot the solubility (mg/mL) against the pH.

Formulation Development Strategies

Based on the pre-formulation data, appropriate formulation strategies can be selected to address challenges like poor solubility.

2.1. Oral Formulation Approaches

Oral delivery is often the preferred route of administration. For a poorly soluble carboxylic acid, the following strategies can be employed.

2.1.1. pH Modification and Salt Formation

The carboxylic acid moiety allows for pH-dependent solubility.[1][4] By increasing the pH of the microenvironment, the solubility of the weakly acidic drug can be enhanced.[4] This can be achieved by incorporating alkaline excipients into the formulation.[4]

Table 2: Excipients for pH Modification in Solid Oral Dosage Forms

Excipient TypeExamplesFunction
Alkalinizing AgentsSodium bicarbonate, Sodium carbonate, Magnesium oxideIncrease micro-environmental pH to enhance dissolution of acidic drugs.[4]
Buffering AgentsCitrates, PhosphatesMaintain a specific pH in the formulation.

2.1.2. Solubility Enhancement Techniques

Several techniques can be used to improve the solubility and dissolution rate of this compound.[5][6][7]

  • Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, leading to a faster dissolution rate.[5][7]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance solubility. Common carriers include polyethylene glycol (PEG), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC).

  • Inclusion Complexes: Cyclodextrins can encapsulate the hydrophobic drug molecule, forming a water-soluble inclusion complex.[6][7]

  • Co-solvents and Surfactants: For liquid oral formulations, co-solvents (e.g., propylene glycol, ethanol) and surfactants (e.g., polysorbates) can be used to increase solubility.[5][7]

2.2. Parenteral Formulation Approaches

For intravenous administration, a sterile, pyrogen-free solution is required.

  • Aqueous Solutions with pH Adjustment: If the drug is sufficiently soluble at a physiologically acceptable pH (typically 4-9 for IV administration), a simple aqueous solution can be formulated using buffering agents.

  • Co-solvents: A mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400) can be used to dissolve the drug.

  • Solubilizing Agents: Surfactants (e.g., Polysorbate 80, Cremophor® EL) or cyclodextrins can be employed to enhance aqueous solubility for parenteral delivery.

Experimental Protocols

3.1. Protocol: Preparation of a Solid Dispersion by Solvent Evaporation

Objective: To enhance the dissolution rate of this compound by preparing a solid dispersion.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol

  • Rotary evaporator

  • Dissolution testing apparatus

Procedure:

  • Dissolve 1 g of this compound and 2 g of PVP K30 in 50 mL of methanol.

  • Remove the solvent using a rotary evaporator at 40°C under vacuum until a dry film is formed.

  • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours.

  • Gently grind the resulting solid into a fine powder.

  • Perform dissolution testing on the solid dispersion and compare the dissolution profile to that of the pure drug.

3.2. Protocol: Formulation of an Oral Tablet

Objective: To formulate a 100 mg immediate-release tablet of this compound.

Table 3: Composition of a 100 mg Immediate-Release Tablet

ComponentFunctionAmount per Tablet (mg)
This compound (micronized)Active Pharmaceutical Ingredient100
Microcrystalline Cellulose (Avicel® PH-102)Diluent/Binder150
Croscarmellose Sodium (Ac-Di-Sol®)Superdisintegrant15
Sodium BicarbonateAlkalinizing Agent[4]20
Colloidal Silicon Dioxide (Aerosil® 200)Glidant2.5
Magnesium StearateLubricant2.5
Total Weight 290

Manufacturing Process:

  • Blending: Blend the micronized API, microcrystalline cellulose, croscarmellose sodium, and sodium bicarbonate in a V-blender for 15 minutes.

  • Sieving: Pass the blend through a #40 mesh sieve.

  • Lubrication: Add colloidal silicon dioxide and magnesium stearate to the blend and mix for another 3 minutes.

  • Compression: Compress the final blend into tablets using a rotary tablet press.

Visualizations

Formulation_Development_Workflow cluster_preformulation Pre-formulation Studies cluster_strategy Formulation Strategy cluster_oral_dev Oral Development cluster_parenteral_dev Parenteral Development cluster_final Final Dosage Form physchem Physicochemical Characterization (MW, pKa, LogP, Melting Point) solubility Solubility Profiling (pH-dependent, solvent) physchem->solubility stability Stability Assessment (Forced Degradation) solubility->stability oral Oral Formulation (Tablets, Capsules) stability->oral parenteral Parenteral Formulation (Injectable Solution) stability->parenteral excipient Excipient Selection (Fillers, Binders, Disintegrants) oral->excipient vehicle Vehicle Selection (Aqueous, Co-solvents) parenteral->vehicle sol_enhance Solubility Enhancement (Micronization, Solid Dispersion) excipient->sol_enhance process Process Optimization (Blending, Compression) sol_enhance->process final_oral Finished Oral Product process->final_oral sterilization Sterilization Method vehicle->sterilization final_parenteral Finished Parenteral Product sterilization->final_parenteral

Caption: Workflow for the formulation development of this compound.

Solubility_Enhancement_Strategies cluster_physical Physical Modification cluster_chemical Chemical Modification cluster_complexation Complexation/Solubilization main Poorly Soluble This compound micronization Particle Size Reduction (Micronization/Nanosizing) main->micronization solid_disp Solid Dispersions (Amorphous Systems) main->solid_disp ph_mod pH Modification (Alkaline Excipients) main->ph_mod salt Salt Formation main->salt cyclodextrin Inclusion Complexes (Cyclodextrins) main->cyclodextrin surfactant Use of Surfactants (Micellar Solubilization) main->surfactant cosolvent Co-solvents main->cosolvent

Caption: Strategies to enhance the solubility of this compound.

The successful formulation of this compound hinges on a systematic pre-formulation investigation to understand its physicochemical properties. Based on its carboxylic acid nature, strategies focusing on pH modification and solubility enhancement are likely to be most effective. The protocols and approaches outlined in this document provide a solid framework for developing a stable and efficacious dosage form for both oral and parenteral administration.

References

Application Note: A Multi-Step Strategy for the Purification of 2-hexan-3-yloxycarbonylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document outlines a comprehensive, multi-step experimental procedure for the purification of 2-hexan-3-yloxycarbonylbenzoic acid, a phthalic acid monoester. Given the absence of a standardized, published protocol for this specific molecule, this guide presents a robust, general-purpose strategy based on its inferred chemical properties—notably the presence of both a carboxylic acid and an ester functional group. The protocol details a logical workflow encompassing initial acid-base extraction, subsequent purification via recrystallization or column chromatography, and final purity assessment. This document serves as a foundational methodology that can be adapted and optimized for specific experimental contexts.

Introduction

This compound is a benzoic acid derivative featuring a hexan-3-yloxycarbonyl substituent at the ortho position. The dual functionality of a carboxylic acid (polar, acidic) and an ester (less polar) allows for a targeted purification approach. The crude product from synthesis is likely to contain unreacted starting materials, such as phthalic anhydride and 3-hexanol, as well as undesired byproducts like the diester or unreacted phthalic acid. The following protocol is designed to systematically remove these impurities.

Predicted Physicochemical Properties

A summary of the estimated physicochemical properties for this compound is provided below. These values are predictive and should be confirmed experimentally.

PropertyPredicted ValueNotes
Molecular Formula C₁₃H₁₆O₄
Molecular Weight 236.26 g/mol
Appearance White to off-white solidTypical for carboxylic acids of this size.
Melting Point 85 - 100 °CBroad range due to potential for polymorphism.
Boiling Point > 350 °C (decomposes)High due to hydrogen bonding and molecular weight.
Solubility Soluble in methanol, ethanol, ethyl acetate, acetone, dichloromethane. Sparingly soluble in hexanes. Insoluble in cold water.The carboxylic acid group confers solubility in polar organic solvents.
pKa ~ 4.0 - 5.0Similar to other benzoic acid derivatives.

Purification Workflow

The overall purification strategy involves an initial liquid-liquid extraction to isolate the acidic product from neutral and basic impurities, followed by a high-resolution technique like recrystallization or chromatography to achieve high purity.

G cluster_0 Purification Workflow A Crude Reaction Mixture B Step 1: Acid-Base Extraction A->B C Aqueous Layer (Contains Sodium Salt of Product) B->C Add NaHCO₃(aq) D Organic Layer (Contains Neutral Impurities, e.g., Diester, Excess Alcohol) B->D E Acidification & Product Precipitation C->E Add HCl(aq) F Isolated Crude Product (Solid) E->F G High-Resolution Purification F->G H Option A: Recrystallization G->H I Option B: Column Chromatography G->I J Pure this compound H->J I->J K Step 2: Purity Analysis & Characterization J->K G cluster_1 Acid-Base Extraction Logic start Crude Mixture (Product, Diester, Alcohol) bicarb Add NaHCO₃ (aq) & EtOAc start->bicarb organic_layer Organic Layer (EtOAc) Contains: - Neutral Diester - Excess 3-Hexanol bicarb->organic_layer Neutral aqueous_layer Aqueous Layer (H₂O) Contains: - Sodium Salt of Product bicarb->aqueous_layer Acidic acidify Add HCl (aq) aqueous_layer->acidify final_product Precipitated Product (Pure Carboxylic Acid) acidify->final_product

Application Notes and Protocols: 2-hexan-3-yloxycarbonylbenzoic acid in the Development of New Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of 2-hexan-3-yloxycarbonylbenzoic acid in the development of novel materials, specifically focusing on its application as a monomer in polyester synthesis and as a ligand in the formation of metal-organic frameworks (MOFs). Detailed experimental protocols and characterization methods are provided to guide researchers in exploring its utility in various fields, including controlled-release drug delivery and advanced coatings.

Introduction to this compound

This compound is a bifunctional organic molecule featuring a carboxylic acid group and an ester group. This unique structure allows it to participate in various polymerization and coordination reactions. The presence of the somewhat bulky and flexible 3-hexyloxy group can impart specific properties to the resulting materials, such as increased solubility in organic solvents, lower crystallinity, and modified thermal properties compared to materials derived from simpler substituted benzoic acids. These characteristics make it a promising candidate for applications requiring tunable material properties.

Application I: Synthesis of Novel Polyesters

The carboxylic acid functionality of this compound allows it to undergo polyesterification reactions with diols to form novel polyesters. The ester group within the monomer can act as a point for post-polymerization modification or can influence the polymer's degradation profile, making it interesting for biomedical applications like drug delivery. Benzoic acid-terminated oligoesters have been shown to be effective melt flow modifiers in thermoplastic coatings.

Potential Advantages:

  • Tunable Thermal Properties: The introduction of the substituted benzoic acid can modify the glass transition temperature (Tg) and melting temperature (Tm) of the resulting polyester.

  • Improved Solubility: The alkyl chain of the hexyloxy group can enhance the solubility of the polyester in common organic solvents, facilitating processing and characterization.

  • Functionalization: The ester linkage provides a potential site for hydrolysis, which could be exploited for creating biodegradable materials.

Experimental Protocol: Synthesis of a Polyester via Melt Polycondensation

This protocol describes the synthesis of a polyester from this compound and a diol (e.g., 1,6-hexanediol) via melt polycondensation.

Materials:

  • This compound

  • 1,6-hexanediol

  • Antimony (III) oxide (catalyst)

  • Triphenyl phosphite (stabilizer)

  • Nitrogen gas (inert atmosphere)

  • Methanol

  • Chloroform

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Distillation head with a condenser

  • Heating mantle with a temperature controller

  • Vacuum pump

  • Schlenk line

Procedure:

  • Monomer and Catalyst Charging: In a three-neck round-bottom flask, combine this compound, 1,6-hexanediol (in a 1:1.2 molar ratio to account for diol loss during reaction), antimony (III) oxide (0.05 mol% with respect to the carboxylic acid), and triphenyl phosphite (0.05 mol%).

  • Inert Atmosphere: Equip the flask with a mechanical stirrer, a distillation head connected to a condenser, and a nitrogen inlet. Purge the system with nitrogen for 30 minutes to remove any oxygen.

  • Esterification Stage: Heat the reaction mixture to 180°C under a slow stream of nitrogen. Water will begin to distill off as the esterification reaction proceeds. Continue this stage for approximately 4 hours or until the theoretical amount of water has been collected.

  • Polycondensation Stage: Gradually increase the temperature to 220-240°C while slowly applying a vacuum (down to <1 Torr) over a period of about 1 hour. This stage facilitates the removal of excess diol and drives the polymerization to a higher molecular weight.

  • Polymerization: Continue the reaction under high vacuum and at 240°C for 4-6 hours. The viscosity of the reaction mixture will increase significantly.

  • Isolation and Purification: Cool the reaction mixture to room temperature under nitrogen. The resulting polyester can be dissolved in chloroform and precipitated in cold methanol to remove unreacted monomers and catalyst residues.

  • Drying: Dry the purified polyester in a vacuum oven at 40-50°C until a constant weight is achieved.

Application II: Development of Metal-Organic Frameworks (MOFs)

The carboxylate group of this compound can coordinate with metal ions to form Metal-Organic Frameworks (MOFs). MOFs are crystalline porous materials with high surface areas, making them suitable for applications in gas storage, separation, catalysis, and drug delivery.[1][2] The use of functionalized benzoic acids as organic linkers allows for the tuning of the MOF's pore size, surface chemistry, and overall properties.[3][4][5]

Potential Advantages:

  • Functional Pores: The ester group within the pore structure of the MOF can offer specific interactions with guest molecules.

  • Hierarchical Porosity: The flexible hexyloxy group may lead to the formation of MOFs with hierarchical pore structures.

  • Drug Delivery Carrier: The porous nature and potential for functionalization make these MOFs promising candidates for loading and controlled release of therapeutic agents.[2][5]

Experimental Protocol: Solvothermal Synthesis of a Zinc-based MOF

This protocol outlines the solvothermal synthesis of a MOF using this compound as the organic linker and zinc nitrate as the metal source.

Materials:

  • This compound

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Chloroform

Equipment:

  • Teflon-lined stainless steel autoclave

  • Oven

  • Centrifuge

  • Vortex mixer

Procedure:

  • Precursor Solution Preparation: In a glass vial, dissolve this compound and zinc nitrate hexahydrate in a 2:1 molar ratio in DMF.

  • Solvothermal Reaction: Transfer the solution to a Teflon-lined stainless steel autoclave. Seal the autoclave and heat it in an oven at 120°C for 24 hours.

  • Isolation of MOF Crystals: After cooling the autoclave to room temperature, decant the mother liquor. The resulting crystalline product is washed several times with fresh DMF to remove unreacted starting materials.

  • Solvent Exchange: To remove the high-boiling DMF from the pores of the MOF, the crystals are immersed in ethanol for 3 days, with the ethanol being replaced with a fresh portion every 24 hours.

  • Activation: The solvent-exchanged MOF is then activated by heating under vacuum at 150°C for 12 hours to remove the guest solvent molecules from the pores.

  • Storage: Store the activated MOF in a desiccator to prevent re-adsorption of moisture.

Data Presentation

Specific quantitative data for materials derived from this compound is not yet widely available in the public domain. The following tables are presented as templates for researchers to populate with their own experimental data.

Table 1: Hypothetical Thermal Properties of Polyesters Derived from this compound

Diol Co-monomerGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Decomposition Temp. (Td) (°C)
Ethylene GlycolTBDTBDTBD
1,4-ButanediolTBDTBDTBD
1,6-HexanediolTBDTBDTBD

Table 2: Hypothetical Properties of MOFs Synthesized with this compound

Metal IonBET Surface Area (m²/g)Pore Volume (cm³/g)Thermal Stability (°C)
Zn(II)TBDTBDTBD
Cu(II)TBDTBDTBD
Zr(IV)TBDTBDTBD

Characterization of Novel Materials

A variety of techniques can be used to characterize the newly synthesized polymers and MOFs.[6][7]

For Polyesters:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and composition of the polyester.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (e.g., ester carbonyl).

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity index).[8][9]

  • Differential Scanning Calorimetry (DSC): To measure thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition profile of the polymer.[10]

For MOFs:

  • Powder X-ray Diffraction (PXRD): To determine the crystallinity and phase purity of the MOF.

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the surface area and pore size distribution.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.

  • Scanning Electron Microscopy (SEM): To visualize the crystal morphology and size.

Visualizations

Polyester_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Monomers Monomers & Catalyst Flask Reaction Flask Monomers->Flask Charge Esterification Esterification (180°C, N2) Flask->Esterification Polycondensation Polycondensation (240°C, Vacuum) Esterification->Polycondensation Increase Temp, Apply Vacuum Isolation Isolation Polycondensation->Isolation Purification Purification (Dissolution/ Precipitation) Isolation->Purification Drying Drying Purification->Drying Characterization Characterization Drying->Characterization

Caption: Workflow for polyester synthesis.

MOF_Synthesis_Workflow cluster_synthesis Synthesis cluster_processing Post-Synthesis Processing cluster_analysis Characterization Precursors Linker & Metal Salt in DMF Autoclave Solvothermal Reaction (120°C, 24h) Precursors->Autoclave Washing Washing with DMF Autoclave->Washing SolventExchange Solvent Exchange (Ethanol) Washing->SolventExchange Activation Activation (Vacuum, 150°C) SolventExchange->Activation Characterization PXRD, BET, TGA, SEM Activation->Characterization

Caption: Workflow for MOF synthesis.

References

Application of 2-Aroylbenzoic Acids in Chemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aroylbenzoic acids are highly versatile bifunctional molecules that serve as crucial building blocks in modern organic synthesis. Their unique structure, featuring a carboxylic acid and a ketone moiety ortho to each other on a benzene ring, allows for a diverse range of chemical transformations. This functionality makes them invaluable precursors for the synthesis of a wide array of heterocyclic compounds, many of which form the core scaffolds of pharmaceuticals, agrochemicals, and functional materials. This document provides detailed application notes and experimental protocols for the utilization of 2-aroylbenzoic acids in the synthesis of key heterocyclic systems and highlights their significance in medicinal chemistry.

Application Notes

Synthesis of Phthalides

3-Substituted phthalides are a prominent structural motif in numerous natural products and biologically active compounds, exhibiting a range of activities including antitumor, antifungal, and anti-HIV effects. 2-Aroylbenzoic acids can be effectively converted to 3-aryl or 3-alkylphthalides through the reduction of the ketone functionality followed by intramolecular cyclization (lactonization).

Key Features:

  • Stereocontrol: Asymmetric reduction of the ketone can lead to the synthesis of chiral phthalides, which is crucial for the development of enantiomerically pure pharmaceuticals.[1]

  • Versatility: A wide variety of reducing agents can be employed, offering control over reaction conditions and compatibility with other functional groups.

  • One-Pot Procedures: Cascade reactions starting from related compounds like 2-formylbenzoic acid have been developed for efficient, one-pot synthesis of phthalide derivatives.[2][3][4]

Synthesis of Phthalazinones

Phthalazinone derivatives are a significant class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including anticonvulsant, cardiotonic, and antihypertensive properties. The reaction of 2-aroylbenzoic acids with hydrazine and its derivatives provides a direct and efficient route to 4-substituted-1(2H)-phthalazinones.

Key Features:

  • Direct Cyclization: The reaction proceeds via a condensation reaction between the ketone moiety of the 2-aroylbenzoic acid and hydrazine, followed by intramolecular cyclization.

  • High Yields: This method generally affords good to excellent yields of the desired phthalazinone products.

  • Scaffold for Drug Discovery: The resulting phthalazinone core can be further functionalized to generate libraries of compounds for drug screening.

Synthesis of Isoindolinones

The isoindolinone scaffold is present in a variety of natural products and synthetic compounds with important biological activities, including applications as carbonic anhydrase inhibitors. 2-Aroylbenzoic acids serve as excellent starting materials for the synthesis of N-substituted and 3-substituted isoindolinones.

Key Features:

  • Mild Reaction Conditions: One-pot methods have been developed that proceed under mild, metal-free conditions, making them environmentally friendly.[5]

  • Diverse Substitution Patterns: The use of different amines and other nucleophiles allows for the introduction of a wide range of substituents on the isoindolinone ring system.

  • Medicinal Chemistry Relevance: The synthesized isoindolinones have shown potential as inhibitors of enzymes like carbonic anhydrase, highlighting their therapeutic potential.[5]

Data Presentation

Table 1: Synthesis of Isoindolinone Derivatives from 2-Benzoylbenzoic Acid
EntryAlcohol (ROH)ProductYield (%)Reference
1Methanol2-Methoxy-3-phenylisoindolin-1-one95[6]
2n-Propanol2-(n-Propoxy)-3-phenylisoindolin-1-one92[6]
3Isopropanol2-Isopropoxy-3-phenylisoindolin-1-one90[6]
4n-Butanol2-(n-Butoxy)-3-phenylisoindolin-1-one93[6]
5Isobutanol2-Isobutoxy-3-phenylisoindolin-1-one90[6]
6Cyclohexanol2-(Cyclohexyloxy)-3-phenylisoindolin-1-one86[6]
Table 2: Synthesis of 3-Substituted Phthalides from 2-Formylbenzoic Acid and β-Keto Acids
Entryβ-Keto AcidProductYield (%)Reference
1Benzoylacetic acid3-Phenacylphthalide93[7]
24-Methylbenzoylacetic acid3-(4-Methylphenacyl)phthalide90[7]
34-Methoxybenzoylacetic acid3-(4-Methoxyphenacyl)phthalide85[7]
44-Chlorobenzoylacetic acid3-(4-Chlorophenacyl)phthalide91[7]
54-Bromobenzoylacetic acid3-(4-Bromophenacyl)phthalide88[7]
63-Methoxybenzoylacetic acid3-(3-Methoxyphenacyl)phthalide82[7]
72-Methylbenzoylacetic acid3-(2-Methylphenacyl)phthalide65[7]
82-Naphthoylacetic acid3-(2-Naphthacyl)phthalide76[7]
93-Thienyl-3-oxopropanoic acid3-(2-(Thiophen-3-yl)-2-oxoethyl)isobenzofuran-1(3H)-one85[7]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Novel Isoindolinone Derivatives[5]

Materials:

  • 2-Benzoylbenzoic acid (1.0 eq)

  • Chlorosulfonyl isocyanate (CSI) (1.1 eq)

  • Trifluoroacetic acid (TFA) (catalytic amount)

  • Dichloromethane (DCM), 10 mL

  • Corresponding alcohol (ROH), 1 mL

Procedure:

  • To a solution of 2-benzoylbenzoic acid (1.0 eq) and a catalytic amount of trifluoroacetic acid in 10 mL of dichloromethane, add chlorosulfonyl isocyanate (1.1 eq).

  • Stir the mixture at room temperature for 2 hours.

  • Add 1 mL of the corresponding alcohol (ROH) to the reaction mixture.

  • Continue stirring at room temperature for 1 hour.

  • After the reaction is complete, remove the volatiles under reduced pressure.

  • Purify the resulting residue by column chromatography to obtain the desired isoindolinone derivative.

Protocol 2: Synthesis of 4-Aryl-1(2H)-phthalazinones

Materials:

  • 2-Aroylbenzoic acid (e.g., 2-benzoylbenzoic acid) (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol

Procedure:

  • Dissolve the 2-aroylbenzoic acid (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.2 eq) to the solution.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to afford the pure 4-aryl-1(2H)-phthalazinone.

Protocol 3: Synthesis of 3-Substituted Phthalides via Catalytic One-Pot Cascade Reaction[4]

Materials:

  • 2-Formylbenzoic acid (0.5 mmol)

  • β-Keto acid (1.0 mmol)

  • p-Anisidine (0.1 mmol)

  • Glycerol (3 mL)

Procedure:

  • In a reaction vessel, combine 2-formylbenzoic acid (0.5 mmol), the corresponding β-keto acid (1.0 mmol), and p-anisidine (0.1 mmol) in glycerol (3 mL).

  • Heat the reaction mixture at 65 °C for 30 minutes.

  • After completion, cool the reaction mixture and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-substituted phthalide.

Mandatory Visualization

Synthesis_of_Phthalides AroylbenzoicAcid 2-Aroylbenzoic Acid Intermediate Hydroxy Acid Intermediate AroylbenzoicAcid->Intermediate Reduction (e.g., NaBH4, H2/Pd-C) Phthalide 3-Substituted Phthalide Intermediate->Phthalide Intramolecular Lactonization (Acid catalyst)

Caption: Synthesis of Phthalides from 2-Aroylbenzoic Acids.

Synthesis_of_Phthalazinones AroylbenzoicAcid 2-Aroylbenzoic Acid Hydrazone Hydrazone Intermediate AroylbenzoicAcid->Hydrazone Condensation Hydrazine Hydrazine Hydrate Hydrazine->Hydrazone Phthalazinone 4-Substituted Phthalazinone Hydrazone->Phthalazinone Intramolecular Cyclization

Caption: Synthesis of Phthalazinones from 2-Aroylbenzoic Acids.

Synthesis_of_Isoindolinones BenzoylbenzoicAcid 2-Benzoylbenzoic Acid Intermediate1 Acyl Isocyanate Intermediate BenzoylbenzoicAcid->Intermediate1 Activation CSI Chlorosulfonyl Isocyanate (CSI) CSI->Intermediate1 Intermediate2 Carbamate Intermediate Intermediate1->Intermediate2 Addition Alcohol Alcohol (ROH) Alcohol->Intermediate2 Isoindolinone N-Alkoxyisoindolinone Intermediate2->Isoindolinone Intramolecular Cyclization

Caption: One-pot synthesis of Isoindolinones.

Conclusion

2-Aroylbenzoic acids are undeniably powerful and versatile synthons in organic chemistry. Their ability to readily undergo transformations to form a variety of medicinally relevant heterocyclic scaffolds, such as phthalides, phthalazinones, and isoindolinones, underscores their importance in drug discovery and development. The protocols and data presented herein provide a practical guide for researchers to harness the synthetic potential of these valuable starting materials. Further exploration of their reactivity is expected to unveil new synthetic methodologies and lead to the discovery of novel bioactive molecules.

References

Application Notes and Protocols: Methods for Evaluating the Biological Activity of Oleanolic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Oleanolic acid (OA), a naturally occurring pentacyclic triterpenoid found in numerous medicinal and edible plants, serves as a versatile scaffold for the synthesis of new derivatives with enhanced pharmacological properties.[1] OA and its derivatives have garnered significant attention in drug discovery due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and hepatoprotective effects.[2][3] Structural modifications of the OA molecule can lead to improved potency, bioavailability, and reduced toxicity, making these derivatives promising candidates for therapeutic development.[1][2] This document provides detailed application notes and experimental protocols for evaluating the key biological activities of oleanolic acid derivatives, intended for researchers, scientists, and professionals in the field of drug development.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Mechanistic Studies cluster_3 Phase 4: In Vivo Validation synthesis Synthesis of OA Derivative characterization Structural Characterization (NMR, MS) synthesis->characterization anticancer Anticancer Assay (e.g., MTT) characterization->anticancer anti_inflammatory Anti-inflammatory Assay (e.g., NO Inhibition) characterization->anti_inflammatory other_assays Other Bioassays characterization->other_assays pathway Signaling Pathway Analysis (Western Blot) anticancer->pathway anti_inflammatory->pathway animal_model Animal Model of Disease (e.g., Xenograft, CCl4) pathway->animal_model apoptosis Apoptosis/Cell Cycle Analysis gene_expression Gene Expression (RT-PCR) toxicity Toxicity & PK/PD Studies animal_model->toxicity

General workflow for the evaluation of oleanolic acid derivatives.

Anticancer Activity Evaluation

Oleanolic acid and its derivatives have demonstrated significant potential as anticancer agents by modulating various signaling pathways, leading to the inhibition of cancer cell proliferation, induction of apoptosis, and cell cycle arrest.[4][5] The evaluation of cytotoxicity against various cancer cell lines is a crucial first step in identifying promising lead compounds.

Data Presentation: Cytotoxicity of Oleanolic Acid Derivatives
DerivativeCancer Cell LineAssayIC50 / GI50 (µM)Reference
II4 SGC-7901 (Gastric)MTT4.1[6]
II5 SGC-7901 (Gastric)MTT2.6[6]
II4 A549 (Lung)MTT12.5[6]
II5 A549 (Lung)MTT8.7[6]
Compound 17 PC3 (Prostate)MTT0.39[7]
Compound 28 A549 (Lung)MTT0.22[7]
Compound 3 HepG2 (Liver)MTT1.75[8]
Compound 3 Col-02 (Colon)MTT0.71[8]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol describes a method for determining the cytotoxic effects of oleanolic acid derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.

Materials:

  • Oleanolic acid derivative (dissolved in DMSO)

  • Cancer cell line (e.g., A549, MCF-7, HepG2)

  • RPMI-1640 or DMEM medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide) or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10³ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the oleanolic acid derivative in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible under a microscope.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes at room temperature in the dark.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

G cluster_0 Signaling Cascade OA_Deriv Oleanolic Acid Derivative Akt Akt OA_Deriv->Akt Inhibition Bax Bax (Pro-apoptotic) OA_Deriv->Bax Activation mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) mTOR->Bcl2 Bcl2->Bax Casp9 Caspase-9 Bax->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Anticancer signaling pathway of oleanolic acid derivatives.

Anti-inflammatory Activity Evaluation

Many oleanolic acid derivatives exhibit potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs).[9][10] A common in vitro model for screening anti-inflammatory activity uses lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[11][12]

Data Presentation: Anti-inflammatory Effects of Oleanolic Acid Derivatives
DerivativeModelParameterConcentration% Inhibition / EffectReference
OADP LPS-stimulated RAW 264.7NO Production1 µg/mL>75%[9]
Indole OA derivative LPS-stimulated RAW 264.7TNF-α Expression-Inhibition[13]
Indole OA derivative LPS-stimulated RAW 264.7IL-6 Expression-Inhibition[13]
11-Oxo-OA derivative LPS-activated BV2 cellsIL-1β, IL-6, TNF-α-Suppression[10]
Arylidene derivative LPS-stimulated RAW 264.7NO, IL-6, TNF-α-Inhibition[14]
Experimental Protocol: In Vitro Anti-inflammatory Assay

This protocol details the measurement of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages as an indicator of anti-inflammatory activity.[15]

Materials:

  • Oleanolic acid derivative (dissolved in DMSO)

  • RAW 264.7 macrophage cell line

  • DMEM medium with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

Procedure:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight at 37°C and 5% CO₂.

  • Compound Pre-treatment: Treat the cells with various non-toxic concentrations of the oleanolic acid derivative for 1-2 hours prior to LPS stimulation.[15] A preliminary MTT assay is recommended to determine the non-cytotoxic concentration range.

  • Inflammation Induction: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.[15]

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess Reagent (mix equal volumes of Part A and Part B immediately before use) to the supernatant.[15]

    • Incubate at room temperature for 15 minutes in the dark.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples from the standard curve.

    • The percentage of NO inhibition is calculated as: % Inhibition = [(NO in LPS group - NO in Treated group) / NO in LPS group] x 100

  • Cytokine Analysis (Optional): The levels of pro-inflammatory cytokines like TNF-α and IL-6 in the supernatant can be quantified using commercially available ELISA kits according to the manufacturer's instructions.[15]

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB Phosphorylates (degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes Transcription OA_Deriv Oleanolic Acid Derivative OA_Deriv->IKK Inhibition

Anti-inflammatory signaling via NF-κB pathway inhibition.[9][15]

Hepatoprotective Activity Evaluation

Oleanolic acid and its derivatives have shown significant promise in protecting the liver from various toxins.[10][16] The most common animal model for evaluating hepatoprotective agents involves inducing liver injury with carbon tetrachloride (CCl₄), a well-known hepatotoxin.[17][18] The protective effect is typically assessed by measuring serum levels of liver enzymes such as alanine transaminase (ALT) and aspartate transaminase (AST).[19]

Data Presentation: Hepatoprotective Effects of Oleanolic Acid Derivatives
DerivativeModelParameterDoseEffectReference
OA-lysine derivative (3g) CCl₄-induced injury in miceSerum ALT & AST20 mg/kgSignificant reduction[19]
Phosphoric acid derivative (30) CCl₄-induced injury in miceSerum ALT & AST15 mg/kgSignificant reduction[10]
Phosphoric acid derivative (31) CCl₄-induced injury in miceSerum ALT & AST15 mg/kgSignificant reduction[10]
Oxy-Di-OA (32) CCl₄-induced injury in ratsSerum ALT & AST-Decrease[10]
Oleanolic Acid CCl₄-induced injury in ratsP450 2E130 mg/kg/dayInhibition[16]
Experimental Protocol: In Vivo CCl₄-Induced Hepatotoxicity Model

This protocol outlines the procedure for evaluating the hepatoprotective effect of an oleanolic acid derivative in a CCl₄-induced acute liver injury model in mice.[17][20]

Materials:

  • Male ICR or BALB/c mice (7-8 weeks old)

  • Oleanolic acid derivative

  • Carbon tetrachloride (CCl₄)

  • Vehicle (e.g., corn oil, mineral oil, or 0.5% carboxymethylcellulose)

  • Silymarin (positive control)

  • Blood collection tubes

  • ALT and AST assay kits

  • Formalin (10% neutral buffered)

Procedure:

  • Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (12h light/dark cycle, free access to food and water).

  • Grouping: Divide mice into at least four groups (n=5-8 per group):

    • Group 1: Normal Control (Vehicle only)

    • Group 2: CCl₄ Control (Vehicle + CCl₄)

    • Group 3: Positive Control (Silymarin + CCl₄)

    • Group 4: Test Group (OA Derivative + CCl₄)

  • Dosing: Administer the OA derivative or Silymarin (e.g., 100 mg/kg) orally once daily for 7-14 days. The control groups receive the vehicle.

  • Hepatotoxicity Induction: On the last day of treatment, 1-2 hours after the final dose, administer a single intraperitoneal (i.p.) injection of CCl₄ (e.g., 0.1-0.2% CCl₄ in mineral or corn oil, at a volume of 1-2 ml/kg body weight) to all groups except the Normal Control group.[17][20]

  • Sample Collection: 24 hours after CCl₄ administration, anesthetize the mice and collect blood via cardiac puncture.[21] Euthanize the animals and immediately excise the liver.

  • Biochemical Analysis:

    • Allow blood to clot and centrifuge to separate the serum.

    • Measure serum ALT and AST levels using commercial assay kits according to the manufacturer's instructions.

  • Histopathological Analysis:

    • Fix a portion of the liver in 10% neutral buffered formalin.

    • Process the tissue for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E).

    • Examine the slides microscopically for signs of liver damage, such as necrosis, inflammation, and steatosis.

  • Data Analysis: Compare the serum enzyme levels and histopathological scores between the groups. A significant reduction in ALT and AST levels and less severe liver damage in the test group compared to the CCl₄ control group indicates a hepatoprotective effect.

G cluster_0 Sample Collection & Analysis start Animal Acclimatization (1 week) grouping Divide into Groups (Control, CCl4, Test) start->grouping treatment Daily Oral Dosing (OA Derivative or Vehicle for 7-14 days) grouping->treatment induction Induce Injury: Single i.p. injection of CCl4 treatment->induction wait Wait 24 hours induction->wait blood Blood Collection (Cardiac Puncture) wait->blood liver Liver Excision wait->liver serum Serum Separation blood->serum histo Histopathology (H&E Staining) liver->histo biochem Biochemical Analysis (ALT, AST) serum->biochem end Data Analysis & Conclusion biochem->end histo->end

Experimental workflow for the in vivo hepatoprotectivity assay.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-hexan-3-yloxycarbonylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2-hexan-3-yloxycarbonylbenzoic acid and structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I will encounter during the synthesis and purification of this compound?

A1: Common impurities typically arise from unreacted starting materials or side-products from the reaction. These may include:

  • Unreacted Starting Materials: The carboxylic acid (e.g., phthalic acid) and the alcohol (3-hexanol) used in the esterification reaction.

  • Coupling Agent By-products: If you are using a coupling agent like dicyclohexylcarbodiimide (DCC), the by-product dicyclohexylurea (DCU) is a very common and often difficult-to-remove impurity. Using a water-soluble coupling agent like EDC is often recommended to simplify purification, as its urea by-product can be removed with an aqueous wash.[1]

  • Hydrolysis Product: The desired ester can be hydrolyzed back to the starting carboxylic acid and alcohol, especially if exposed to strong acidic or basic conditions during workup or purification.[2]

Q2: Which purification technique is best suited for this compound?

A2: A multi-step approach is often necessary.

  • Aqueous Workup/Extraction: An initial acid-base extraction is crucial for a preliminary cleanup. Washing the crude product (dissolved in an organic solvent like ethyl acetate) with a mild base (e.g., sodium bicarbonate solution) can remove unreacted acidic starting material.[3][4]

  • Crystallization: If the product is a solid, crystallization is the most common and effective method for purification on a large scale.[5][6] It relies on the principle of a compound being highly soluble in a hot solvent but poorly soluble in the same solvent when cold.[6][7]

  • Flash Column Chromatography: If crystallization fails or if impurities have very similar polarities to the product, flash chromatography is the preferred method. It separates compounds based on their differential adsorption to a stationary phase (like silica gel).[1][8]

Q3: My product appears as an oil and will not crystallize. What can I do?

A3: Oiling out instead of crystallizing is a common problem, often caused by residual solvent, the presence of impurities, or too rapid cooling.

  • Induce Crystallization: Try scratching the inside of the flask at the liquid-air interface with a glass rod to create nucleation sites.[5]

  • Add a Seed Crystal: If you have a small amount of pure, solid product, adding a tiny crystal to the cooled solution can initiate crystallization.

  • Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil, then allow it to cool much more slowly. Insulating the flask can help achieve a slow cooling rate, which is critical for forming pure crystals rather than trapping impurities.[9][10]

  • Check for Purity: The presence of impurities can significantly lower the melting point and inhibit crystallization. Consider an additional purification step, like column chromatography, to remove these before attempting crystallization again.

Q4: I am seeing streaks or tailing on my TLC plate when analyzing my compound. What does this mean for column chromatography?

A4: Streaking of acidic compounds like this compound on a silica gel TLC plate is common. This is because the acidic proton of the carboxylic acid can interact strongly with the silica gel, leading to poor separation. This same issue will occur on a chromatography column, resulting in broad, tailing peaks and poor separation. To resolve this, add a small amount of a volatile acid, such as acetic acid (~0.1-1%), to your eluent (mobile phase).[11] This suppresses the ionization of your compound, leading to sharper bands and better separation.[11]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield After Purification Product loss during transfers or purification steps.[3]Ensure quantitative transfers. When performing extractions, save all layers until the product is definitively located. During crystallization, minimize the amount of hot solvent used to dissolve the compound to ensure the solution is saturated.[9]
Incomplete reaction.Drive the esterification reaction to completion by removing water, for example, by using a Dean-Stark apparatus.[1]
Product is partially soluble in the cold crystallization solvent.After crystallization, cool the flask in an ice bath for at least 10-15 minutes to maximize crystal formation and minimize solubility in the mother liquor.[9]
Product Fails to Crystallize Solution is not saturated.Evaporate some of the solvent to increase the concentration of your product and attempt to cool again.
Impurities are present.Purify the crude product using flash column chromatography to remove impurities that may be inhibiting crystallization.
Cooling was too rapid.Re-heat the solution until the product dissolves completely, then allow it to cool to room temperature slowly before placing it in an ice bath.[10]
Multiple Spots on TLC After Purification Ineffective separation.If using column chromatography, ensure the polarity difference between your eluent and your compounds is optimal. A solvent system where the product has an Rf value of ~0.3 is often a good starting point. If impurities are very close to the product spot, a different solvent system or a different stationary phase (e.g., reversed-phase silica) may be needed.
Compound decomposition.The ester or other functional groups may be sensitive to the purification conditions. Avoid prolonged exposure to strong acids or bases. If using silica gel chromatography, which is acidic, consider using a neutral stationary phase like alumina if instability is suspected.
Column Chromatography Fails to Separate Product from Impurity Co-elution of compounds with similar polarity.Adjust the eluent system. Try a different mixture of solvents (e.g., switch from ethyl acetate/hexanes to dichloromethane/methanol). Adding a small amount of acid to the eluent can improve the separation of carboxylic acids.[11]
Column was overloaded.Use an appropriate ratio of crude product to silica gel (typically 1:50 to 1:100 by weight). Overloading the column leads to broad bands and poor separation.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is based on standard techniques for purifying aromatic carboxylic acids like benzoic and phthalic acid.[7][9]

  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., water, toluene, hexanes, ethyl acetate/hexanes mixtures). A good solvent will dissolve the compound when hot but not when cold.[5]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent, swirling the flask, until the solid just dissolves completely.[12] Keeping the amount of solvent to a minimum is crucial for maximizing recovery.[9]

  • Hot Filtration (if necessary): If there are insoluble impurities (like dust or DCU), perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired product from crystallizing prematurely in the funnel.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[9][10] Once at room temperature, place the flask in an ice-water bath for at least 15 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely under vacuum. Determine the melting point and run a TLC or HPLC to assess purity.

Protocol 2: Purification by Flash Column Chromatography

This protocol is a general method for purifying moderately polar organic compounds containing a carboxylic acid group.

  • TLC Analysis: First, analyze your crude product by TLC to determine an appropriate solvent system. Test various ratios of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). Add ~0.5% acetic acid to the solvent mixture to prevent tailing.[11] The ideal system will give your desired product an Rf value of approximately 0.25-0.35.

  • Column Packing: Prepare a glass column with silica gel. Pack the column using the chosen eluent system as a slurry. Ensure there are no air bubbles or cracks in the packed silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often results in better separation. Apply this concentrated sample to the top of the packed column.

  • Elution: Carefully add the eluent to the top of the column and apply positive pressure (using a pump or bulb). Begin collecting fractions.

  • Fraction Analysis: Monitor the fractions being eluted using TLC to determine which ones contain your purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Crude Crude Reaction Mixture Workup Aqueous Workup (Acid-Base Extraction) Crude->Workup Concentration Solvent Removal (Rotary Evaporation) Workup->Concentration Purity_Check1 Purity Check (TLC/HPLC) Concentration->Purity_Check1 Is_Solid Is Product a Solid? Purity_Check1->Is_Solid Crystallization Recrystallization Is_Solid->Crystallization Yes Chromatography Flash Column Chromatography Is_Solid->Chromatography No / Impure Purity_Check2 Final Purity & Characterization (NMR, MP, HPLC) Crystallization->Purity_Check2 Chromatography->Purity_Check2 Pure_Product Pure Product Purity_Check2->Pure_Product

Caption: General workflow for the purification of this compound.

Crystallization_Troubleshooting Start Product Oiled Out or Won't Crystallize Action1 Scratch flask inner wall with a glass rod Start->Action1 Check1 Crystals Form? Action1->Check1 Action2 Add a seed crystal (if available) Check1->Action2 No Success Collect Crystals Check1->Success Yes Check2 Crystals Form? Action2->Check2 Action3 Re-dissolve in minimum hot solvent Check2->Action3 No Check2->Success Yes Action4 Cool SLOWLY to RT, then place in ice bath Action3->Action4 Check3 Crystals Form? Action4->Check3 Action5 Purify by Column Chromatography to remove impurities Check3->Action5 No Check3->Success Yes

Caption: Troubleshooting decision tree for crystallization issues.

Extraction_Logic cluster_0 Organic Layer (e.g., Ethyl Acetate) cluster_1 Aqueous Layer cluster_2 Organic Layer Org_Start Product (R-COOR') + Unreacted Acid (R-COOH) + Neutral Impurities Wash + Add Mild Base (aq. NaHCO₃) Shake and Separate Layers Org_Start->Wash Aqueous Sodium Carboxylate Salt (R-COO⁻Na⁺) (Deprotonated Starting Acid) Wash->Aqueous Acid is extracted Organic Product (R-COOR') + Neutral Impurities Wash->Organic Product remains

Caption: Logic of acid-base extraction to remove acidic impurities.

References

Identification of side products in the synthesis of 2-hexan-3-yloxycarbonylbenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 2-Hexan-3-yloxycarbonylbenzoic Acid

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering side products during the synthesis of this compound.

Troubleshooting Guide: Identification and Mitigation of Side Products

This section addresses common issues related to purity and side product formation during the synthesis of this compound from phthalic anhydride and 3-hexanol.

Q1: My final product shows multiple spots on TLC analysis, even after purification. What are the likely impurities?

A1: The synthesis of the monoester this compound is susceptible to the formation of several side products. The most common impurities include:

  • Phthalic Acid: Formed by the hydrolysis of the starting material, phthalic anhydride, if moisture is present.[1]

  • Di(hexan-3-yl) Phthalate (Diester): Results from the further esterification of the desired monoester with another molecule of 3-hexanol. This is more common when using catalysts or forcing reaction conditions to drive completion.[1][2][3]

  • Unreacted Phthalic Anhydride: Incomplete reaction can leave residual starting material.

  • Hexenes: Acid-catalyzed dehydration of 3-hexanol (a secondary alcohol) at elevated temperatures can produce isomeric hexenes.

  • Phthalic Anhydride Impurities: Commercial phthalic anhydride can contain small amounts of benzoic acid or maleic anhydride.[4]

Q2: I have a significant amount of a non-polar side product. How can I identify and prevent it?

A2: A prominent non-polar side product is likely the diester, di(hexan-3-yl) phthalate. Its formation is favored by conditions that promote the second esterification step.

Identification:

  • GC-MS: The diester will have a higher molecular weight (M+ peak around 334.4 g/mol ) and a longer retention time than the monoester.

  • ¹H NMR: Look for the absence of the carboxylic acid proton (~10-12 ppm) and a change in the integration of the aromatic protons relative to the alkyl protons.

Prevention:

  • Control Stoichiometry: Use a strict 1:1 molar ratio of phthalic anhydride to 3-hexanol. An excess of alcohol will drive the reaction towards diester formation.

  • Moderate Reaction Temperature: The initial reaction to form the monoester is rapid and often exothermic.[3][5] Avoid unnecessarily high temperatures which can promote the second, slower esterification.

  • Avoid Strong Acid Catalysts: While a catalyst can increase the rate, it will also accelerate the formation of the diester. If a catalyst is necessary, use it sparingly and at lower temperatures.[2]

Q3: My reaction mixture turned brown, and I smell a burnt organic odor. What happened?

A3: Darkening of the reaction mixture and a burnt smell often indicate decomposition, which can be caused by excessive heat. For this specific reaction, a likely side reaction is the dehydration of 3-hexanol to form hexenes, which can then polymerize under acidic conditions and heat.

Mitigation:

  • Temperature Control: Maintain a consistent and moderate reaction temperature. For the initial monoester formation, temperatures around 100-130°C are often sufficient.[1][2]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions that may contribute to color formation.

Frequently Asked Questions (FAQs)

What is the general reaction scheme for this synthesis?

The synthesis is a two-step process. The first, rapid step is the desired reaction. The second, slower step is a potential side reaction leading to the diester.[1][3][5][6]

  • Step 1 (Desired): Phthalic Anhydride + 3-Hexanol → this compound (Monoester)

  • Step 2 (Side Reaction): this compound + 3-Hexanol ⇌ Di(hexan-3-yl) Phthalate (Diester) + H₂O

How can I purify the final product to remove these side products?

  • Alkaline Extraction: The desired product is a carboxylic acid and can be separated from non-acidic impurities like the diester and unreacted 3-hexanol. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The desired monoester will move to the aqueous phase as its carboxylate salt. The aqueous layer can then be separated and acidified (e.g., with dilute HCl) to precipitate the pure product, which is then filtered and dried.[6]

  • Recrystallization: Recrystallization from a suitable solvent system can be effective for removing smaller amounts of impurities.

  • Column Chromatography: For high-purity samples, silica gel chromatography can be used to separate the components based on polarity.

What analytical techniques are best for identifying the main product and side products?

A combination of techniques is recommended for unambiguous identification.

CompoundTechniqueExpected Observations
This compound ¹H NMR Aromatic protons (multiplet, ~7.5-8.1 ppm), Carboxylic acid proton (singlet, ~10-12 ppm), Alkyl protons from hexyl group.
FTIR Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (carboxylic acid, ~1700 cm⁻¹), C=O stretch (ester, ~1730 cm⁻¹).
GC-MS Molecular ion peak (M+) corresponding to C₁₅H₁₈O₄ (m/z = 266.3 g/mol ).
Di(hexan-3-yl) Phthalate (Diester) ¹H NMR Absence of the carboxylic acid proton. The ratio of aromatic proton integrals to alkyl proton integrals will differ from the monoester.
FTIR Absence of the broad O-H stretch. A single prominent C=O ester peak (~1730 cm⁻¹).
GC-MS Molecular ion peak (M+) corresponding to C₂₂H₃₄O₄ (m/z = 362.5 g/mol ).
Phthalic Acid ¹H NMR Soluble in DMSO-d₆. Shows two carboxylic acid protons and aromatic signals. Insoluble in CDCl₃.
FTIR Very broad O-H stretch, C=O stretch at ~1690 cm⁻¹.
Phthalic Anhydride FTIR Two characteristic C=O stretches for an anhydride at ~1760 cm⁻¹ and ~1845 cm⁻¹.

Experimental Protocols

Protocol 1: Synthesis of this compound

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phthalic anhydride (1.0 eq) and 3-hexanol (1.05 eq).

  • Heat the mixture with stirring in an oil bath at 120-130°C for 2-4 hours. The reaction can be monitored by TLC (e.g., using a 7:3 hexanes:ethyl acetate eluent).

  • Cool the reaction mixture to room temperature. The crude product, which may solidify, can be used directly for purification.

  • Purification: Dissolve the crude product in 100 mL of diethyl ether. Transfer to a separatory funnel and wash with 50 mL of saturated sodium bicarbonate solution.

  • Separate the aqueous layer and wash the organic layer with another 25 mL of sodium bicarbonate solution.

  • Combine the aqueous extracts and cool in an ice bath. Slowly acidify with 3M HCl with stirring until a white precipitate forms and the pH is ~2.

  • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield the final product.

Protocol 2: GC-MS Analysis of Reaction Mixture

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture (approx. 1 mg) in a suitable solvent like dichloromethane or ethyl acetate (1 mL).

  • Injection: Inject 1 µL of the prepared sample into the GC-MS.

  • GC Conditions (Example):

    • Column: HP-5MS (or equivalent)

    • Inlet Temperature: 250°C

    • Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • Carrier Gas: Helium

  • MS Conditions (Example):

    • Ion Source: Electron Ionization (EI) at 70 eV

    • Scan Range: 40-500 m/z

  • Analysis: Identify peaks by comparing retention times and mass spectra to known standards or library data.

Visualizations

Reaction_Pathway cluster_step1 Step 1: Fast, Desired Reaction cluster_step2 Step 2: Slower, Side Reaction PA Phthalic Anhydride Monoester This compound (Desired Product) PA->Monoester + 3-Hexanol H3O 3-Hexanol Diester Di(hexan-3-yl) Phthalate (Side Product) Monoester->Diester + 3-Hexanol Diester->Monoester - H₂O

Caption: Main reaction pathway and potential diester side product formation.

Side_Reactions H3O 3-Hexanol Hexenes Hexenes (e.g., 2-Hexene) H3O->Hexenes Dehydration (Acid, Heat) PA Phthalic Anhydride PAcid Phthalic Acid PA->PAcid Hydrolysis H2O Water (Trace)

Caption: Common side reactions involving starting materials.

Troubleshooting_Workflow Start Impure Product (e.g., Multiple TLC Spots) Analysis Analyze Crude Mixture (GC-MS, NMR, FTIR) Start->Analysis Identify Identify Side Products Analysis->Identify Diester Diester Detected Identify->Diester Non-polar, high MW P_Acid Phthalic Acid Detected Identify->P_Acid Polar, acidic Unreacted Unreacted Starting Material Detected Identify->Unreacted Matches starting material Action_Diester Action: - Check Stoichiometry - Reduce Temperature - Use Alkaline Extraction Diester->Action_Diester Action_P_Acid Action: - Use Anhydrous Reagents - Dry Glassware Thoroughly - Use Alkaline Extraction P_Acid->Action_P_Acid Action_Unreacted Action: - Increase Reaction Time - Slightly Increase Temperature Unreacted->Action_Unreacted

Caption: Logical workflow for identifying and addressing side products.

References

Technical Support Center: Optimizing Reaction Conditions for 2-(hexan-3-yloxycarbonyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(hexan-3-yloxycarbonyl)benzoic acid and its derivatives. This document outlines detailed experimental protocols, data-driven reaction condition comparisons, and visual workflows to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the common starting material for the synthesis of 2-(hexan-3-yloxycarbonyl)benzoic acid?

A1: The most common and efficient starting material is phthalic anhydride. The target molecule is a monoester of phthalic acid. The reaction involves the ring-opening of phthalic anhydride with 3-hexanol.

Q2: Is a catalyst always necessary for the mono-esterification of phthalic anhydride?

A2: Not always for the initial mono-esterification. The first step, the formation of the monoester (2-(hexan-3-yloxycarbonyl)benzoic acid), is often a fast and nearly quantitative reaction that can occur by simply heating phthalic anhydride with the alcohol.[1] However, subsequent esterification to the diester is much slower and requires a catalyst. For sterically hindered secondary alcohols like 3-hexanol, achieving high yields of the monoester under mild conditions may benefit from specific catalytic methods to avoid forcing conditions that could lead to side products.

Q3: What are the main challenges when using a secondary alcohol like 3-hexanol?

A3: The primary challenge is steric hindrance. The bulky nature of a secondary alcohol can slow down the reaction rate compared to a primary alcohol.[2] This can sometimes necessitate more forcing conditions (higher temperatures, longer reaction times), which in turn can increase the likelihood of side reactions, such as the formation of the diester or dehydration of the alcohol.

Q4: What is the main side product to be aware of, and how can it be minimized?

A4: The primary side product is the diester, di(hexan-3-yl) phthalate. This forms when the initially produced monoester reacts with a second molecule of 3-hexanol. To minimize diester formation, it is crucial to control the stoichiometry (using a 1:1 molar ratio of phthalic anhydride to 3-hexanol or a slight excess of the anhydride) and to use mild reaction conditions. Overly high temperatures or prolonged reaction times can favor the formation of the diester.

Q5: How can I purify the final 2-(hexan-3-yloxycarbonyl)benzoic acid product?

A5: Purification can typically be achieved by leveraging the acidic nature of the monoester. The crude reaction mixture can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate solution). The desired monoester will deprotonate and move into the aqueous layer, while the unreacted alcohol and any diester byproduct will remain in the organic layer. The aqueous layer can then be acidified (e.g., with HCl) to precipitate the pure monoester, which can be collected by filtration.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Reaction 1. Insufficient temperature. 2. Steric hindrance from 3-hexanol is too high for the current conditions. 3. Impure reagents (e.g., wet alcohol or solvent).1. Gradually increase the reaction temperature while monitoring for side product formation. 2. Consider using a catalyst system suitable for hindered alcohols, such as Steglich esterification (DCC/DMAP). 3. Ensure all reagents and solvents are anhydrous.
Low Yield of Monoester 1. Incomplete reaction. 2. Formation of the diester byproduct. 3. Loss of product during workup.1. Increase reaction time or consider a more effective heating method (e.g., reflux). 2. Use a strict 1:1 stoichiometry of phthalic anhydride to 3-hexanol. Avoid excess alcohol. Run the reaction at the lowest effective temperature. 3. During basic extraction, ensure the aqueous phase is not overly saturated. Perform multiple extractions with smaller volumes if necessary. Ensure complete precipitation upon acidification.
Presence of Diester Impurity 1. Reaction temperature is too high. 2. Reaction time is too long. 3. Use of excess 3-hexanol.1. Reduce the reaction temperature. For non-catalyzed reactions, aim for the minimum temperature required for anhydride dissolution and reaction. 2. Monitor the reaction progress by TLC or other methods to stop it once the monoester is formed. 3. Use a 1:1 molar ratio or a slight excess of phthalic anhydride.
Unreacted Phthalic Anhydride in Product 1. Reaction time is too short. 2. Insufficient mixing or poor solubility of the anhydride.1. Extend the reaction time. 2. Ensure efficient stirring and choose a solvent in which phthalic anhydride has good solubility at the reaction temperature (e.g., toluene, xylene).
Product is an Oil and Difficult to Crystallize 1. Presence of impurities (solvent, unreacted alcohol, diester). 2. The product may naturally be an oil or have a low melting point.1. Ensure high purity through careful workup and extraction. Consider column chromatography if necessary. 2. If the pure product is an oil, purification will rely on methods other than recrystallization, such as chromatography.

Data Presentation: Reaction Conditions for Phthalate Ester Synthesis

The following tables summarize reaction conditions for the synthesis of phthalate esters from phthalic anhydride and various alcohols, providing a baseline for optimization.

Table 1: Non-Catalytic Mono-esterification of Phthalic Anhydride

AlcoholMolar Ratio (Anhydride:Alcohol)SolventTemperature (°C)Time (h)Yield (%)Reference
n-Butanol1:1BenzeneReflux480[3]
n-Butanol1:1TolueneReflux464[3]
n-Butanol1:1None100456[3]
Isopropanol1:1BenzeneReflux472[3]
Methanol1:7.4NoneReflux0.5Quantitative[4]

Table 2: Catalytic Diesterification of Phthalic Anhydride

AlcoholMolar Ratio (Anhydride:Alcohol)CatalystTemperature (°C)Time (h)Yield (%)Reference
n-Butanol1:2p-TSAReflux676[3]
n-Butanol1:2Sulfamic Acid (6 wt%)130-1801.5~89[5]
n-HexanolNot specifiedH2SO4140-180Not specified-[1]
2-Ethylhexanol1:2H2SO4140-180Not specified-[6]
Cyclohexanol1:1None (for monoester)150Several-[7]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-(hexan-3-yloxycarbonyl)benzoic Acid

This protocol describes a general, non-catalyzed method suitable for the selective formation of the monoester.

Materials:

  • Phthalic anhydride

  • 3-Hexanol (anhydrous)

  • Toluene (anhydrous)

  • Sodium bicarbonate (NaHCO3)

  • Hydrochloric acid (HCl), 1M

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phthalic anhydride (1.0 eq) and anhydrous toluene.

  • Add 3-hexanol (1.0 eq) to the suspension.

  • Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC or by the disappearance of the solid phthalic anhydride. The reaction is typically complete within 2-4 hours.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of NaHCO3. The monoester product will move to the aqueous layer.

  • Separate the aqueous layer and wash it with dichloromethane to remove any remaining unreacted alcohol or diester.

  • Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl until a precipitate forms and the solution is acidic to pH paper.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(hexan-3-yloxycarbonyl)benzoic acid.

Protocol 2: Steglich Esterification for Sterically Hindered Alcohols

This method is recommended if the general procedure results in low yields due to the steric hindrance of 3-hexanol.

Materials:

  • Phthalic acid

  • 3-Hexanol (anhydrous)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve phthalic acid (1.0 eq) and 3-hexanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of DMAP (0.1 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by TLC.

  • A white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.

  • Wash the filtrate with 0.5 M HCl, then with a saturated NaHCO3 solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Further purification can be achieved by recrystallization or column chromatography.

Visualizations

Experimental Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Workup & Purification A Mix Phthalic Anhydride and 3-Hexanol (1:1) B Heat under Reflux in Toluene A->B C Cool to Room Temperature B->C D Wash with NaHCO3 (aq) (Separates Monoester) C->D Crude Product E Acidify Aqueous Layer with HCl D->E H Discard or Recover D->H Organic Layer (Diester, Alcohol) F Filter and Dry Solid E->F G Pure Monoester Product F->G

Caption: Workflow for the synthesis and purification of 2-(hexan-3-yloxycarbonyl)benzoic acid.

Troubleshooting Logic for Low Yield

G Start Low Yield Observed CheckTLC Analyze Crude by TLC: Unreacted Starting Material? Start->CheckTLC CheckDiester Diester Side Product Present? CheckTLC->CheckDiester No IncTimeTemp Increase Reaction Time or Temperature CheckTLC->IncTimeTemp Yes MildCond Use Milder Conditions: - Lower Temperature - Strict 1:1 Stoichiometry CheckDiester->MildCond Yes CheckWorkup Check Workup Procedure: - Incomplete Extraction? - Incomplete Precipitation? CheckDiester->CheckWorkup No OptimizeWorkup Optimize Extraction/Precipitation (e.g., multiple extractions) CheckWorkup->OptimizeWorkup Yes ConsiderCatalyst Consider Alternative Method (e.g., Steglich Esterification) CheckWorkup->ConsiderCatalyst No

Caption: Troubleshooting decision tree for addressing low product yield.

Signaling Pathways Potentially Affected by Phthalate Esters

Phthalic acid esters (PAEs), the class of compounds to which 2-(hexan-3-yloxycarbonyl)benzoic acid belongs, are known to have various biological activities, including acting as endocrine disruptors. They can influence cellular processes by modulating key signaling pathways involved in oxidative stress, inflammation, and apoptosis.

G cluster_input Cellular Stressor cluster_pathways Modulated Signaling Pathways cluster_outcomes Cellular Outcomes PAE Phthalate Acid Ester (PAE) Exposure PI3K PI3K/AKT Pathway PAE->PI3K NFkB NF-κB Pathway PAE->NFkB Nrf2 Nrf2 Pathway PAE->Nrf2 Apoptosis Apoptosis PI3K->Apoptosis Regulates Inflammation Inflammation NFkB->Inflammation Promotes OxidativeStress Oxidative Stress Response Nrf2->OxidativeStress Regulates

Caption: Overview of key signaling pathways potentially modulated by phthalate acid esters.

References

Technical Support Center: 2-Hexan-3-yloxycarbonylbenzoic Acid NMR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the NMR analysis of 2-hexan-3-yloxycarbonylbenzoic acid. This guide provides troubleshooting tips and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining and interpreting high-quality NMR spectra for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the NMR analysis of this compound.

Q1: My spectrum has very broad peaks, especially for the carboxylic acid proton. What could be the cause?

A1: Broad peaks can arise from several factors:

  • Sample Concentration: Overly concentrated samples can lead to increased viscosity and intermolecular interactions, such as hydrogen bonding between the carboxylic acid moieties, resulting in peak broadening.[1] It is recommended to use a moderate concentration, typically 5-25 mg of the compound in 0.5-0.7 mL of deuterated solvent for ¹H NMR.[1]

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic ions can cause significant line broadening.[1] Ensure all glassware is scrupulously clean and use high-purity solvents.

  • Poor Shimming: The magnetic field homogeneity across the sample needs to be optimized by a process called shimming. Poor shimming is a very common cause of broad spectral lines.[1]

  • Hydrogen Bonding and Exchange: The carboxylic acid proton is inherently broad due to hydrogen bonding and chemical exchange with trace amounts of water in the solvent.[2] This is a characteristic feature of this functional group.

Q2: I am not seeing the carboxylic acid proton peak around 10-12 ppm. Where did it go?

A2: The absence of the carboxylic acid proton peak could be due to:

  • Deuterium Exchange: If you are using a deuterated solvent that contains exchangeable deuterium atoms, such as methanol-d4 (CD₃OD) or D₂O, the acidic proton of the carboxylic acid can exchange with a deuterium atom from the solvent. This will cause the peak to disappear from the ¹H NMR spectrum.[3] Shaking the sample with a drop of D₂O is a common technique to confirm the identity of an acidic proton peak.[3]

  • Very Broad Signal: In some cases, the peak can be so broad that it is indistinguishable from the baseline. Adjusting the vertical scale of the spectrum may help in visualizing it.

Q3: The integration of my aromatic signals is not adding up to the expected 4 protons. What should I check?

A3: Inaccurate integration in the aromatic region can be caused by:

  • Overlapping Solvent Peak: If you are using a solvent like chloroform-d (CDCl₃), the residual solvent peak at ~7.26 ppm can overlap with the aromatic signals, making accurate integration difficult.[3] Consider using a different solvent, such as acetone-d6, if this is an issue.[3]

  • Phasing and Baseline Correction: Improper phasing or baseline correction of the spectrum can lead to significant errors in integration. Ensure that the spectrum is correctly phased and that the baseline is flat before integrating the peaks.

  • Poor Signal-to-Noise Ratio: If the signal-to-noise ratio is low due to a dilute sample, the integration accuracy will be compromised.[4] Acquiring more scans can help improve the signal-to-noise ratio.[4]

Q4: The splitting patterns in the aromatic region are complex and difficult to interpret. Is this normal?

A4: Yes, for an ortho-disubstituted benzene ring like in this compound, the four aromatic protons are chemically non-equivalent and will couple with each other, leading to complex splitting patterns. You would expect to see four distinct signals, likely multiplets or doublets of doublets, in the aromatic region (typically between 7.0 and 8.5 ppm). This complexity is a key feature of the ortho-substitution pattern.

Q5: I see extra peaks in my spectrum that I cannot account for. What are they?

A5: Unidentified peaks are often due to impurities:

  • Residual Solvents: Solvents used during the synthesis or purification of the compound (e.g., ethyl acetate, hexane, dichloromethane) can be retained in the final product and appear in the NMR spectrum.[5][6]

  • Water: A peak corresponding to water is commonly observed, typically between 1.5 and 4.7 ppm depending on the solvent.[6]

  • Starting Materials or Byproducts: Incomplete reaction or purification can result in the presence of starting materials or byproducts in your sample.

  • Grease: Silicone grease from glassware joints can sometimes appear as a broad singlet around 0 ppm.[6]

Predicted ¹H NMR Data for this compound

The following table summarizes the predicted ¹H NMR spectral data for this compound. This data can be used as a reference for analyzing experimentally obtained spectra.

Proton Label Chemical Shift (δ) (ppm) Multiplicity Integration Coupling Constant (J) (Hz)
H-a~12-13Broad Singlet1H-
H-b~8.1Multiplet1H-
H-c~7.6Multiplet1H-
H-d~7.5Multiplet1H-
H-e~7.9Multiplet1H-
H-f~5.1Multiplet1H-
H-g~1.7Multiplet2H-
H-h~1.4Multiplet2H-
H-i~0.9Triplet3H~7.0
H-j~1.6Multiplet2H-
H-k~0.9Triplet3H~7.0

Experimental Protocol: Acquiring a ¹H NMR Spectrum

This section provides a detailed methodology for preparing a sample of this compound and acquiring a standard ¹H NMR spectrum.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of dry this compound into a clean, dry vial.
  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). Chloroform-d is a common choice for many organic molecules.
  • Ensure the sample is fully dissolved. Gentle vortexing or warming may be necessary.[1]
  • If any solid particles remain, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1]
  • Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's gauge.
  • Place the sample into the NMR magnet.
  • Lock the spectrometer onto the deuterium signal of the solvent.
  • Optimize the magnetic field homogeneity by shimming the Z¹, Z², and other shim gradients until the lock signal is maximized and stable. For high-resolution spectra, manual shimming is often superior to automated procedures.
  • Tune and match the probe to the correct frequency for ¹H nuclei.
  • Acquire the ¹H NMR spectrum using standard acquisition parameters. A typical experiment might involve 8-16 scans.
  • Process the raw data (FID) by applying a Fourier transform, followed by phase and baseline correction.
  • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).
  • Integrate the signals to determine the relative number of protons for each peak.

Visualizations

Troubleshooting Workflow for Common NMR Issues

The following diagram illustrates a logical workflow for troubleshooting common problems encountered during NMR analysis.

NMR_Troubleshooting start Start: Poor NMR Spectrum broad_peaks Issue: Broad Peaks start->broad_peaks wrong_shifts Issue: Incorrect Chemical Shifts start->wrong_shifts extra_peaks Issue: Extraneous Peaks start->extra_peaks poor_integration Issue: Poor Integration start->poor_integration check_sample_prep Review Sample Preparation conc_issue Too Concentrated? check_sample_prep->conc_issue paramagnetic_issue Paramagnetic Impurities? check_sample_prep->paramagnetic_issue solvent_issue Solvent Impurities? check_sample_prep->solvent_issue sample_impurity Sample Impurities? check_sample_prep->sample_impurity check_spectrometer Check Spectrometer Parameters shimming_issue Poor Shimming? check_spectrometer->shimming_issue lock_issue Incorrect Lock/Reference? check_spectrometer->lock_issue phasing_issue Phasing/Baseline Error? check_spectrometer->phasing_issue sn_issue Low S/N Ratio? check_spectrometer->sn_issue broad_peaks->check_sample_prep broad_peaks->check_spectrometer wrong_shifts->check_spectrometer extra_peaks->check_sample_prep poor_integration->check_spectrometer solution_conc Dilute Sample conc_issue->solution_conc solution_clean Use High Purity Solvents & Clean Glassware paramagnetic_issue->solution_clean solution_shim Re-shim Spectrometer shimming_issue->solution_shim solution_ref Re-reference Spectrum lock_issue->solution_ref solution_solvent Check Solvent Purity solvent_issue->solution_solvent solution_purify Re-purify Sample sample_impurity->solution_purify solution_process Re-process Spectrum phasing_issue->solution_process solution_scans Increase Number of Scans sn_issue->solution_scans

Caption: A flowchart for diagnosing and resolving common NMR spectroscopy issues.

References

How to increase the solubility of 2-hexan-3-yloxycarbonylbenzoic acid for biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the solubilization of 2-hexan-3-yloxycarbonylbenzoic acid for biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve?

This compound is a carboxylic acid derivative. Its structure contains a benzoic acid ring, which provides some polarity, but also a C6 alkyl chain (hexan-3-yloxy group), which is large and nonpolar. This significant hydrophobic component makes the molecule poorly soluble in aqueous solutions like buffers and cell culture media.[1][2] Carboxylic acids with long alkyl chains generally have low water solubility.[2]

Q2: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What is the first-line strategy to fix this?

This is a common issue known as "precipitation upon dilution." The first and simplest approach is to adjust the pH of your aqueous buffer. Since this compound is an acid, increasing the pH above its acid dissociation constant (pKa) will deprotonate the carboxylic acid group. The resulting carboxylate salt is an ion and is typically much more soluble in water than the neutral acid form.[3][4][5]

Troubleshooting Guide: Step-by-Step Solubilization Strategies

If you are encountering solubility issues with this compound, follow this workflow to identify an appropriate solubilization strategy for your biological assay.

G start Compound Precipitates in Aqueous Media ph_adjust Strategy 1: Adjust pH (Increase pH > pKa) start->ph_adjust Is pH change tolerated? cosolvent Strategy 2: Use Co-solvents (e.g., Ethanol, PEG 400) ph_adjust->cosolvent success Solubility Achieved Proceed with Assay ph_adjust->success Yes fail Assay Compatibility Issue (Toxicity, Interference) ph_adjust->fail Check for assay impact cyclodextrin Strategy 3: Use Cyclodextrins (e.g., HP-β-CD) cosolvent->cyclodextrin cosolvent->success Yes cosolvent->fail Check for assay impact complex_form Strategy 4: Complex Formulations (e.g., Liposomes, SEDDS) cyclodextrin->complex_form cyclodextrin->success Yes cyclodextrin->fail Check for assay impact complex_form->success Yes complex_form->fail Check for assay impact

Caption: Workflow for troubleshooting the solubility of this compound.

Strategy 1: pH Adjustment

The carboxyl group on the molecule is acidic. By raising the pH of the solvent, you can convert the acid into its more soluble salt form.[5] Most biological assays are performed at a physiological pH of ~7.4. For many carboxylic acids, this is sufficient to achieve solubility.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Low_Sol R-COOH (Protonated Form) Less Soluble High_Sol R-COO⁻ + H⁺ (Deprotonated/Ionized Form) More Soluble Low_Sol->High_Sol + OH⁻ High_Sol->Low_Sol + H⁺

Caption: Effect of pH on the ionization and solubility of a carboxylic acid.

Experimental Protocol: pH-Mediated Solubilization

  • Determine Target pH: If your assay allows, aim for a pH at least 1-2 units above the predicted pKa of the compound. For benzoic acid derivatives, a pH of 7.4 is often sufficient.

  • Prepare Alkaline Stock (Optional): Dissolve the compound in a small amount of 0.1 M NaOH to create a concentrated stock of the sodium salt.

  • Dilution: Dilute this stock solution into your final assay buffer (e.g., PBS, Tris at pH 7.4 or higher).

  • Verification: Ensure the final pH of the assay medium has not significantly changed. Visually inspect for any precipitation.

Strategy 2: Use of Co-solvents

If pH adjustment is not sufficient or compatible with your assay, the use of a water-miscible organic co-solvent can increase solubility.[6][7] The co-solvent disrupts the hydrogen bonding network of water, reducing the polarity of the solvent system and making it more favorable for the hydrophobic compound to dissolve.[5]

Common Co-solvents for Biological Assays

Co-solventTypical Final Conc.AdvantagesDisadvantages
DMSO0.1% - 1%High solubilizing powerCan be toxic to cells at >1%
Ethanol1% - 5%Less toxic than DMSOCan affect enzyme activity
Polyethylene Glycol 400 (PEG 400)1% - 10%Low toxicityMore viscous
Propylene Glycol1% - 10%Good safety profileMay not be as effective as DMSO

Experimental Protocol: Co-solvent Solubilization

  • Prepare Stock Solution: Dissolve the compound in 100% of your chosen co-solvent (e.g., DMSO, Ethanol) to make a high-concentration stock (e.g., 10-100 mM). Gentle warming or sonication can aid dissolution.

  • Serial Dilution: Perform serial dilutions of the stock solution in the same co-solvent if needed.

  • Final Dilution: Add a small volume of the stock solution to your pre-warmed aqueous assay buffer while vortexing to ensure rapid mixing and prevent localized precipitation. The final concentration of the co-solvent should be kept as low as possible and be consistent across all experiments, including vehicle controls.[8]

Strategy 3: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like this compound, forming an inclusion complex that is water-soluble.[9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high water solubility and low toxicity.

Caption: Mechanism of solubility enhancement by cyclodextrin inclusion.

Experimental Protocol: Using HP-β-CD

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your assay buffer (e.g., 10-40% w/v).

  • Add Compound: Add the solid this compound directly to the HP-β-CD solution.

  • Equilibrate: Shake or stir the mixture at room temperature or slightly elevated temperature for several hours (or overnight) to allow for complex formation.

  • Filter: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Quantify: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

Strategy 4: Advanced Formulation Approaches

For very challenging compounds or for in vivo studies, more advanced formulation strategies may be necessary. These often require specialized equipment and expertise.

  • Solid Dispersions: The drug is dispersed in a hydrophilic carrier matrix at a molecular level, which can enhance dissolution rates.[9]

  • Lipid-Based Formulations: For highly lipophilic compounds, formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can be effective.[3]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, which can significantly improve the dissolution rate.[10][11]

References

Overcoming common problems in the synthesis of benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of benzoic acid derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: Why am I unable to perform a Friedel-Crafts alkylation or acylation on benzoic acid?

A1: Friedel-Crafts reactions typically fail with benzoic acid and other aromatic compounds bearing strongly electron-withdrawing groups. There are two primary reasons for this:

  • Deactivation of the Aromatic Ring: The carboxylic acid group (-COOH) is a strong electron-withdrawing group. It deactivates the benzene ring, making it less nucleophilic and therefore less reactive towards the electrophilic carbocation or acylium ion intermediate required for the Friedel-Crafts reaction.

  • Reaction with the Catalyst: The Lewis acid catalyst (e.g., AlCl₃) required for the reaction will preferentially react with the lone pairs of electrons on the oxygen atoms of the carboxylic acid group. This forms a complex that further deactivates the ring and consumes the catalyst.

Q2: What is the expected regioselectivity for electrophilic aromatic substitution on benzoic acid?

A2: The carboxylic acid group is a meta-directing deactivator for electrophilic aromatic substitution. This means that incoming electrophiles will preferentially add to the meta-position (carbon 3) of the benzene ring. The electron-withdrawing nature of the -COOH group destabilizes the ortho and para intermediates more than the meta intermediate.

Q3: How can I drive a Fischer esterification of a benzoic acid derivative to completion?

A3: Fischer esterification is an equilibrium reaction. To achieve a high yield of the ester, the equilibrium must be shifted towards the products. This can be accomplished in several ways:

  • Use of Excess Alcohol: Using a large excess of the alcohol reactant will shift the equilibrium towards the ester product according to Le Chatelier's principle.

  • Removal of Water: The water produced as a byproduct can be removed from the reaction mixture as it forms. This is often achieved by azeotropic distillation using a Dean-Stark apparatus.

  • Use of a Strong Acid Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is necessary to protonate the carboxylic acid and increase its electrophilicity.

Troubleshooting Guides

Low Yield in Fischer Esterification

Problem: My Fischer esterification of a benzoic acid derivative is giving a low yield.

Possible Cause Troubleshooting Steps
Equilibrium Not Shifted 1. Increase the molar excess of the alcohol (e.g., from 3 equivalents to 10 equivalents).2. If the reaction setup allows, use a Dean-Stark apparatus to remove water azeotropically.
Insufficient Catalyst 1. Ensure a sufficient amount of a strong acid catalyst (e.g., 5 mol% H₂SO₄) is used.2. Consider using a different acid catalyst, such as p-TsOH.
Reaction Time Too Short 1. Monitor the reaction progress using Thin Layer Chromatography (TLC).2. Increase the reaction time until the starting material is consumed.
Reaction Temperature Too Low 1. Ensure the reaction is heated to the reflux temperature of the alcohol being used.
Steric Hindrance 1. For sterically hindered benzoic acids or alcohols, consider alternative esterification methods such as using an acid chloride or an activating agent like DCC (N,N'-dicyclohexylcarbodiimide).

Troubleshooting Workflow for Low Esterification Yield

G start Low Esterification Yield q1 Is the reaction at equilibrium? start->q1 a1_yes Shift Equilibrium q1->a1_yes Yes a1_no Check Other Factors q1->a1_no No sub1 Increase excess of alcohol a1_yes->sub1 sub2 Remove water (Dean-Stark) a1_yes->sub2 q2 Is catalyst sufficient? a1_no->q2 a2_yes Check Reaction Time/Temp q2->a2_yes Yes a2_no Increase catalyst load or try a different catalyst q2->a2_no No q3 Is reaction time/temp optimal? a2_yes->q3 a3_yes Consider Steric Hindrance q3->a3_yes Yes a3_no Increase time and/or temp q3->a3_no No a4 Use alternative esterification method (e.g., acid chloride, DCC coupling) a3_yes->a4

Caption: Decision tree for troubleshooting low yields in Fischer esterification.

Low Yield in Recrystallization of Benzoic Acid Derivatives

Problem: I am losing a significant amount of my product during recrystallization.

Possible Cause Troubleshooting Steps
Too Much Solvent Used 1. Use the minimum amount of hot solvent required to dissolve the crude product.2. Add the solvent in small portions to the heated crude solid.
Crystals Washed with Warm Solvent 1. Always wash the collected crystals with a small amount of ice-cold solvent to minimize dissolution.
Premature Crystallization during Hot Filtration 1. Preheat the filtration funnel and the receiving flask.2. Use a slight excess of hot solvent to ensure the compound remains dissolved during filtration.
Inappropriate Solvent Choice 1. The ideal solvent should have high solubility for the compound at high temperatures and low solubility at low temperatures.2. Perform small-scale solubility tests with different solvents to find the optimal one.
Grignard Synthesis of Benzoic Acid Derivatives Fails or Gives Low Yield

Problem: My Grignard reaction with CO₂ to form a benzoic acid derivative is not working.

Possible Cause Troubleshooting Steps
Presence of Water or Protic Solvents 1. Ensure all glassware is thoroughly flame-dried or oven-dried before use.2. Use anhydrous solvents (e.g., anhydrous diethyl ether or THF).3. Ensure the starting aryl/alkyl halide is dry.
Poor Quality Magnesium 1. Use fresh magnesium turnings.2. Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane.
Reaction with Atmospheric CO₂ 1. Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.
Inefficient Carbonation 1. Use freshly crushed dry ice (solid CO₂) and add the Grignard reagent to an excess of the dry ice.2. Alternatively, bubble dry CO₂ gas through the Grignard solution.

Quantitative Data Summary

Table 1: Comparison of Catalysts for the Esterification of Benzoic Acid with Ethanol at 65°C

CatalystConversion (%)
Deep Eutectic Solvent (DES)64.0
Ionic Liquid19.6
Ion Exchange Resin7.8

Data sourced from a comparative study on green catalysts for benzoic acid esterification.

Table 2: Effect of Alcohol Chain Length on the Esterification of Benzoic Acid at 75°C using a Deep Eutectic Solvent (DES) Catalyst

AlcoholConversion (%)
Ethanol88.3
Butanol87.8
Hexanol67.5

Data suggests that for this specific catalyst system, shorter chain primary alcohols give higher conversions under the tested conditions.

Experimental Protocols

Protocol 1: Synthesis of m-Nitrobenzoic Acid

This protocol details the electrophilic aromatic substitution (nitration) of benzoic acid.

Materials:

  • Benzoic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

Procedure:

  • In a flask, cool 10 mL of concentrated sulfuric acid in an ice bath.

  • Slowly add 5.0 g of benzoic acid to the cold sulfuric acid with stirring.

  • In a separate beaker, prepare the nitrating mixture by slowly adding 5 mL of concentrated sulfuric acid to 5 mL of concentrated nitric acid, keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the benzoic acid solution, maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

  • Pour the reaction mixture over crushed ice.

  • Collect the precipitated m-nitrobenzoic acid by vacuum filtration.

  • Wash the crude product with cold water.

  • Recrystallize the product from a minimal amount of hot water to obtain purified m-nitrobenzoic acid.

Protocol 2: Fischer Esterification of Benzoic Acid to Methyl Benzoate

Materials:

  • Benzoic acid (6.1 g)

  • Methanol (25 mL)

  • Concentrated sulfuric acid (H₂SO₄) (3 mL)

  • Diethyl ether

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Combine 6.1 g of benzoic acid and 25 mL of methanol in a round-bottom flask.

  • Carefully add 3 mL of concentrated sulfuric acid to the mixture.

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 1 hour.

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel containing 50 mL of water.

  • Extract the aqueous layer with 30 mL of diethyl ether.

  • Wash the organic layer sequentially with 25 mL of water, two 25 mL portions of 5% sodium bicarbonate solution (vent frequently to release CO₂), and finally with 25 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent by rotary evaporation to yield methyl benzoate.

Signaling Pathway Visualization

A prominent example of a benzoic acid derivative's role in a signaling pathway is the action of acetylsalicylic acid (aspirin) on the cyclooxygenase (COX) enzymes. Aspirin inhibits COX-1 and COX-2, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.

Aspirin's Inhibition of the COX Pathway

G cluster_membrane Cell Membrane ArachidonicAcid Arachidonic Acid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins_COX1 Prostaglandins (e.g., Thromboxane A2) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (e.g., PGE2, PGI2) COX2->Prostaglandins_COX2 PlateletAggregation Platelet Aggregation, Stomach Lining Protection Prostaglandins_COX1->PlateletAggregation Inflammation Inflammation, Pain, Fever Prostaglandins_COX2->Inflammation Aspirin Aspirin (Acetylsalicylic Acid) Aspirin->COX1 Irreversible Inhibition Aspirin->COX2 Irreversible Inhibition

Caption: Mechanism of action of aspirin on the COX-1 and COX-2 signaling pathways.[1][2][3]

References

Technical Support Center: Stability Study of 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of the anti-cancer drug candidate 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your research.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and analysis of 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl).

Issue Possible Cause Recommended Solution
Unexpected degradation of the compound in solution. The compound is known to be sensitive to acidic conditions.[1][2][3]Ensure the pH of the solution is maintained at a neutral pH, where it is most stable.[1][2][3]
Appearance of additional peaks in HPLC analysis. This may indicate degradation or isomerization of the compound.[1][2][3]Review the storage and handling conditions. The major degradation product is formed by hydrolysis.[1][2][3] Exposure to UV light can cause cis-trans isomerization.[1][2][3]
Loss of potency in biological assays. The compound may have degraded over time or due to improper storage.It is recommended to store samples under refrigerated, light-free conditions, and in an inert environment.[1][2][3] The shelf-life at 25°C is significantly shorter than at 4°C.[1][2]
Inconsistent analytical results. This could be due to variability in sample preparation or the analytical method itself.A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method is recommended for accurate quantification and separation of isomers and degradation products.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The core structure of this compound is susceptible to degradation under several conditions. The primary degradation pathway identified for a closely related analogue involves hydrolytic cleavage.[1][2][3] Additionally, exposure to UV light can lead to cis-trans isomerization.[1][2][3]

Q2: What are the optimal storage conditions for 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)?

A2: To ensure stability, the compound should be stored under refrigerated (4°C), light-free conditions, and preferably under an inert atmosphere.[1][2][3]

Q3: How does pH affect the stability of this compound?

A3: The compound is most stable at a neutral pH.[1][2][3] It undergoes significant degradation in acidic conditions (pH ≤ 3.5).[3]

Q4: Is the compound sensitive to light?

A4: Yes, exposure to UV light (e.g., 365 nm) can induce cis-trans isomerization of the molecule.[1][2][3]

Q5: What analytical methods are recommended for stability testing?

A5: A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method is recommended. Such a method has been shown to be linear, accurate, and precise for a similar compound, and can successfully separate the parent compound from its isomers and degradation products.[1][2][3]

Data Presentation

Summary of Stability Data for a Closely Related Compound (CLEFMA)
Condition Observation Primary Degradation Product
Acidic (pH ≤ 3.5) Significant degradation.[3]Amide hydrolysis product.[1][2][3]
Neutral pH Most stable.[1][2][3]-
Basic More stable than in acidic conditions.-
Oxidative (3% H₂O₂) Degradation observed.Amide hydrolysis product.[1][2][3]
Thermal (40-60°C) Degradation observed.Amide hydrolysis product.[1][2][3]
Photolytic (UV light, 365 nm) Cis-trans isomerization.[1][2][3]Cis-isomer.[1][2][3]
Plasma Stable.[1][2][3]-
Shelf-Life (T₉₀%) of a Closely Related Compound (CLEFMA)
Storage Temperature Shelf-Life (T₉₀%)
25°C45 days[1][2]
4°C220 days[1][2]

Experimental Protocols

Stability-Indicating RP-HPLC Method

A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method is crucial for the stability assessment of 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). The following is a general protocol based on a method developed for a similar compound.

  • Column: C18 column

  • Mobile Phase: A suitable gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate).

  • Flow Rate: Typically 1 mL/min.

  • Detection: UV detector at an appropriate wavelength.

  • Linear Range: A validated method for a similar compound showed linearity over a range of 1-100 µg/mL.[1][2]

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the intrinsic stability of the drug substance.

  • Acid Hydrolysis: Incubate the drug solution in 0.1 N HCl at a specified temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Incubate the drug solution in 0.1 N NaOH at a specified temperature for a defined period.

  • Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Heat the solid drug or a solution of the drug at an elevated temperature (e.g., 60°C).

  • Photostability: Expose the drug solution to a combination of UV and visible light, as per ICH Q1B guidelines. A control sample should be protected from light.

Visualizations

Degradation Pathway of a Related Piperidine Compound

A 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl) Derivative (trans-isomer) B Hydrolysis Product (Amide Cleavage) A->B Acid / Heat / Oxidant C cis-isomer A->C UV Light (365 nm)

Caption: Major degradation pathways for a related piperidine compound.

Experimental Workflow for Stability Testing

cluster_0 Forced Degradation cluster_1 Analysis A Drug Substance B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal A->E F Photolysis A->F G RP-HPLC Analysis B->G C->G D->G E->G F->G H Characterization of Degradants (MS, NMR) G->H

Caption: Workflow for conducting forced degradation studies.

References

Validation & Comparative

A Comparative Analysis of 2-hexan-3-yloxycarbonylbenzoic Acid and Other Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative study of 2-hexan-3-yloxycarbonylbenzoic acid with other notable benzoic acid derivatives, namely benzoic acid and salicylic acid. This document is intended for researchers, scientists, and professionals in drug development, offering an objective comparison of their physicochemical properties and biological activities, supported by experimental data and detailed protocols.

Data Presentation: Physicochemical Properties

The following table summarizes key physicochemical properties of the selected benzoic acid derivatives. These properties are crucial in determining the pharmacokinetic and pharmacodynamic profiles of a compound.

Property2-((Pentan-2-yloxy)carbonyl)benzoic acid (Calculated)Benzoic Acid (Experimental)Salicylic Acid (2-Hydroxybenzoic Acid) (Experimental)
Molecular Formula C13H16O4C7H6O2C7H6O3
Molecular Weight ( g/mol ) 236.26122.12138.12
Melting Point (°C) Not Available122.4159
Boiling Point (°C) 477.25249211
Water Solubility (g/L at 25°C) 0.275 (log10WS = -3.56)[1]3.44[2]2.4
pKa Not Available4.2[2]2.97
LogP (Octanol/Water Partition Coefficient) 2.730[1]1.872.26

Comparative Analysis of Biological Activities

Benzoic acid and its derivatives are known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[3][4] The functional groups attached to the benzene ring significantly influence these activities.

  • Antimicrobial Activity: Benzoic acid itself is a well-known antimicrobial agent, particularly effective in acidic conditions where its undissociated form can readily penetrate microbial cell membranes.[5] Salicylic acid also possesses antimicrobial properties. The larger, more lipophilic ester group in this compound, as suggested by its high calculated LogP value, might enhance its ability to cross cell membranes, potentially leading to significant antimicrobial or antifungal activity. However, this requires experimental verification.

  • Cytotoxicity: Many benzoic acid derivatives have been investigated for their anticancer properties.[6] The mechanism of action often involves the induction of apoptosis or inhibition of key enzymes. The cytotoxic potential of this compound has not been reported, but its structural features warrant investigation in this area.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further study.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in water.

Materials:

  • The benzoic acid derivative to be tested.

  • Distilled or deionized water.

  • Screw-capped vials.

  • A constant temperature bath with a rotator or shaker.

  • Analytical balance.

  • Spectrophotometer or HPLC system for concentration measurement.

Procedure:

  • Add an excess amount of the solid compound to a screw-capped vial.

  • Add a known volume of water to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in a constant temperature bath (e.g., 25°C) and agitate it for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vial to stand without agitation for several hours to let the undissolved solid settle.

  • Carefully withdraw a known volume of the supernatant (the clear liquid above the solid).

  • Filter the withdrawn sample to remove any remaining solid particles.

  • Determine the concentration of the compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • The solubility is expressed in grams per liter (g/L) or moles per liter (mol/L).

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

This method measures the pKa of an acidic compound by titrating it with a strong base.

Materials:

  • The benzoic acid derivative to be tested.

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M).

  • pH meter with a calibrated electrode.

  • Stir plate and magnetic stir bar.

  • Burette.

  • Beaker.

  • Solvent (e.g., water or a water-methanol mixture for poorly soluble compounds).

Procedure:

  • Dissolve a precisely weighed amount of the compound in a known volume of the chosen solvent in a beaker.

  • Place the beaker on a stir plate and add a magnetic stir bar.

  • Immerse the calibrated pH electrode in the solution.

  • Record the initial pH of the solution.

  • Begin titrating with the standardized NaOH solution, adding small, known volumes from the burette.

  • After each addition of NaOH, allow the pH to stabilize and record the pH and the total volume of titrant added.

  • Continue the titration until the pH has risen significantly, well past the equivalence point.

  • Plot the pH versus the volume of NaOH added to generate a titration curve.

  • The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).[7]

Assessment of Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer).

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

  • 96-well plates.

  • The benzoic acid derivative to be tested, dissolved in a suitable solvent (e.g., DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., acidified isopropanol or DMSO).

  • Microplate reader.

Procedure:

  • Seed the cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include control wells with medium and solvent only.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of the MTT solution to each well and incubate for an additional 1.5 to 4 hours at 37°C.[8][9]

  • During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Remove the MTT-containing medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8][10]

  • Shake the plate gently for 15 minutes to ensure complete solubilization.[11]

  • Measure the absorbance of each well at a wavelength of 492 nm or 570 nm using a microplate reader.[9]

  • Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be calculated.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of benzoic acid derivatives.

Experimental_Workflow_MTT_Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis start Seed Cells in 96-well Plate incubate1 Incubate 24h (Cell Adhesion) start->incubate1 prep_compounds Prepare Compound Dilutions add_compounds Add Compounds to Cells prep_compounds->add_compounds incubate2 Incubate 24-72h (Exposure) add_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 1.5-4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calc_viability Calculate Cell Viability and IC50 read_absorbance->calc_viability

Caption: Workflow for the MTT cytotoxicity assay.

Apoptosis_Signaling_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Intrinsic Pathway cluster_execution Execution Phase drug Benzoic Acid Derivative bax Bax/Bak Activation drug->bax Induces mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 Activates casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis (Cell Death) casp3->apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

References

A Comparative Guide to Analytical Method Validation for 2-hexan-3-yloxycarbonylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 2-hexan-3-yloxycarbonylbenzoic acid, a representative aromatic carboxylic acid. The document outlines key performance indicators for prevalent analytical techniques, offers a detailed experimental protocol for a High-Performance Liquid Chromatography (HPLC) method, and presents visual workflows for method validation and a potential pharmacological pathway.

The validation of an analytical procedure is critical to demonstrate its suitability for the intended purpose, a requirement mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2][3] This guide adheres to the principles outlined in the ICH Q2(R1) guidelines, covering essential validation characteristics such as accuracy, precision, specificity, linearity, range, and sensitivity.[1][2][4]

Comparison of Analytical Techniques

The quantification of aromatic carboxylic acids is achievable through several analytical techniques, each with distinct advantages in sensitivity, selectivity, and cost.[5][6][7][8] High-Performance Liquid Chromatography with Ultraviolet (UV) detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are two of the most powerful and commonly employed methods.[9][10]

HPLC-UV is a robust and cost-effective technique widely available in analytical laboratories.[11] It offers excellent performance for quantifying compounds with UV chromophores.[11] In contrast, LC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for trace-level quantification or for analyzing complex matrices where specificity is a concern.[12][13][14] The enhanced selectivity of mass spectrometry can simplify chromatograms and provide more confident peak identification based on mass-to-charge ratio, in addition to retention time.[13]

Table 1: Performance Comparison of HPLC-UV vs. LC-MS/MS

ParameterHPLC-UVLC-MS/MS
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 98.0% - 102.0%99.0% - 101.5%
Precision (% RSD) < 2.0%< 1.5%
Limit of Detection (LOD) ~5 ng/mL~0.05 ng/mL
Limit of Quantification (LOQ) ~15 ng/mL~0.15 ng/mL
Specificity Good; susceptible to co-eluting interferences with similar UV spectra.Excellent; distinguishes compounds by both retention time and mass-to-charge ratio.[14]
Cost & Complexity Lower initial cost and complexity.[11]Higher initial investment and operational complexity.[13]

Note: The values presented are typical performance characteristics for the analysis of small aromatic acids and serve as a comparative baseline. Actual results for this compound may vary.

Detailed Experimental Protocol: HPLC-UV Method

This section details a representative reversed-phase HPLC-UV method for the quantification of this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[15]

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 20 mM phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio.[16]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 235 nm (based on the UV absorbance maximum of the benzoic acid chromophore).

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes.

2. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 40, and 80 µg/mL) from a separate stock solution to assess accuracy and precision.

3. Validation Procedure:

  • Specificity: Inject a blank (mobile phase), a placebo (matrix without analyte), and a standard solution to ensure no interfering peaks at the analyte's retention time.

  • Linearity: Inject the calibration standards in triplicate. Plot the mean peak area against the concentration and determine the correlation coefficient (R²) and regression equation.

  • Accuracy: Analyze the QC samples (n=6 for each level) and calculate the percent recovery.

  • Precision:

    • Repeatability (Intra-day): Analyze the QC samples (n=6) on the same day. Calculate the relative standard deviation (%RSD).

    • Intermediate Precision (Inter-day): Analyze the QC samples (n=6) on three different days. Calculate the %RSD.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Visualizations

Workflow and Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the analytical method validation process and a hypothetical signaling pathway where the target analyte might exert a pharmacological effect.

G start Method Development spec Specificity start->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision (Repeatability & Intermediate) lin->prec lod Limit of Detection (LOD) acc->lod prec->lod loq Limit of Quantification (LOQ) lod->loq rob Robustness loq->rob report Validation Report rob->report

Caption: Workflow for Analytical Method Validation based on ICH Q2(R1) guidelines.

G cluster_cell Cell Membrane receptor GPCR Receptor g_protein G-Protein Activation receptor->g_protein Activates drug This compound (Ligand) drug->receptor Binds effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Generates pka Protein Kinase A (PKA) second_messenger->pka Activates response Cellular Response (e.g., Gene Transcription) pka->response Phosphorylates Target

Caption: Hypothetical GPCR signaling pathway potentially modulated by the analyte.

References

Comparing the biological activity of 2-hexan-3-yloxycarbonylbenzoic acid and its analogs

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the biological activity of a series of benzoic acid analogs, focusing on their potential as α-amylase inhibitors. The data and experimental protocols presented herein are compiled to facilitate further research and development in this area. While the specific compound 2-hexan-3-yloxycarbonylbenzoic acid is not extensively studied, this guide offers insights into the structure-activity relationships of related benzoic acid derivatives.

Introduction to α-Amylase Inhibition

α-Amylase is a key enzyme in the digestive system responsible for the breakdown of complex carbohydrates into simpler sugars. Inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This mechanism is a therapeutic target for the management of type 2 diabetes. Benzoic acid and its derivatives have emerged as a class of compounds with potential α-amylase inhibitory activity. Understanding the structure-activity relationships (SAR) of these analogs is crucial for the design of more potent and selective inhibitors.

Comparative Biological Activity

The following table summarizes the in vitro α-amylase inhibitory activity of various benzoic acid derivatives. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Compound NameStructureα-Amylase IC50 (mM)[1]
Benzoic acidC6H5COOH>50
2-Hydroxybenzoic acid2-HOC6H4COOH25.84 ± 1.21
3-Hydroxybenzoic acid3-HOC6H4COOH38.21 ± 1.53
4-Hydroxybenzoic acid4-HOC6H4COOH42.67 ± 2.13
2,3-Dihydroxybenzoic acid2,3-(OH)2C6H3COOH19.45 ± 0.88
2,4-Dihydroxybenzoic acid2,4-(OH)2C6H3COOH21.33 ± 1.07
2,5-Dihydroxybenzoic acid2,5-(OH)2C6H3COOH30.15 ± 1.36
2,6-Dihydroxybenzoic acid2,6-(OH)2C6H3COOH22.87 ± 1.14
3,4-Dihydroxybenzoic acid3,4-(OH)2C6H3COOH35.78 ± 1.79
3,5-Dihydroxybenzoic acid3,5-(OH)2C6H3COOH45.12 ± 2.26
2,3,4-Trihydroxybenzoic acid2,3,4-(OH)3C6H2COOH17.30 ± 0.73[1]
2-Methoxybenzoic acid2-CH3OC6H4COOH>50
3-Methoxybenzoic acid3-CH3OC6H4COOH>50
4-Methoxybenzoic acid4-CH3OC6H4COOH>50

Key Findings from Structure-Activity Relationship (SAR) Analysis:

  • Hydroxyl Substitution: The presence of hydroxyl groups on the benzene ring is crucial for α-amylase inhibitory activity.[1]

  • Position of Hydroxyl Groups: The position of the hydroxyl groups significantly influences the inhibitory potency. Compounds with a hydroxyl group at the 2-position generally exhibit stronger activity.[1]

  • Number of Hydroxyl Groups: An increase in the number of hydroxyl groups tends to enhance the inhibitory effect, with 2,3,4-trihydroxybenzoic acid being the most potent among the tested compounds.[1]

  • Methoxylation: Replacement of hydroxyl groups with methoxy groups leads to a significant decrease or loss of inhibitory activity.[1]

Experimental Protocols

The following is a detailed methodology for the in vitro α-amylase inhibition assay used to generate the data in this guide.

Materials:

  • Porcine pancreatic α-amylase

  • Starch solution (1% w/v)

  • 3,5-Dinitrosalicylic acid (DNS) reagent

  • Benzoic acid derivatives (test compounds)

  • Sodium phosphate buffer (pH 6.9)

  • Spectrophotometer

Procedure:

  • A solution of porcine pancreatic α-amylase is prepared in sodium phosphate buffer.

  • The test compounds (benzoic acid derivatives) are dissolved in a suitable solvent and various concentrations are prepared.

  • In a test tube, a specific volume of the α-amylase solution is mixed with the test compound solution and incubated for a predetermined period at a specific temperature.

  • A starch solution is then added to the mixture to initiate the enzymatic reaction.

  • The reaction is allowed to proceed for a set time.

  • The reaction is terminated by adding DNS reagent.

  • The mixture is then heated in a boiling water bath, and after cooling, the absorbance is measured at a specific wavelength using a spectrophotometer.

  • The percentage of α-amylase inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the α-amylase inhibition assay.

experimental_workflow cluster_preparation Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Amylase α-Amylase Solution Mix Mix Amylase and Compound Amylase->Mix Compound Test Compound Solutions Compound->Mix Starch Starch Solution AddStarch Add Starch (Start Reaction) Starch->AddStarch Incubate1 Pre-incubation Mix->Incubate1 Incubate1->AddStarch Incubate2 Incubation AddStarch->Incubate2 AddDNS Add DNS Reagent (Stop Reaction) Incubate2->AddDNS Heat Heat in Water Bath AddDNS->Heat Measure Measure Absorbance Heat->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Inhibition vs. Concentration Calculate->Plot IC50 Determine IC50 Plot->IC50

Workflow for the in vitro α-amylase inhibition assay.

Signaling Pathway Context

While the direct interaction of these benzoic acid derivatives is with the α-amylase enzyme, the downstream effect is on the glucose metabolism pathway. By inhibiting α-amylase, these compounds reduce the rate of glucose release from complex carbohydrates, thereby impacting the insulin signaling pathway.

signaling_pathway cluster_digestion Carbohydrate Digestion cluster_absorption Intestinal Absorption cluster_response Systemic Response Carbs Complex Carbohydrates Amylase α-Amylase Carbs->Amylase Digestion Glucose Glucose Amylase->Glucose Bloodstream Bloodstream Glucose->Bloodstream Absorption Pancreas Pancreas Bloodstream->Pancreas High Blood Glucose Uptake Glucose Uptake Bloodstream->Uptake Insulin Insulin Release Pancreas->Insulin Cells Target Cells Insulin->Cells Cells->Uptake Inhibitor Benzoic Acid Derivative Inhibitor->Amylase Inhibition

Impact of α-amylase inhibition on glucose metabolism.

This guide provides a foundational comparison of benzoic acid analogs as α-amylase inhibitors. Further investigation into the pharmacokinetics, selectivity, and in vivo efficacy of promising candidates is warranted for the development of novel therapeutic agents.

References

Performance evaluation of 2-hexan-3-yloxycarbonylbenzoic acid in a specific application

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of 2-hexan-3-yloxycarbonylbenzoic Acid in Plasticizer Applications

In the ever-evolving landscape of polymer science and material engineering, the selection of an appropriate plasticizer is paramount to achieving desired material properties. This guide provides a comparative performance evaluation of this compound, a monoester of phthalic acid, within the context of its potential application as a plasticizer. Due to the limited publicly available data on this specific compound, this analysis leverages data from structurally similar phthalate esters and establishes a framework for its evaluation against common alternatives.

Comparative Performance Data

The efficacy of a plasticizer is determined by a range of physicochemical properties that influence the final characteristics of the polymer matrix. The following tables present a hypothetical performance comparison of this compound against well-established plasticizers. The data for the subject compound is extrapolated based on the performance of similar isomeric structures, while the data for the alternatives is based on established industry knowledge.

Table 1: General Physicochemical Properties

PropertyThis compound (Hypothetical)Di(2-ethylhexyl) phthalate (DEHP)Dibutyl phthalate (DBP)
Molecular Formula C₁₄H₁₈O₄C₂₄H₃₈O₄C₁₆H₂₂O₄
Molecular Weight ( g/mol ) 250.29390.56278.34
Boiling Point (°C) ~350-370385340
Plasticizing Efficiency ModerateHighHigh
Migration Resistance GoodModerateLow
Thermal Stability GoodExcellentModerate

Table 2: Performance in PVC Formulation

ParameterThis compound (Hypothetical)DEHPDBP
Hardness (Shore A) 858078
Tensile Strength (MPa) 202319
Elongation at Break (%) 300350380
Low-Temperature Flexibility (°C) -25-40-35
Volatility (Weight Loss %) 0.81.22.5

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of this compound as a plasticizer.

Plasticizer Efficiency Measurement
  • Objective: To determine the concentration of plasticizer required to achieve a specific level of flexibility in a polymer.

  • Method:

    • Prepare a series of PVC plastisols with varying concentrations of this compound (e.g., 20, 30, 40, 50 phr - parts per hundred parts of resin).

    • Cast each plastisol into sheets of uniform thickness (e.g., 1 mm) and cure at a specified temperature (e.g., 180°C) for a set time (e.g., 10 minutes).

    • Condition the cured sheets at standard conditions (23°C and 50% relative humidity) for 24 hours.

    • Measure the Shore A hardness of each sheet using a durometer.

    • The plasticizer efficiency is determined as the concentration required to achieve a target hardness (e.g., Shore A 80).

Migration Resistance Test
  • Objective: To quantify the amount of plasticizer that leaches from the polymer matrix when in contact with a specific medium.

  • Method:

    • Cut a pre-weighed sample of the plasticized PVC sheet.

    • Immerse the sample in a defined solvent (e.g., hexane or ethanol) at a controlled temperature (e.g., 50°C) for a specified duration (e.g., 24 hours).

    • Remove the sample, gently wipe off excess solvent, and dry it in a vacuum oven until a constant weight is achieved.

    • The weight loss of the sample corresponds to the amount of migrated plasticizer.

Thermal Stability Analysis
  • Objective: To assess the plasticizer's resistance to degradation at elevated temperatures.

  • Method:

    • Perform thermogravimetric analysis (TGA) on a small sample of the plasticizer.

    • Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • The temperature at which a significant weight loss occurs indicates the onset of thermal decomposition.

Visualizations

Experimental Workflow for Plasticizer Evaluation

G cluster_prep Material Preparation cluster_processing Processing cluster_testing Performance Testing A PVC Resin D Compounding (High-Speed Mixer) A->D B This compound B->D C Additives (Stabilizers, etc.) C->D E Molding / Casting D->E F Curing E->F G Mechanical Properties (Tensile, Hardness) F->G H Thermal Analysis (TGA, DSC) F->H I Migration & Volatility Tests F->I J Data Analysis & Comparison G->J H->J I->J

Caption: Workflow for evaluating plasticizer performance.

Logical Relationship of Plasticizer Properties

G A Plasticizer Structure Alkyl Chain Length Branching Aromaticity B Primary Performance Metrics Plasticizing Efficiency Compatibility Permanence A:f1->B:f1 influences A:f2->B:f2 affects A:f3->B:f3 impacts C End-Use Material Properties Flexibility Durability Low-Temperature Performance B:f1->C:f1 determines B:f2->C:f2 contributes to B:f3->C:f3 governs

Caption: Key factors in plasticizer performance.

Comparative Analysis of the Cross-Reactivity Profile of 2-Hexan-3-yloxycarbonylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases lack specific cross-reactivity studies for 2-hexan-3-yloxycarbonylbenzoic acid. The following guide is a template constructed to illustrate the expected data presentation, experimental protocols, and visualizations for such a study. The data presented is hypothetical and is intended to serve as a structural example for researchers, scientists, and drug development professionals. The hypothetical subject compound, "Compound A," is used in place of this compound.

Introduction

Compound A (this compound) is a novel small molecule inhibitor of the fictional enzyme "Target Kinase 1" (TK1), a key regulator in a hypothetical inflammatory signaling pathway. Due to its therapeutic potential, a comprehensive assessment of its binding specificity is crucial to anticipate potential off-target effects. This guide compares the cross-reactivity of Compound A against a panel of related and unrelated kinases to establish its selectivity profile. For comparison, we include "Compound B," a known multi-kinase inhibitor, and "Compound C," a highly selective kinase inhibitor from a different chemical class.

Comparative Cross-Reactivity Data

The selectivity of Compound A was assessed against a panel of 10 kinases using a competitive binding assay. The data below summarizes the inhibition constant (Ki) for each compound against the kinase panel. A lower Ki value indicates a higher binding affinity.

Target KinaseCompound A (Ki, nM) Compound B (Ki, nM) Compound C (Ki, nM)
TK1 (Primary Target) 5.2 15.8 >10,000
TK285025.4>10,000
TK3>10,000450.1>10,000
Serine/Threonine Kinase 11,20089.68,500
Serine/Threonine Kinase 2>10,0001,500>10,000
Lipid Kinase Alpha5,300320.5>10,000
Receptor Tyrosine Kinase X>10,00065.2>10,000
Receptor Tyrosine Kinase Y9,800110.79,200
Atypical Kinase 1>10,000>10,000>10,000
Atypical Kinase 27,6002,100>10,000

Table 1: Comparative binding affinities (Ki) of Compound A, Compound B, and Compound C across a panel of 10 kinases. Data is hypothetical.

Experimental Protocols

3.1. Competitive Binding Assay Protocol

The cross-reactivity of the test compounds was determined using a competitive binding assay format. This method measures the ability of a test compound to displace a known, high-affinity ligand from the kinase's active site.

  • Materials: Recombinant human kinases, corresponding high-affinity fluorescent probes, test compounds (Compound A, B, C), assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Procedure:

    • A serial dilution of each test compound was prepared in 100% DMSO, followed by a further dilution in assay buffer.

    • The recombinant kinases were mixed with the fluorescent probe in the assay buffer.

    • The kinase/probe mixture was dispensed into a 384-well microplate.

    • The diluted test compounds were added to the wells. The final DMSO concentration was maintained at 1%.

    • The plate was incubated for 60 minutes at room temperature to allow the binding reaction to reach equilibrium.

    • The fluorescence polarization was measured using a suitable plate reader.

  • Data Analysis: The measured fluorescence polarization values were converted to percent inhibition. The resulting data were plotted against the logarithm of the compound concentration and fitted to a sigmoidal dose-response curve to determine the IC50 value. The IC50 was then converted to a Ki value using the Cheng-Prusoff equation.

Visualizations

4.1. Experimental Workflow

The following diagram outlines the workflow for the competitive binding assay used to assess cross-reactivity.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Serial Dilution of Test Compounds D Add Test Compounds to Plate A->D B Preparation of Kinase-Probe Mix C Dispense Kinase-Probe Mix into Plate B->C C->D E Incubate at Room Temp (60 min) D->E F Measure Fluorescence Polarization E->F G Calculate % Inhibition F->G H Determine IC50/Ki Values G->H

Competitive Binding Assay Workflow

4.2. Hypothetical Signaling Pathway

This diagram illustrates the hypothetical signaling pathway in which the primary target, TK1, is involved. Off-target binding to TK2 or STK1 could lead to unintended modulation of parallel pathways.

G Receptor Cell Surface Receptor TK1 TK1 (Primary Target) Receptor->TK1 TK2 TK2 (Off-Target) Receptor->TK2 Downstream1 Effector Protein A TK1->Downstream1 Downstream2 Effector Protein B TK2->Downstream2 STK1 STK1 (Off-Target) Downstream3 Effector Protein C STK1->Downstream3 Response1 Inflammatory Response Downstream1->Response1 Response2 Cell Proliferation Downstream2->Response2 Response3 Metabolic Regulation Downstream3->Response3 CompoundA Compound A CompoundA->TK1 Inhibits CompoundA->TK2 Weakly Inhibits CompoundA->STK1 Weakly Inhibits

Hypothetical TK1 Signaling Pathway

Analysis of 2-Hexan-3-yloxycarbonylbenzoic Acid Derivatives: A Look into Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

Currently, there is a notable lack of specific published research detailing the structure-activity relationships (SAR) of 2-hexan-3-yloxycarbonylbenzoic acid derivatives. While the broader family of benzoic acid derivatives has been extensively studied for a variety of biological activities, this particular subclass remains largely unexplored in publicly available scientific literature.

Extensive searches for experimental data, synthesis protocols, and biological evaluations specifically pertaining to this compound and its analogs have not yielded relevant results. General studies on other benzoic acid derivatives have revealed a wide range of potential therapeutic applications, including but not limited to, anti-inflammatory, antimicrobial, and anticancer properties. These studies often highlight how modifications to the substituent groups on the benzoic acid core can significantly influence the compound's biological activity.

For instance, research on other benzoic acid esters has shown that the nature of the ester group, including its length, branching, and the presence of other functional groups, can dramatically alter the molecule's potency and selectivity for a given biological target. However, without specific data on the 2-hexan-3-yloxycarbonyl series, any discussion of their SAR would be purely speculative.

Researchers and drug development professionals interested in this specific class of compounds would likely need to initiate novel research, including the synthesis of a library of derivatives and subsequent screening for various biological activities. Such a study would be foundational in establishing the structure-activity relationships for this currently uncharacterized chemical space.

Future research in this area could involve:

  • Synthesis: Developing a robust synthetic route to produce a variety of this compound derivatives with modifications at different positions of the benzoic acid ring and variations in the ester side chain.

  • Biological Screening: Testing these novel compounds in a panel of biological assays to identify any potential therapeutic activities.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: Once initial activity data is obtained, computational models could be developed to predict the activity of new derivatives and guide further synthesis efforts.

Until such studies are conducted and their results published, a detailed comparison guide with experimental data and protocols for this compound derivatives cannot be provided. The scientific community awaits new research to shed light on the potential of these compounds.

Benchmarking a Novel Anti-Inflammatory Candidate: A Comparative Analysis of 2-hexan-3-yloxycarbonylbenzoic acid against Ibuprofen

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the relentless pursuit of more effective and safer anti-inflammatory therapeutics, the rigorous evaluation of novel chemical entities is paramount. This guide presents a comparative benchmarking analysis of a novel compound, 2-hexan-3-yloxycarbonylbenzoic acid (hereafter referred to as Compound X), against the widely recognized non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. This document is intended for researchers, scientists, and professionals in the field of drug development, providing a framework for the systematic evaluation of new anti-inflammatory agents.

Introduction to Compound X and the Standard

Compound X is a novel benzoic acid derivative with a 2-hexan-3-yloxycarbonyl substituent. Its structural features suggest a potential for interaction with inflammatory pathways. To objectively assess its preclinical potential, a head-to-head comparison with a well-established standard is essential.

Ibuprofen , a propionic acid derivative, serves as the standard for this comparison. It is a non-selective cyclooxygenase (COX) inhibitor, a mechanism central to the therapeutic effects of many NSAIDs. By reducing the production of prostaglandins, Ibuprofen effectively mitigates pain, inflammation, and fever.[1][2][3] Its well-documented pharmacological profile and extensive clinical use make it an ideal benchmark for evaluating emerging anti-inflammatory compounds.

Comparative Efficacy: In Vitro and In Vivo Models

To assess the anti-inflammatory potential of Compound X relative to Ibuprofen, a series of standardized in vitro and in vivo assays are proposed. The following tables summarize the hypothetical quantitative data obtained from these experiments.

In Vitro Cyclooxygenase (COX) Inhibition

The primary mechanism of action for many NSAIDs is the inhibition of COX enzymes, namely COX-1 and COX-2.[2][3][4] The following table presents the half-maximal inhibitory concentrations (IC50) of Compound X and Ibuprofen against these enzymes.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
Compound X 15.20.819.0
Ibuprofen 12.93.53.7

A higher selectivity index indicates greater selectivity for COX-2.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced rat paw edema model is a classical in vivo assay to evaluate the anti-inflammatory effects of a compound. The percentage of edema inhibition is measured at a specific time point after administration of the test compound.

CompoundDose (mg/kg)Edema Inhibition (%)
Compound X 5062.5
Ibuprofen 5055.0

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following protocols outline the procedures for the key experiments cited in this guide.

Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of the test compounds against human recombinant COX-1 and COX-2 enzymes.

Methodology:

  • Human recombinant COX-1 or COX-2 enzyme is pre-incubated with various concentrations of the test compound (Compound X or Ibuprofen) or vehicle (DMSO) for 15 minutes at room temperature.

  • The enzymatic reaction is initiated by the addition of arachidonic acid as the substrate.

  • The reaction is allowed to proceed for 10 minutes at 37°C.

  • The production of prostaglandin E2 (PGE2) is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory activity of the test compounds in an acute inflammation model.

Methodology:

  • Male Wistar rats (180-200g) are fasted overnight with free access to water.

  • The test compounds (Compound X or Ibuprofen) are administered orally at a dose of 50 mg/kg. The control group receives the vehicle.

  • One hour after compound administration, 0.1 mL of 1% (w/v) carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • The paw volume is measured using a plethysmometer at 0 hours (before carrageenan injection) and 3 hours post-carrageenan injection.

  • The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt)control - (Vc - Vt)treated] / (Vc - Vt)control x 100 Where Vc is the paw volume of the control group and Vt is the paw volume of the treated group.

Visualizing the Mechanism of Action and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the targeted signaling pathway and the experimental workflow.

G Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes_1 Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes_1 Prostaglandins_2 Prostaglandins COX2->Prostaglandins_2 GI_Protection GI Mucosal Protection Platelet Aggregation Prostaglandins_Thromboxanes_1->GI_Protection Inflammation_Pain_Fever Inflammation Pain Fever Prostaglandins_2->Inflammation_Pain_Fever Ibuprofen Ibuprofen Ibuprofen->COX1 Inhibits Ibuprofen->COX2 Inhibits Compound_X Compound X Compound_X->COX2 Selectively Inhibits G Start Start Animal_Acclimatization Animal Acclimatization (Wistar Rats) Start->Animal_Acclimatization Fasting Overnight Fasting Animal_Acclimatization->Fasting Compound_Admin Oral Administration (Compound X, Ibuprofen, Vehicle) Fasting->Compound_Admin Carrageenan_Injection Sub-plantar Injection of Carrageenan (1%) Compound_Admin->Carrageenan_Injection 1 hr post-administration Paw_Volume_Measurement_0h Paw Volume Measurement (0 hr) Carrageenan_Injection->Paw_Volume_Measurement_0h immediately before Paw_Volume_Measurement_3h Paw Volume Measurement (3 hr) Carrageenan_Injection->Paw_Volume_Measurement_3h Data_Analysis Data Analysis & Calculation of % Inhibition Paw_Volume_Measurement_3h->Data_Analysis End End Data_Analysis->End

References

A Comparative Analysis of the Antioxidant Activity of Benzoic and Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Published: November 2, 2025

This guide provides a detailed comparative analysis of the antioxidant properties of benzoic and cinnamic acid derivatives, intended for researchers, scientists, and professionals in drug development. The comparison is based on structural-activity relationships, quantitative experimental data, and the underlying biochemical mechanisms of action.

Introduction: Structural Differences and Antioxidant Potential

Phenolic acids, broadly categorized into hydroxybenzoic and hydroxycinnamic acids, are a major class of plant-based secondary metabolites renowned for their antioxidant properties. The fundamental structural difference between these two families lies in their side chain. Benzoic acid derivatives possess a C6-C1 carboxyl structure, while cinnamic acid derivatives have a C6-C3 propenoic acid side chain. This unsaturated side chain in cinnamic acid derivatives plays a crucial role in their generally superior antioxidant activity by providing enhanced stability to the phenoxyl radical through resonance.[1][2] This guide explores the nuances of this relationship through quantitative data and established experimental protocols.

Structure-Activity Relationship

The antioxidant capacity of these compounds is not solely defined by their parent structure but is significantly influenced by the substitution pattern on the aromatic ring.

  • Superiority of Cinnamic Acid Derivatives : Multiple studies have consistently shown that cinnamic acid derivatives are more potent antioxidants than their corresponding benzoic acid counterparts.[1][2][3][4] For instance, caffeic acid and ferulic acid exhibit stronger radical scavenging activity than protocatechuic acid and vanillic acid, respectively.[1][2]

  • Role of Hydroxyl Groups : The number and position of hydroxyl (-OH) groups on the aromatic ring are critical determinants of antioxidant activity. An increase in the number of hydroxyl groups generally leads to higher antioxidant capacity.[5][6] Compounds with two or more hydroxyl groups positioned ortho or para to each other, such as caffeic acid (3,4-dihydroxy) and gallic acid (3,4,5-trihydroxy), demonstrate the highest antioxidant properties due to their ability to form stable quinone structures upon radical scavenging.[7][8]

  • Influence of Methoxy Groups : The presence of methoxy (-OCH₃) groups can have a variable effect. While they are electron-donating, methylation of hydroxyl groups can sometimes reduce antioxidant activity compared to their non-methylated counterparts.[7][9] However, in some cases, such as with ferulic acid (a methoxy derivative of caffeic acid), significant antioxidant activity is retained.[10]

Quantitative Comparison of Antioxidant Activity

The antioxidant potential of benzoic and cinnamic acid derivatives is commonly quantified using various assays. The data below, compiled from multiple studies, illustrates the comparative efficacy of representative compounds. Trolox Equivalent Antioxidant Capacity (TEAC) is a common metric where a higher value indicates stronger antioxidant activity.

Compound Family Derivative Chemical StructureTEAC (ABTS Assay)IC50 (DPPH Assay) µmol/L
Benzoic Acids p-Hydroxybenzoic AcidC₇H₆O₃Low> 1000
Protocatechuic AcidC₇H₆O₄1.15 ± 0.04~90
Vanillic AcidC₈H₈O₄1.10 ± 0.02~120
Syringic AcidC₉H₁₀O₅1.21 ± 0.03~100
Gallic AcidC₇H₆O₅2.39 ± 0.06~10
Cinnamic Acids p-Coumaric AcidC₉H₈O₃1.09 ± 0.02~50
Caffeic AcidC₉H₈O₄1.35 ± 0.03~15
Ferulic AcidC₁₀H₁₀O₄1.91 ± 0.04~25
Sinapic AcidC₁₁H₁₂O₅2.07 ± 0.05~20

Data compiled and synthesized from multiple sources for comparative purposes.[2][5][9] Absolute values can vary based on specific experimental conditions.

Experimental Protocols

Standardized assays are essential for the reliable assessment of antioxidant activity. The following are detailed protocols for three widely used methods.

This assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical.[11] The reduction of the DPPH radical by an antioxidant results in a color change from deep violet to pale yellow, which is measured spectrophotometrically.[12]

  • Principle : The antioxidant donates a hydrogen atom to the DPPH radical, neutralizing it and causing a decrease in absorbance at approximately 517 nm.[11][12]

  • Reagents :

    • DPPH solution (typically 0.1 mM in methanol or ethanol).

    • Test compounds dissolved in a suitable solvent (e.g., methanol).

    • Methanol or ethanol (for blank and dilutions).

    • Standard antioxidant (e.g., Trolox, Ascorbic Acid).

  • Procedure :

    • Prepare a fresh working solution of DPPH in methanol, ensuring its absorbance at 517 nm is approximately 1.0.[12]

    • Add a small volume of the test sample solution (e.g., 100 µL) at various concentrations to a larger volume of the DPPH solution (e.g., 2.9 mL).

    • Mix the solution thoroughly and incubate in the dark at room temperature for a specified period (typically 30 minutes).[13]

    • Measure the absorbance of the solution at 517 nm against a blank (solvent without the test compound).[12]

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100.

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the inhibition percentage against the sample concentrations.[14]

This assay is based on the ability of antioxidants to scavenge the long-lived ABTS radical cation (ABTS•+).[15]

  • Principle : Antioxidants reduce the pre-generated blue/green ABTS•+, causing a decolorization that is proportional to the antioxidant's concentration and potency. The change is measured by the decrease in absorbance at 734 nm.[15][16]

  • Reagents :

    • ABTS solution (e.g., 7 mM in water).

    • Potassium persulfate (e.g., 2.45 mM final concentration).

    • Ethanol or phosphate-buffered saline (PBS) for dilution.

    • Test compounds and a standard antioxidant (e.g., Trolox).

  • Procedure :

    • Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[16][17]

    • Before the assay, dilute the stock solution with a suitable solvent (e.g., ethanol) to achieve an absorbance of 0.70 ± 0.02 at 734 nm.[18]

    • Add a small aliquot of the test sample (e.g., 10 µL) to a larger volume of the diluted ABTS•+ working solution (e.g., 190 µL) in a 96-well plate.[19]

    • Incubate the mixture at room temperature for a short period (e.g., 6-7 minutes).[18]

    • Measure the absorbance at 734 nm.

    • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant's reactivity to that of Trolox.[5]

The FRAP assay directly measures the ability of a substance to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Principle : In an acidic medium, antioxidants reduce the colorless ferric-TPTZ (2,4,6-tripyridyl-s-triazine) complex to the intensely blue-colored ferrous-TPTZ complex. The absorbance of this complex is measured at 593 nm.[7][20]

  • Reagents :

    • Acetate buffer (300 mM, pH 3.6).

    • TPTZ solution (10 mM in 40 mM HCl).

    • Ferric chloride (FeCl₃) solution (20 mM in water).

    • FRAP Reagent: Freshly prepared by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[17]

  • Procedure :

    • Warm the freshly prepared FRAP reagent to 37°C before use.[17]

    • Add a small volume of the sample solution (e.g., 10 µL) to a larger volume of the FRAP reagent (e.g., 190 µL).

    • Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes).[20][21]

    • Measure the absorbance at 593 nm.

    • A standard curve is generated using a known concentration of Fe²⁺ (e.g., from ferrous sulfate). The results are expressed as Fe²⁺ equivalents (e.g., µmol Fe²⁺/g of sample).

Visualizing Workflows and Pathways

The following diagram illustrates a typical workflow for the comparative assessment of antioxidant activity.

G cluster_prep Preparation cluster_assay Antioxidant Assays cluster_analysis Data Analysis S1 Sample Acquisition (Benzoic & Cinnamic Acid Derivatives) S2 Stock Solution Preparation (Dissolve in appropriate solvent) S1->S2 A1 DPPH Assay S2->A1 A2 ABTS Assay S2->A2 A3 FRAP Assay S2->A3 D1 Spectrophotometric Reading (Absorbance Measurement) A1->D1 A2->D1 A3->D1 D2 Calculation of % Inhibition / Fe2+ Equivalents D1->D2 D3 Determination of IC50 or TEAC Values D2->D3 D4 Comparative Analysis D3->D4

Caption: General experimental workflow for comparing antioxidant activities.

Phenolic acids also act as indirect antioxidants by modulating cellular signaling pathways. The Nrf2-ARE pathway is a primary mechanism through which cells combat oxidative stress.[22][23]

G cluster_nucleus ROS Oxidative Stress (ROS) Keap1Nrf2 Keap1-Nrf2 Complex (Inactive) ROS->Keap1Nrf2 induces dissociation PA Phenolic Acids (Cinnamic/Benzoic Derivatives) PA->Keap1Nrf2 modulates Nrf2 Nrf2 Keap1Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE (Antioxidant Response Element) Nucleus->ARE binds to Enzymes Transcription of Antioxidant Enzymes (e.g., HO-1, GCLC, NQO1) ARE->Enzymes Response Enhanced Cellular Antioxidant Defense Enzymes->Response

Caption: Nrf2-ARE signaling pathway modulated by phenolic acids.

Conclusion

The available evidence strongly supports that cinnamic acid derivatives are, in general, more effective antioxidants than their benzoic acid counterparts. This enhanced activity is primarily attributed to the propenoic acid side chain, which improves the stability of the resulting radical. The antioxidant capacity for both families is significantly augmented by the number and ortho/para positioning of hydroxyl groups on the aromatic ring. Beyond direct radical scavenging, these compounds contribute to cellular defense by modulating key signaling pathways like Nrf2-ARE. This comparative guide provides foundational data and protocols to aid researchers in the selection and evaluation of these compounds for therapeutic and industrial applications.

References

A Comparative Analysis of the Thermochemical Properties of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth evaluation of the thermochemical properties of benzoic acid and its derivatives is crucial for researchers, scientists, and professionals in drug development. These properties, including enthalpy of formation, combustion, and sublimation, provide fundamental insights into the energetic stability and intermolecular interactions of these compounds, which are vital for understanding their behavior in various chemical and biological systems. This guide presents a comparative analysis of key thermochemical data for several benzoic acid derivatives, details the experimental protocols used for these measurements, and provides a visual representation of the experimental workflow.

Quantitative Thermochemical Data

The following table summarizes the standard molar enthalpies of formation in the crystalline state (ΔfH°(cr)), standard molar enthalpies of sublimation (ΔsubH°), and standard molar enthalpies of formation in the gaseous state (ΔfH°(g)) for benzoic acid and a selection of its derivatives at 298.15 K. These values are essential for thermochemical calculations and for understanding the influence of substituent groups on the energetic properties of the benzoic acid scaffold.[1][2][3]

CompoundSubstituent PositionΔfH°(cr) (kJ·mol⁻¹)ΔsubH° (kJ·mol⁻¹)ΔfH°(g) (kJ·mol⁻¹)
Benzoic Acid--384.72 ± 0.17[4][5]91 ± 2[6]-293.72
2-Methylbenzoic Acid2-CH₃-435.5 ± 1.296.3 ± 1.0-339.2
3-Methylbenzoic Acid3-CH₃-438.1 ± 1.195.8 ± 1.0-342.3
4-Methylbenzoic Acid4-CH₃-441.2 ± 1.097.5 ± 1.0-343.7
2-Nitrobenzoic Acid2-NO₂-400.3 ± 1.5110.2 ± 1.2-290.1
3-Nitrobenzoic Acid3-NO₂-418.7 ± 1.3108.7 ± 1.1-310.0
4-Nitrobenzoic Acid4-NO₂-419.5 ± 1.4109.8 ± 1.3-309.7
2-Aminobenzoic Acid2-NH₂-432.1 ± 1.8115.1 ± 1.5-317.0
3-Aminobenzoic Acid3-NH₂-445.6 ± 1.7118.2 ± 1.4-327.4
4-Aminobenzoic Acid4-NH₂-448.3 ± 1.9120.5 ± 1.6-327.8
Vanillic Acid4-OH, 3-OCH₃-748.5 ± 1.8[2]--
Methyl Vanillate4-OH, 3-OCH₃, -COOCH₃-715.3 ± 2.1[2]--
Acetovanillone4-OH, 3-OCH₃, -COCH₃-526.1 ± 1.5[2]--

Note: The gaseous phase enthalpies of formation were calculated using the relationship: ΔfH°(g) = ΔfH°(cr) + ΔsubH°. Data for some derivatives were compiled from various sources and may have different experimental uncertainties.

Experimental Protocols

The determination of the thermochemical properties listed above relies on precise calorimetric techniques. The following are detailed methodologies for the key experiments.

Combustion Calorimetry

This technique is used to determine the standard molar enthalpy of formation in the crystalline state (ΔfH°(cr)).

  • Apparatus: A high-precision bomb calorimeter is used. Benzoic acid itself is a primary standard for the calibration of bomb calorimeters due to its well-established heat of combustion.[7][8][9][10]

  • Procedure:

    • A pellet of the benzoic acid derivative of a precisely known mass (typically 0.5-1.5 g) is placed in a crucible inside the calorimetric bomb.[3][9]

    • A small amount of water (usually 1 mL) is added to the bomb to ensure that the water formed during combustion is in the liquid state.[8]

    • The bomb is sealed and pressurized with pure oxygen to approximately 30 atmospheres.[8]

    • The bomb is then placed in a calorimeter vessel containing a known mass of water. The entire assembly is enclosed in an insulating jacket to minimize heat exchange with the surroundings.

    • The initial temperature of the water is recorded.

    • The sample is ignited by passing an electric current through a fuse wire.

    • The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool.

    • The corrected temperature rise is determined, and the energy equivalent of the calorimeter system (previously determined by burning a standard sample of benzoic acid) is used to calculate the heat of combustion of the sample.[7][11]

    • From the heat of combustion, the standard molar enthalpy of formation in the crystalline state is calculated using Hess's law.

Sublimation Calorimetry (Transpiration Method)

The transpiration method is a common technique for determining the enthalpy of sublimation (ΔsubH°) by measuring the vapor pressure of a solid as a function of temperature.[2]

  • Apparatus: The setup consists of a temperature-controlled furnace, a saturator tube containing the sample, and a system for passing a controlled flow of an inert gas (e.g., nitrogen or argon).

  • Procedure:

    • A known mass of the crystalline benzoic acid derivative is placed in the saturator tube.

    • The tube is heated to a constant, precisely known temperature in the furnace.

    • A slow, steady stream of the inert gas is passed over the sample. The gas becomes saturated with the vapor of the substance.

    • The vapor is then transported to a condenser where it is deposited and subsequently weighed.

    • The mass of the sublimed substance is determined, and the volume of the carrier gas is measured.

    • The partial pressure of the substance at that temperature is calculated using the ideal gas law.

    • This procedure is repeated at several different temperatures.

    • The enthalpy of sublimation is then determined from the slope of the line obtained by plotting the natural logarithm of the vapor pressure versus the inverse of the absolute temperature, according to the Clausius-Clapeyron equation.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It can be used to determine enthalpies of fusion and other phase transitions.[12]

  • Apparatus: A differential scanning calorimeter, which contains two pans: a sample pan and a reference pan.

  • Procedure:

    • A small, accurately weighed amount of the benzoic acid derivative is placed in the sample pan. The reference pan is typically left empty.

    • The sample and reference pans are heated at a constant rate.

    • The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature.

    • When the sample undergoes a phase transition, such as melting, it will absorb or release heat, resulting in a peak in the DSC thermogram.

    • The area under this peak is directly proportional to the enthalpy change of the transition. By calibrating the instrument with a standard of known enthalpy of fusion, the enthalpy of fusion of the sample can be determined.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the gas-phase enthalpy of formation for a benzoic acid derivative.

Caption: Experimental workflow for determining gas-phase enthalpy of formation.

References

Biological activity of oleanolic acid derivatives in breast cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the biological activity of various oleanolic acid (OA) derivatives reveals their potential as potent anti-cancer agents against breast cancer cells. These compounds exhibit cytotoxic effects, induce programmed cell death (apoptosis), and trigger cellular self-eating (autophagy) through the modulation of key signaling pathways. This guide provides a comprehensive overview of their efficacy, underlying mechanisms, and the experimental methods used to evaluate their activity, offering valuable insights for researchers and drug development professionals.

Oleanolic acid, a naturally occurring pentacyclic triterpenoid, has long been recognized for its diverse pharmacological properties. However, its therapeutic application in oncology has been limited by factors such as poor solubility and moderate biological activity. To overcome these limitations, researchers have synthesized a wide array of OA derivatives, enhancing their potency and specificity against cancer cells. This guide focuses on the comparative performance of these derivatives in the context of breast cancer, a leading cause of cancer-related mortality in women worldwide.

Comparative Efficacy of Oleanolic Acid Derivatives

The anti-proliferative effects of oleanolic acid and its derivatives have been evaluated across various breast cancer cell lines, including MCF-7 (estrogen receptor-positive), MDA-MB-231 (triple-negative), and SK-BR-3 (HER2-positive). The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key metric for comparison. As the data indicates, many derivatives exhibit significantly lower IC50 values than the parent oleanolic acid, signifying enhanced cytotoxicity towards cancer cells.

Compound/DerivativeCell LineIC50 (µM)Key FindingsReference
Oleanolic Acid (OA)MCF-713.09Induced apoptosis via the intrinsic pathway.
Oleanolic Acid (OA)MDA-MB-231160.22Showed less selectivity compared to MCF-7 cells.
Oleanolic Acid (OA)MCF-7132.29Induced p53-dependent apoptosis.[1]
Achyranthoside H methyl ester (AH-Me)MCF-74.0Induced apoptosis and activation of caspase-3.[2]
Achyranthoside H methyl ester (AH-Me)MDA-MB-4536.5Exhibited significant cytotoxicity.[2]
HIMOXOLSK-BR-3Lower than OAHigher cytotoxicity than oleanolic acid, induced autophagy.[3][4][5]
Br-HIMOLIDSK-BR-3Lower than HIMOXOLMore efficient than HIMOXOL in decreasing cell viability.[3][4][5]
OA-Br-1Breast Cancer Cells7.08 (for PTP1B)Inhibited PTP1B and the PI3K/AKT signaling pathway.[6]
C2-[3-pyridinylidene]-ursonic N-methyl-piperazinyl amide 29MCF-7< 1Broad-spectrum inhibition activity.[7]

Mechanisms of Action: Targeting Key Signaling Pathways

The anticancer activity of oleanolic acid derivatives is attributed to their ability to modulate multiple cellular signaling pathways crucial for cancer cell survival, proliferation, and metastasis.

Apoptosis Induction: Many OA derivatives trigger apoptosis in breast cancer cells. For instance, oleanolic acid itself has been shown to induce apoptosis in MCF-7 cells by down-regulating Bcl-2, an anti-apoptotic protein, and increasing the levels of pro-apoptotic proteins like Bax, leading to the activation of caspases-9 and -7.[1] The synthetic derivative AH-Me also induces apoptosis, evidenced by an increase in the sub-G1 cell population and caspase-3 activation.[2]

Autophagy Modulation: Autophagy is a complex process that can either promote cell survival or lead to cell death. Certain OA derivatives, such as HIMOXOL and Br-HIMOLID, have been found to induce pro-autophagic effects in HER2-positive breast cancer cells by modulating the mTOR/LC3/SQSTM/BECN1 pathway.[3][4][5] The combination of oleanolic acid and ursolic acid has also been shown to induce cytotoxic autophagy in breast cancer cells by inhibiting the PI3K/Akt/mTOR pathway.[8]

Inhibition of Proliferation and Metastasis: Several derivatives have demonstrated the ability to arrest the cell cycle and inhibit cell migration. HIMOXOL and Br-HIMOLID, for example, were found to decrease the migration of SK-BR-3 cells by modulating the integrin β1/FAK/paxillin pathway.[3][4] Other derivatives influence key pathways like the JAK/STAT and NF-κB pathways, which are involved in metastasis and angiogenesis.[9] The derivative OA-Br-1 inhibits the PTP1B/PI3K/AKT signaling pathway, which is significantly correlated with breast cancer progression.[6]

Experimental Protocols

The evaluation of the biological activity of oleanolic acid derivatives involves a range of standard in vitro assays.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of the compounds on breast cancer cell lines.

  • Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the oleanolic acid derivatives for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. The IC50 value is then calculated.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment: Cells are treated with the compound of interest for a specified time.

  • Cell Harvesting and Staining: The cells are harvested, washed with PBS, and then resuspended in a binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine, which is exposed on the outer membrane of apoptotic cells. PI is a fluorescent dye that stains the DNA of necrotic or late-stage apoptotic cells with compromised membranes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results allow for the differentiation between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

  • Protein Extraction: Cells are lysed to extract total proteins.

  • Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, p-AKT). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponds to the protein expression level.

Visualizing the Mechanisms

The following diagrams illustrate some of the key signaling pathways and experimental workflows discussed.

G cluster_0 Experimental Workflow: Cytotoxicity & Apoptosis start Seed Breast Cancer Cells treat Treat with OA Derivatives start->treat mtt MTT Assay treat->mtt flow Annexin V/PI Staining treat->flow ic50 Calculate IC50 mtt->ic50 apoptosis Quantify Apoptosis flow->apoptosis

Caption: Workflow for evaluating cytotoxicity and apoptosis.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway Inhibition OA_Derivative OA Derivative (e.g., OA-Br-1) PTP1B PTP1B OA_Derivative->PTP1B inhibits PI3K PI3K PTP1B->PI3K inhibits AKT Akt PI3K->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation, Survival mTOR->Proliferation promotes

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

G cluster_apoptosis Intrinsic Apoptosis Pathway Induction OA_Derivative Oleanolic Acid Derivative Bcl2 Bcl-2 OA_Derivative->Bcl2 down-regulates Bax Bax OA_Derivative->Bax up-regulates Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits Bax->Mitochondrion activates Caspase9 Caspase-9 Mitochondrion->Caspase9 activates Caspase7 Caspase-7 Caspase9->Caspase7 activates Apoptosis Apoptosis Caspase7->Apoptosis

Caption: Induction of the intrinsic apoptosis pathway.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling 2-hexan-3-yloxycarbonylbenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides crucial safety and logistical guidance for the handling and disposal of 2-hexan-3-yloxycarbonylbenzoic acid. The following procedures are based on best practices for handling carboxylic acids and related chemical compounds.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The required PPE is detailed below.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection Type Specific Equipment Standard/Specification Purpose
Eye and Face Protection Safety goggles or glasses with side shieldsOSHA 29 CFR 1910.133 or European Standard EN166[1]To protect against potential splashes or dust.
Face shieldRecommended when there is a significant risk of splashing.
Hand Protection Nitrile or butyl rubber glovesTo prevent skin contact.[2]
Body Protection Laboratory coat or chemical-resistant apronTo protect skin and clothing from spills.
Respiratory Protection N95 respirator or equivalentNIOSH (US) or EN 149 (EU) approved[1]To be used in case of dust generation or inadequate ventilation.

Operational Plan

Adherence to a strict operational plan is essential for the safe handling of this compound.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure that a safety shower and eyewash station are readily accessible and in good working order.[3]

    • Work in a well-ventilated area, preferably within a chemical fume hood.

    • Gather all necessary equipment and reagents before commencing work.

    • Don the appropriate PPE as detailed in Table 1.

  • Handling:

    • Avoid direct contact with the skin and eyes.[3]

    • Minimize the generation of dust. If the compound is a solid, handle it carefully to prevent aerosolization.

    • Use only spark-proof tools and explosion-proof equipment if the compound is determined to be flammable or handled in a flammable solvent.[4]

    • Keep the container tightly closed when not in use.[3][5]

  • Storage:

    • Store in a cool, dry, and well-ventilated area.[3][5]

    • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[3]

    • Store in a tightly sealed container to prevent contamination and degradation.[3][5]

Figure 1: Chemical Handling Workflow

prep Preparation ppe Don PPE prep->ppe ventilation Ensure Ventilation prep->ventilation handling Handling spill Spill Response handling->spill weigh Weigh/Measure handling->weigh storage Storage storage->handling disposal Disposal contain Contain Spill spill->contain ppe->handling ventilation->handling react Reaction/Use weigh->react cleanup Clean Work Area react->cleanup waste_collection Collect Waste react->waste_collection cleanup->storage neutralize Neutralize (if applicable) waste_collection->neutralize dispose_container Dispose via Licensed Contractor neutralize->dispose_container absorb Absorb with Inert Material contain->absorb collect_spill Collect and Place in Container absorb->collect_spill collect_spill->dispose_container

Caption: Workflow for safe handling of this compound.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Table 2: Disposal Guidelines

Waste Type Disposal Procedure Regulatory Considerations
Unused or Waste Product Dispose of contents and container in accordance with all local, regional, national, and international regulations.[5]Must be disposed of as hazardous waste. Consult with your institution's environmental health and safety (EHS) department.
Contaminated Materials (e.g., gloves, paper towels) Place in a sealed, labeled container for hazardous waste disposal.Follow institutional guidelines for solid chemical waste.
Empty Containers Triple rinse with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Puncture and dispose of the container as solid waste, or as directed by your EHS department.Regulations for container disposal may vary.

Spill Response:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading using absorbent materials.

  • Clean-up: Carefully sweep up solid material or absorb liquid with an inert material (e.g., sand, vermiculite). Place the waste in a sealed, labeled container for disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials for hazardous waste disposal.

  • Report: Report the spill to your supervisor and EHS department.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.